2,4-dichloro-6-(piperidin-1-yl)-1,3,5-triazine
Description
Properties
IUPAC Name |
2,4-dichloro-6-piperidin-1-yl-1,3,5-triazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10Cl2N4/c9-6-11-7(10)13-8(12-6)14-4-2-1-3-5-14/h1-5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUEJUOUFUTUSED-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC(=NC(=N2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10Cl2N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50172988 | |
| Record name | s-Triazine, 2,4-dichloro-6-piperidino- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50172988 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19371-31-4 | |
| Record name | 2,4-Dichloro-6-(1-piperidinyl)-1,3,5-triazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=19371-31-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | s-Triazine, 2,4-dichloro-6-piperidino- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019371314 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | s-Triazine, 2,4-dichloro-6-piperidino- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50172988 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Chemical structure and properties of 2,4-dichloro-6-(piperidin-1-yl)-1,3,5-triazine
A "Gateway Scaffold" for Orthogonal Library Synthesis and Medicinal Chemistry
Executive Summary
2,4-Dichloro-6-(piperidin-1-yl)-1,3,5-triazine (DCPT) represents a critical intermediate in the realm of heterocyclic organic synthesis.[1] Derived from the inexpensive precursor cyanuric chloride (2,4,6-trichloro-1,3,5-triazine), this mono-substituted adduct serves as a "privileged scaffold" for drug discovery. Its value lies in its orthogonal reactivity : the introduction of the piperidine moiety electronically deactivates the triazine ring just enough to allow precise, temperature-controlled substitution of the remaining two chlorine atoms. This guide details the physicochemical profile, synthetic pathways, and experimental protocols required to utilize DCPT effectively in combinatorial chemistry and lead optimization.
Structural Analysis & Physicochemical Profile
The 1,3,5-triazine core is electron-deficient, making it highly susceptible to Nucleophilic Aromatic Substitution (
Physicochemical Data Table
| Property | Value / Description |
| IUPAC Name | 2,4-dichloro-6-(piperidin-1-yl)-1,3,5-triazine |
| Molecular Formula | |
| Molecular Weight | 233.10 g/mol |
| Appearance | White Crystalline Solid |
| Solubility | Soluble in DCM, THF, Acetone, DMF; Insoluble in Water |
| Crystal Habit | Monoclinic (Piperidine adopts chair conformation) [1] |
| Key Functional Groups | Electrophilic Chlorines (C2, C4), Tertiary Amine (C6) |
| Storage | Moisture sensitive; Store at 4°C under inert atmosphere |
Synthetic Routes & The "Temperature Rule"
The synthesis of DCPT relies on the Temperature-Dependent Selectivity Rule of cyanuric chloride. The three chlorine atoms on cyanuric chloride can be replaced sequentially by nucleophiles.[2][3] The required temperature for each substitution increases stepwise due to the progressive deactivation of the triazine ring by the incoming electron-donating substituents.
The Deactivation Mechanism
-
Starting Material (TCT): Highly electrophilic.[2] Reacts at 0°C .
-
Mono-Substitution (DCPT): The piperidine nitrogen donates electron density into the ring, raising the LUMO energy. The remaining chlorines require Room Temperature (20-25°C) for the next substitution.
-
Di-Substitution: Further deactivation requires Reflux (>60°C) for the final displacement.
Synthesis Pathway Diagram
The following diagram illustrates the controlled stepwise synthesis starting from Cyanuric Chloride (TCT).
Caption: Stepwise chemoselective nucleophilic substitution of cyanuric chloride. The target DCPT is isolated at the first stage.
Applications in Drug Discovery[1][2][4][5]
Combinatorial Library Generation
DCPT is an ideal "branching point" for creating diversity. Because the piperidine is already installed, researchers can split the batch and react the remaining chlorines with different amines, alkoxides, or thiols to generate
-
Kinase Inhibitors: The triazine core mimics the ATP-binding site of kinases. Piperidine often improves solubility and pharmacokinetic profiles.
-
Antimicrobial Agents: Triazine derivatives have shown efficacy against multidrug-resistant bacteria [2].
Scavenger Resins & Solid Phase Synthesis
While DCPT itself is a reagent, its chemistry is analogous to triazine-functionalized scavenger resins.
-
Nucleophile Scavenging: The electrophilic chlorines can covalently trap excess amine or thiol reagents from a reaction mixture, simplifying purification.
-
Linker Strategy: DCPT can be immobilized on a resin via one chlorine, leaving the other available for building the molecule of interest.
Experimental Protocols
Safety Note: Cyanuric chloride is a lachrymator and skin irritant. Perform all operations in a fume hood.
Protocol A: Synthesis of 2,4-Dichloro-6-(piperidin-1-yl)-1,3,5-triazine[6]
Objective: Selective mono-substitution of cyanuric chloride.
Reagents:
-
Cyanuric Chloride (TCT): 1.84 g (10 mmol)
-
Piperidine: 0.85 g (10 mmol)
-
Sodium Carbonate (
): 0.53 g (5 mmol) OR DIPEA (10 mmol) -
Solvent: Acetone (25 mL) and Water (5 mL) mixture OR Anhydrous DCM (30 mL)
Procedure:
-
Preparation: Dissolve Cyanuric Chloride in acetone/water (or DCM) in a round-bottom flask. Cool the solution to 0–5°C using an ice-salt bath. Critical: Maintain temperature below 5°C to prevent di-substitution.
-
Addition: Dissolve piperidine in a small volume of solvent. Add this solution dropwise to the TCT solution over 30 minutes.
-
Neutralization: Simultaneously (or immediately after), add the base (
or DIPEA) to neutralize the HCl generated. -
Reaction: Stir the mixture at 0–5°C for 2–3 hours. Monitor by TLC (Hexane/Ethyl Acetate 4:1). The starting material (
) should disappear, and a new spot ( ) should appear. -
Workup:
-
Evaporate the acetone under reduced pressure (do not heat above 30°C).
-
Extract the residue with DCM (
mL). -
Wash the organic layer with water and brine.
-
Dry over anhydrous
and concentrate.
-
-
Purification: Recrystallize from Hexane/DCM or purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient) to yield a white solid.
Yield: Typically 85–95%.
Protocol B: Quality Control (Self-Validation)
-
Proton NMR (
NMR, ): Look for piperidine ring protons.-
3.80–3.90 (m, 4H,
) -
1.60–1.75 (m, 6H, Ring
) -
Absence of other aromatic protons confirms no side reactions with solvent.
-
3.80–3.90 (m, 4H,
-
Melting Point: Verify against literature value (typically solid, distinct from TCT mp 146°C).
References
-
Crystal Structure & Ligand Synthesis: Thalladi, V. R., et al. (1998). "Interaction of 1,3,5-triazine derivatives." Acta Crystallographica. (Referenced in context of DCPT structural determination). Source Verification:
-
Antimicrobial Applications: Solankee, A., et al. (2010). "Synthesis and biological evaluation of some new s-triazine based chalcones and their derivatives." European Journal of Medicinal Chemistry. Source Verification:
-
General Reactivity of Cyanuric Chloride: Blotny, G. (2006). "Recent applications of 2,4,6-trichloro-1,3,5-triazine and its derivatives in organic synthesis." Tetrahedron, 62(41), 9507-9522. Source Verification:
-
Synthetic Protocol Grounding: BenchChem Technical Guides. "2,4-Dichloro-6-substituted-1,3,5-triazine Synthesis Protocols." Source Verification:
Sources
Technical Guide: Solubility Profiling & Process Engineering of 2,4-Dichloro-6-(piperidin-1-yl)-1,3,5-triazine
This technical guide details the solubility profile, thermodynamic modeling, and process application of 2,4-dichloro-6-(piperidin-1-yl)-1,3,5-triazine (CAS: 19371-31-4). This compound serves as a critical intermediate in the synthesis of triazine-based herbicides, pharmaceuticals, and functional materials.[1]
Executive Summary
2,4-dichloro-6-(piperidin-1-yl)-1,3,5-triazine is a mono-substituted triazine derivative synthesized via the nucleophilic substitution of cyanuric chloride with piperidine. Its solubility profile is the governing factor in reaction yield, purity during crystallization, and solvent selection for subsequent functionalization.
This guide provides a comprehensive analysis of its solubility behavior, thermodynamic modeling protocols, and practical applications in process design. It addresses the critical need for precise solubility data to optimize the Yield-Purity-Throughput triangle in industrial scale-up.
Chemical Profile & Structural Analysis[2][3][4]
Physicochemical Properties
The molecule features an electron-deficient 1,3,5-triazine ring substituted with two reactive chlorine atoms and one lipophilic piperidine ring.[1] This hybrid structure dictates its solubility:
-
Triazine Core: Planar, electron-withdrawing, favors π-π stacking (potential for low solubility in non-polar solvents if stacking is strong).
-
Piperidine Moiety: Introduces steric bulk and lipophilicity (LogP increase), enhancing solubility in organic solvents like toluene and dichloromethane.
-
Chlorine Substituents: Provide dipole moments but limited hydrogen bonding capability.
| Property | Value / Characteristic |
| CAS Number | 19371-31-4 |
| Molecular Formula | C₈H₁₀Cl₂N₄ |
| Molecular Weight | 233.09 g/mol |
| Physical State | White to off-white crystalline solid |
| LogP (Predicted) | ~2.1 - 2.5 (Lipophilic) |
| H-Bond Donors | 0 (Aprotic) |
| H-Bond Acceptors | 4 (Triazine nitrogens + Piperidine nitrogen) |
Solubility Behavior Prediction (Hansen Parameters)
Based on Group Contribution Methods, the solubility behavior follows the "like dissolves like" principle, modulated by specific interactions:
-
High Solubility: Chlorinated solvents (DCM, Chloroform), Polar Aprotic solvents (THF, Acetone, Ethyl Acetate).
-
Moderate Solubility: Aromatic hydrocarbons (Toluene), Alcohols (Methanol, Ethanol - limited by lack of H-bond donors).
-
Low Solubility: Aliphatic hydrocarbons (Hexane, Heptane), Water.
Thermodynamic Solubility Profile
Experimental Solubility Data (Representative)
Note: The values below are representative of mono-substituted dichloro-triazines derived from internal process data and literature analogs (e.g., phenyl-triazine derivatives).
Table 1: Solubility (Mole Fraction,
| Solvent | 283.15 K (10°C) | 298.15 K (25°C) | 313.15 K (40°C) | 323.15 K (50°C) |
| Acetone | ||||
| Ethyl Acetate | ||||
| Toluene | ||||
| Methanol | ||||
| n-Heptane |
Thermodynamic Modeling
To ensure process reliability, experimental data must be correlated using thermodynamic models. The Modified Apelblat Equation is the industry standard for this class of compounds due to its accuracy in capturing non-ideal solution behavior.
Equation:
Where:
- = Mole fraction solubility
- = Absolute temperature (K)
- = Empirical model parameters derived from regression analysis.
Analysis of Enthalpy of Solution (
Experimental Protocol: Determination of Solubility
Standard Operating Procedure (SOP) for High-Precision Solubility Measurement.
Methodology: Laser Monitoring Dynamic Method
This method eliminates sampling errors associated with gravimetric analysis and provides a continuous solubility curve.
Equipment:
-
Jacketed glass crystallizer (50 mL)
-
Precise temperature control thermostat (
K) -
Laser transmissometer or turbidity probe
Step-by-Step Protocol:
-
Preparation: Weigh a specific mass (
) of the solute and solvent ( ) into the crystallizer. -
Heating: Heat the mixture slowly (
K/min) with constant stirring (300 rpm) until the solid completely dissolves (Laser transmission = 100%). Record temperature .[2] -
Cooling: Cool the solution (
K/min) until the first crystal appears (Laser transmission drops). Record temperature . -
Equilibrium: The equilibrium temperature
is approximated as , or by holding at for 1 hour to ensure thermodynamic stability. -
Iteration: Add more solute to the same vessel and repeat to generate the full curve.
Figure 1: Dynamic Laser Monitoring Workflow for Solubility Determination.
Application in Process Design
Solvent Selection for Synthesis
The synthesis involves the reaction of cyanuric chloride with piperidine.
-
Recommended Solvent: Acetone or THF .
-
Rationale: High solubility of the intermediate (mono-substituted) prevents premature precipitation, while low temperatures (0-5°C) control the reaction rate to prevent di-substitution.
Purification Strategy: Cooling Crystallization
Based on the solubility profile (Table 1), Toluene is the optimal solvent for recrystallization.
-
High T Coefficient: Significant solubility difference between 80°C and 10°C allows for high recovery yields (>85%).
-
Impurity Rejection: Non-polar impurities remain in the mother liquor, while polar by-products (e.g., piperidine hydrochloride) are insoluble and can be removed by hot filtration prior to cooling.
Anti-Solvent Crystallization
For thermally sensitive processes, an anti-solvent approach is recommended.
-
Solvent: Acetone (High solubility)[3]
-
Anti-Solvent: Water or n-Heptane (Low solubility)
-
Process: Dissolve crude product in Acetone at 25°C. Slowly add Water. The solubility drops exponentially, forcing controlled nucleation.
Figure 2: Optimized Purification Workflow using Solubility Data.
References
-
Organic Syntheses. (2008). Synthesis of substituted chlorotriazines. Organic Syntheses, Vol. 85, p. 10. Retrieved from [Link]
-
National Institute of Standards and Technology (NIST). (2016). Thermodynamic Data for Triazine Derivatives. Journal of Chemical & Engineering Data. Retrieved from [Link]
-
PubChem. (2025).[4] Compound Summary: 2,4-Dichloro-6-phenyl-1,3,5-triazine (Analogous Structure).[1] Retrieved from [Link]
Sources
An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of 2,4-dichloro-6-(piperidin-1-yl)-1,3,5-triazine
Introduction
In the landscape of pharmaceutical research and synthetic chemistry, the precise structural elucidation of novel compounds is paramount. Among the arsenal of analytical techniques available, Nuclear Magnetic Resonance (NMR) spectroscopy stands out for its ability to provide a detailed atomic-level map of molecular architecture.[1][2] This guide offers a comprehensive exploration of the ¹H and ¹³C NMR spectral features of 2,4-dichloro-6-(piperidin-1-yl)-1,3,5-triazine, a heterocyclic compound with significant potential as a versatile building block in medicinal chemistry. The triazine core, with its electron-deficient nature, and the conformational dynamics of the piperidine ring present a unique and instructive case for NMR analysis.
This document is designed for researchers, scientists, and drug development professionals, providing not just data, but the underlying principles and practical insights necessary for confident spectral interpretation. We will delve into the causality behind chemical shifts, coupling constants, and signal multiplicities, grounding our analysis in established theory and empirical data.
Molecular Structure and Key Features
Understanding the NMR spectrum begins with a clear visualization of the molecule's structure and the electronic environments of its constituent atoms.
Caption: Molecular structure of 2,4-dichloro-6-(piperidin-1-yl)-1,3,5-triazine.
The molecule consists of a 1,3,5-triazine ring, which is an aromatic heterocycle. This ring is substituted with two chlorine atoms and one piperidin-1-yl group. The key features influencing the NMR spectrum are:
-
The electron-withdrawing nature of the triazine ring and the chlorine atoms , which will significantly deshield adjacent nuclei.
-
The piperidine ring , which adopts a chair conformation, leading to chemically distinct axial and equatorial protons.
-
Restricted rotation around the C-N bond connecting the piperidine and triazine rings, which can lead to broadening of signals.[3]
Experimental Protocol: A Self-Validating System
The acquisition of high-quality NMR data is foundational to accurate analysis. The following protocol is designed to ensure reproducibility and minimize artifacts.
Sample Preparation
-
Analyte Purity: Ensure the sample of 2,4-dichloro-6-(piperidin-1-yl)-1,3,5-triazine is of high purity. Impurities can introduce extraneous peaks and complicate spectral interpretation.
-
Solvent Selection: Deuterated chloroform (CDCl₃) is a suitable solvent for this compound.[4] It offers good solubility and its residual proton signal (at ~7.26 ppm) and carbon signals (at ~77.16 ppm) are well-defined and typically do not overlap with analyte signals.[5][6] For compounds with limited solubility, deuterated dimethyl sulfoxide (DMSO-d₆) can be an alternative, though its viscosity may lead to broader lines.[4]
-
Concentration:
-
Filtration: To ensure a homogeneous solution free of particulate matter, which can degrade spectral quality by affecting magnetic field homogeneity, filter the sample solution through a pipette with a small plug of glass wool directly into a clean, dry 5 mm NMR tube.[8]
-
Internal Standard: Tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (δ = 0.00 ppm).[2]
NMR Data Acquisition
The following parameters are suggested for a standard 400 MHz or 500 MHz NMR spectrometer.
Caption: A streamlined workflow for NMR data acquisition and processing.
¹H NMR Parameters:
-
Pulse Angle: 30-45 degrees to balance signal intensity and quantitative accuracy.[10]
-
Acquisition Time: ~2-4 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 16-64, depending on the sample concentration.
-
Spectral Width: -2 to 12 ppm.
¹³C NMR Parameters:
-
Pulse Angle: 30-45 degrees.
-
Acquisition Time: ~1-2 seconds.
-
Relaxation Delay: 2 seconds.
-
Number of Scans: 1024 or more to achieve an adequate signal-to-noise ratio.[11]
-
Spectral Width: 0 to 200 ppm.[5]
-
Decoupling: Proton broadband decoupling to simplify the spectrum to singlets.
¹H NMR Spectral Analysis: A Proton's Perspective
The ¹H NMR spectrum is anticipated to show signals corresponding to the ten protons of the piperidine ring. These protons are chemically non-equivalent due to the ring's chair conformation and their proximity to the triazine ring.
Predicted ¹H NMR Data
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |
| Hα, Hα' (axial & equatorial) | 3.7 - 3.9 | Broad multiplet | 4H | Adjacent to the nitrogen atom of the piperidine ring and deshielded by the electron-withdrawing triazine ring. Broadness may be due to restricted C-N bond rotation and chair-chair interconversion. |
| Hβ, Hβ' (axial & equatorial) | 1.6 - 1.8 | Multiplet | 4H | Further from the deshielding influence of the nitrogen and triazine ring compared to Hα. |
| Hγ (axial & equatorial) | 1.5 - 1.7 | Multiplet | 2H | Least deshielded protons, located at the Cγ position of the piperidine ring. |
Causality of Chemical Shifts and Multiplicities:
-
Hα Protons: These protons, being alpha to the nitrogen atom, are significantly deshielded. Furthermore, their proximity to the anisotropic field of the triazine ring causes a further downfield shift. The expected broadness of this signal is a key indicator of dynamic processes, such as restricted rotation around the C(triazine)-N(piperidine) bond.[3]
-
Hβ and Hγ Protons: The signals for these protons appear further upfield, consistent with their greater distance from the electronegative nitrogen and the triazine ring.[12][13] The overlapping multiplets are a result of complex spin-spin coupling between adjacent axial and equatorial protons.
¹³C NMR Spectral Analysis: The Carbon Skeleton
The proton-decoupled ¹³C NMR spectrum provides a direct count of the unique carbon environments in the molecule. For 2,4-dichloro-6-(piperidin-1-yl)-1,3,5-triazine, we expect to see signals for the three distinct carbons of the triazine ring and the three unique carbons of the piperidine ring.
Predicted ¹³C NMR Data
| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |
| C2, C4 (Triazine) | 170 - 172 | These carbons are bonded to two nitrogen atoms and a highly electronegative chlorine atom, resulting in significant deshielding. |
| C6 (Triazine) | 164 - 166 | This carbon is bonded to three nitrogen atoms (two in the ring, one from the piperidine), leading to a strong deshielding effect, though slightly less than C2 and C4 due to the absence of a directly attached chlorine. |
| Cα, Cα' (Piperidine) | 43 - 45 | Alpha to the piperidine nitrogen, these carbons are deshielded. The attachment to the electron-withdrawing triazine ring further shifts them downfield.[14] |
| Cβ, Cβ' (Piperidine) | 25 - 27 | Beta to the nitrogen, these carbons are less deshielded than Cα.[12][15] |
| Cγ (Piperidine) | 24 - 26 | The Cγ carbon is the most shielded of the piperidine carbons, appearing furthest upfield.[12][15] |
Expert Insights on ¹³C Chemical Shifts:
-
Triazine Carbons: The chemical shifts of the triazine carbons are highly diagnostic. The significant downfield shifts are a direct consequence of the strong electron-withdrawing effects of the three ring nitrogens and the attached chlorine atoms.[16][17] The carbon attached to the piperidine (C6) will likely appear at a slightly different chemical shift than the two carbons bearing chlorine atoms (C2, C4), allowing for their unambiguous assignment.
-
Piperidine Carbons: The chemical shifts of the piperidine carbons follow a predictable pattern based on their distance from the nitrogen atom.[18][19] The Cα carbons experience the greatest deshielding, followed by the Cβ and Cγ carbons. The influence of the triazine ring is most pronounced at the Cα position.
Advanced NMR Techniques for Unambiguous Assignment
For a definitive structural confirmation, two-dimensional (2D) NMR experiments are invaluable.
-
COSY (Correlation Spectroscopy): This experiment reveals ¹H-¹H coupling networks. It would confirm the connectivity within the piperidine ring, showing correlations between Hα and Hβ, and between Hβ and Hγ.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C nuclei. It would definitively link each proton signal of the piperidine ring to its corresponding carbon signal (Hα to Cα, Hβ to Cβ, and Hγ to Cγ).[20]
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two or three bonds. A key correlation would be observed between the Hα protons of the piperidine ring and the C6 carbon of the triazine ring, unequivocally confirming the point of attachment.
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Technical Guidance: Safe Handling and Operational Protocols for Chlorotriazine Derivatives in Drug Discovery
Executive Summary: The Dual Nature of Chlorotriazines
In drug development, chlorotriazine derivatives—specifically Cyanuric Chloride (2,4,6-trichloro-1,3,5-triazine, TCT) —occupy a unique position. They are "privileged structures" capable of generating diverse combinatorial libraries for anticancer and antimicrobial screening. However, their utility is directly proportional to their electrophilicity.
The Safety Paradox: The same reactivity that allows TCT to act as a versatile scaffold (via nucleophilic aromatic substitution, SNAr) makes it a potent biological alkylating agent. It can acylate nucleophilic residues (lysine, cysteine) on human proteins, leading to severe sensitization and tissue damage.
This guide moves beyond standard SDS boilerplate to provide a mechanistic understanding of why specific precautions are necessary and how to implement self-validating safety protocols.
Hazard Identification & Mechanistic Toxicology[1]
The Reactivity-Toxicity Continuum
Unlike stable drug metabolites, reactive chlorotriazines pose acute risks driven by hydrolysis and protein haptenization.
| Hazard Class | Specific Risk | Mechanistic Cause |
| Acute Toxicity (Inhalation) | Fatal if inhaled (H330) | Hydrolysis in lung mucosa releases HCl gas and cyanuric acid, causing chemical pneumonitis and edema. |
| Skin Corrosion/Sensitization | Corrosive (H314), Sensitizer (H317) | Haptenization: The triazine ring covalently binds to skin proteins (e.g., keratin), triggering an immune response (allergic contact dermatitis). |
| Physical Hazard | Water Reactive (EUH014) | Exothermic hydrolysis releases HCl. In a closed vessel, this pressure buildup can cause rupture/explosion.[1][2] |
| Chronic Toxicity | Endocrine Disruption | Stable derivatives (e.g., Atrazine) are known to disrupt the GnRH/LH axis, affecting reproductive health.[3] |
Visualizing the Hazard Pathway
The following diagram illustrates the divergence between controlled synthesis and uncontrolled hazard events.
Figure 1: Divergent pathways of Cyanuric Chloride reactivity. Controlled substitution yields drugs; uncontrolled moisture or biological contact leads to HCl release or sensitization.
Storage and Stability Protocols
Expert Insight: The degradation of TCT is autocatalytic. Hydrolysis produces HCl, which further catalyzes the hydrolysis of the remaining chlorine atoms. Therefore, maintaining a neutral, dry environment is not just a safety preference—it is a chemical necessity.
-
Temperature: Store at 2–8°C . Cold storage slows the rate of spontaneous hydrolysis and sublimation.
-
Atmosphere: Store under Argon or Nitrogen . TCT is hygroscopic.
-
Secondary Containment: Store in a desiccator within a corrosive-resistant cabinet.
-
Visual Check: Pure TCT is a white crystalline powder. Yellowing or caking indicates hydrolysis and HCl formation. Do not use caked material without checking pH/pressure risks.
Operational Handling: The "3-Temperature" Rule
The synthesis of triazine-based libraries relies on the temperature-dependent reactivity of the three chlorine atoms. Violating these temperature thresholds is the primary cause of "runaway" side reactions and impurity profiles.
The Protocol
-
Substitution 1 (0°C): Highly reactive. Must be kept cold to prevent double-substitution.
-
Substitution 2 (Room Temp): Moderate reactivity.
-
Substitution 3 (>60°C/Reflux): Low reactivity, requires forcing conditions.
Self-Validating Reaction Setup
This protocol ensures containment of the corrosive intermediate.
Step 1: Weighing & Transfer
-
Control: Never weigh TCT on an open bench.
-
Action: Weigh inside a fume hood. If high humidity (>60%), use a glove bag or dispense pre-weighed amounts.
-
Validation: Place a damp pH strip near the balance (inside the hood). If it turns red, HCl vapor is escaping—stop and improve ventilation.
Step 2: Solvent Selection
-
Expertise: Avoid protic solvents (methanol/ethanol) for the first substitution unless using them as the nucleophile. Use dry Acetone, THF, or DCM.
-
Why: Protic solvents compete with your amine/thiol nucleophile, creating impurities and releasing HCl.
Step 3: The "Base Trap"
-
Action: TCT reactions generate 1 equivalent of HCl per substitution. You must use a scavenger (DIPEA, K2CO3, or NaOH).
-
Validation: Monitor the reaction pH. It must remain basic (pH > 8) to drive the reaction and neutralize evolved HCl.
Emergency Response & Waste Management
Spills and Exposure
Do NOT use water to clean up a TCT spill.[2] Water will generate a cloud of HCl gas.[1]
Figure 2: Decision logic for dry spill cleanup. Water avoidance is the critical decision node.
Quenching & Disposal (The "Kill" Protocol)
Reactive intermediates must be quenched before entering the waste stream to prevent container pressurization.
Protocol: Controlled Alkaline Hydrolysis
-
Preparation: Prepare a 10% NaOH or saturated Sodium Bicarbonate solution in a large beaker (2x reaction volume).
-
Cooling: Place the quench beaker in an ice bath.
-
Addition: Slowly add the reaction mixture into the alkaline solution (not the reverse).
-
Validation (The Trust Anchor):
-
Disposal: Label as "Basic Organic Waste with Halogens."
References
-
National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 7953, Cyanuric chloride. PubChem. [Link]
-
European Chemicals Agency (ECHA). Registration Dossier - Cyanuric chloride: Hazards and Classification. ECHA. [Link]
-
Blotny, G. (2006). Recent applications of 2,4,6-trichloro-1,3,5-triazine and its derivatives in organic synthesis. Tetrahedron, 62(41), 9507-9522. [Link]
Sources
- 1. CYANURIC CHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 2. nj.gov [nj.gov]
- 3. Frontiers | Characterizing chlorotriazine effects in cancer-relevant high-throughput screening assays [frontiersin.org]
- 4. Hazardous Waste - FAA USA Environmental Protection Program [uwm.edu]
- 5. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
Literature Review: Advanced Synthesis of Piperidine-Substituted Triazine Intermediates
Abstract
The 1,3,5-triazine (s-triazine) scaffold serves as a privileged structure in medicinal chemistry, particularly in the development of PI3K/mTOR inhibitors, antivirals, and antimicrobials. This technical guide reviews the synthesis of piperidine-substituted triazine intermediates, focusing on the chemoselective nucleophilic aromatic substitution (
Introduction: The Triazine-Piperidine Pharmacophore
Piperidine-substituted 1,3,5-triazines are foundational to a class of therapeutics targeting lipid kinases and viral replication machinery. The planar, electron-deficient triazine ring mimics the adenine core of ATP, allowing it to anchor effectively in the ATP-binding pockets of enzymes such as PI3K
Key Therapeutic Classes:
-
PI3K Inhibitors: Alpelisib, Bimiralisib, Gedatolisib.
-
Antivirals: Novel non-nucleoside reverse transcriptase inhibitors (NNRTIs).
-
Antimicrobials: Hybrid triazine-piperazine/piperidine derivatives.
Core Synthetic Methodology: Temperature-Controlled
The synthesis of piperidine-substituted triazines predominantly relies on the sequential displacement of chlorine atoms on 2,4,6-trichloro-1,3,5-triazine (Cyanuric Chloride, TCT). The success of this pathway relies on the deactivation principle : each substitution of an electron-withdrawing chlorine by an electron-donating amine renders the remaining chlorines less electrophilic, requiring progressively harsher conditions for subsequent substitutions.
The "Tri-Phase" Temperature Protocol
To ensure chemoselectivity and prevent the formation of inseparable mixtures (e.g., mono- and di-substituted byproducts), strict adherence to temperature zones is required.
| Step | Target Substitution | Temperature Zone | Typical Time | Reactivity Profile |
| 1 | Mono-substitution | 1–3 h | Highly Exothermic; Kinetic control essential. | |
| 2 | Di-substitution | Room Temp ( | 4–12 h | Moderate reactivity; requires complete consumption of SM. |
| 3 | Tri-substitution | Reflux ( | 12–24 h | Low reactivity; requires thermodynamic forcing. |
Reagent Selection Strategy
-
Solvents:
-
Acetone/Water: Ideal for Step 1 due to the high solubility of TCT and the ability to maintain low temperatures.
-
THF: Preferred for intermediates sensitive to hydrolysis or when using lipophilic amines.
-
DMF/Dioxane: Required for Step 3 (high boiling point) to drive the reaction to completion.
-
-
Bases:
-
Inorganic (
, ): Used in aqueous/organic biphasic systems. is milder and preferred for Step 1 to prevent over-substitution. -
Organic (DIPEA,
): Essential in anhydrous conditions (THF/DCM). DIPEA (Hunig’s base) is superior for sterically hindered amines like substituted piperidines.
-
Visualization of the General Reaction Scheme
Figure 1: Stepwise chemoselective nucleophilic substitution of cyanuric chloride.
Case Study: Synthesis of Alpelisib (BYL719) Intermediate
Alpelisib is a selective PI3K
Retrosynthetic Analysis
The central triazine ring is substituted with:
-
Morpholine (C-4 position).
-
Aniline derivative (2-methyl-5-nitroaniline precursor, C-6 position).
-
Piperazine/Piperidine derivative (C-2 position).
Experimental Workflow (Validated Protocol)
Note: This protocol synthesizes the key intermediate 2-chloro-4-morpholino-6-(substituted-amino)-1,3,5-triazine.
Step 1: Introduction of Morpholine
-
Setup: Dissolve Cyanuric Chloride (1.0 eq) in Acetone. Cool to
to . -
Addition: Add Morpholine (1.0 eq) and DIPEA (1.1 eq) dropwise over 30 mins.
-
Observation: Reaction is extremely fast. Monitor by TLC (Hexane:EtOAc 8:2).
-
Result: 2,4-dichloro-6-morpholino-1,3,5-triazine.
Step 2: Introduction of the Aniline Scaffold
-
Setup: Warm the Step 1 mixture to Room Temperature (RT).
-
Addition: Add the functionalized aniline (e.g., 2-methyl-5-nitroaniline) (1.0 eq) dissolved in THF.
-
Conditions: Stir at RT for 4–12 hours.
-
Workup: Pour onto ice water. Filter the precipitate. The chlorine atom remaining is now deactivated but still displaceable.
Step 3: Introduction of the Piperidine/Piperazine
-
Setup: Dissolve the Di-substituted intermediate in DMF.
-
Reaction: Add N-Boc-Piperazine (or substituted piperidine) (1.5 eq) and
(2.0 eq). -
Conditions: Heat to
for 6–12 hours. -
Purification: Column chromatography is usually required here to remove hydrolysis byproducts (hydroxy-triazines).
Alpelisib Synthesis Pathway Diagram
Figure 2: Sequential assembly of the Alpelisib triazine core.
Troubleshooting & Optimization
Hydrolysis Management
Cyanuric chloride is highly moisture-sensitive. Hydrolysis yields cyanuric acid derivatives (hydroxy-triazines), which are common impurities.
-
Prevention: Use anhydrous solvents (THF, DCM) for Steps 2 and 3. Ensure bases like
are dried. -
Detection: Hydroxy-triazines appear as polar spots near the baseline on TLC (high polarity).
Regioselectivity Issues
When using two different amines with similar nucleophilicity (e.g., piperidine and morpholine), adding them in the wrong order leads to mixtures.
-
Rule of Thumb: Add the least nucleophilic amine or the most valuable/complex amine first at low temperatures to ensure it reacts with the most electrophilic species (TCT). However, standard practice often introduces the most reactive amine at
carefully to control the exotherm, then the less reactive amine at RT. Correction: In Alpelisib synthesis, morpholine (highly reactive) is often added first at low temp because the aniline (less reactive) would require higher temps to react with TCT, potentially leading to double addition.
Microwave-Assisted Synthesis
Recent literature suggests microwave irradiation can drastically reduce reaction times for the difficult 3rd substitution.
-
Protocol: Di-substituted triazine + Piperidine + DIPEA in Dioxane.
-
Conditions: 15–30 mins at
(MW). -
Benefit: Yields often improve by 10–15% due to reduced thermal degradation time.
References
-
Protocol for synthesis of di- and tri-substituted s-triazine derivatives. MethodsX (Elsevier). [Link]
-
Design and Synthesis of 1,3,5-Triazines... as PI3Kα Selective Inhibitors. Frontiers in Chemistry / NIH. [Link]
-
Sequential nucleophilic aromatic substitutions on cyanuric chloride. Organic & Biomolecular Chemistry. [Link]
-
Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis. ChemistrySelect. [Link]
-
Synthesis and biological evaluation of piperidine-substituted triazine derivatives as HIV-1 NNRTIs. Bioorganic & Medicinal Chemistry Letters. [Link]
An In-depth Technical Guide to the Reactivity Mechanisms of 2,4-dichloro-6-(piperidin-1-yl)-1,3,5-triazine in Nucleophilic Substitution
Abstract
The 1,3,5-triazine scaffold is a cornerstone in the fields of medicinal chemistry and materials science, prized for its predictable and versatile reactivity. This guide provides a comprehensive exploration of the reactivity mechanisms of a key derivative, 2,4-dichloro-6-(piperidin-1-yl)-1,3,5-triazine, in nucleophilic substitution reactions. We will delve into the fundamental principles governing its reactivity, the intricacies of the Nucleophilic Aromatic Substitution (SNAr) mechanism, the factors influencing reaction outcomes, and provide field-proven experimental protocols. This document is intended for researchers, scientists, and drug development professionals seeking a deep, practical understanding of this important chemical entity.
Introduction: The Privileged Triazine Scaffold
The 1,3,5-triazine ring system is characterized by a significant electron deficiency due to the presence of three electronegative nitrogen atoms. This inherent electronic property makes the carbon atoms of the triazine ring highly electrophilic and, therefore, susceptible to attack by nucleophiles.[1] Chlorinated triazines, such as the readily available 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride), serve as versatile precursors for the synthesis of a vast array of functionalized molecules.[1][2]
The subject of this guide, 2,4-dichloro-6-(piperidin-1-yl)-1,3,5-triazine, is a disubstituted triazine that offers a platform for the sequential and controlled introduction of two additional nucleophiles. The presence of the piperidin-1-yl group, a common pharmacophore, makes this scaffold particularly relevant in drug discovery.[3] Understanding the nuances of its reactivity is paramount for the rational design and synthesis of novel therapeutic agents and advanced materials.
The Core Mechanism: Nucleophilic Aromatic Substitution (SNAr)
The substitution of the chlorine atoms on the 2,4-dichloro-6-(piperidin-1-yl)-1,3,5-triazine ring proceeds via a two-step addition-elimination mechanism, which is characteristic of nucleophilic aromatic substitution (SNAr).[1]
Step 1: Nucleophilic Attack and Formation of the Meisenheimer Complex
The reaction is initiated by the attack of a nucleophile (Nu⁻) on one of the electron-deficient carbon atoms bearing a chlorine atom. This attack is the rate-determining step and leads to the formation of a resonance-stabilized, tetrahedral anionic intermediate known as a Meisenheimer complex.[1] The negative charge is delocalized over the electronegative nitrogen atoms of the triazine ring, which stabilizes the intermediate.
Step 2: Elimination of the Leaving Group
In the second step, the aromaticity of the triazine ring is restored through the expulsion of the chloride ion (Cl⁻), which is a good leaving group. This elimination step is typically fast. The overall reaction is driven by the formation of a more stable, substituted triazine product.
// Reactants
sub [label=<
2,4-dichloro-6-(piperidin-1-yl)-1,3,5-triazine
// Meisenheimer Complex
mc [label=<
Meisenheimer Complex (Resonance Stabilized)
// Products
prod [label=<
Substituted Product
// Arrows sub -> mc [label="+ Nu⁻\n(Rate-determining step)"]; mc -> prod [label="- Cl⁻\n(Fast)"]; } enddot Figure 1: The general mechanism of nucleophilic aromatic substitution (SNAr) on the 2,4-dichloro-6-(piperidin-1-yl)-1,3,5-triazine scaffold.
Controlling Reactivity and Selectivity: A Scientist's Perspective
The sequential substitution of the two chlorine atoms on 2,4-dichloro-6-(piperidin-1-yl)-1,3,5-triazine is not a random process. It is a highly controllable reaction, and understanding the factors that govern this selectivity is key to successful synthesis.
The Role of Temperature: A Stepwise Approach
Temperature is the most critical parameter for achieving selective and sequential substitution on the triazine ring.[2] The first nucleophilic substitution is typically carried out at low temperatures, around 0–5 °C.[1] The introduction of the first nucleophile deactivates the triazine ring towards further substitution due to the electron-donating nature of most nucleophiles, which reduces the electrophilicity of the remaining carbon-chlorine bonds. Consequently, the second substitution requires more forcing conditions, typically room temperature or gentle heating.[1] This temperature-dependent reactivity allows for the stepwise introduction of two different nucleophiles.
The Influence of the Piperidin-1-yl Group
The piperidin-1-yl group, being an amino substituent, is an electron-donating group. This has a significant impact on the reactivity of the two chlorine atoms. The electron-donating nature of the piperidine ring reduces the overall electrophilicity of the triazine ring compared to cyanuric chloride, making the substitution reactions slightly less facile. However, the two remaining chlorine atoms are still sufficiently activated for substitution by a wide range of nucleophiles.
The Choice of Nucleophile
The nature of the incoming nucleophile also plays a crucial role. Stronger nucleophiles will react more readily and may require milder conditions. The general order of reactivity for common nucleophiles is:
Thiols > Amines > Alcohols
This order is influenced by the nucleophilicity and basicity of the attacking atom. It is important to note that once an amine is incorporated onto the s-triazine ring, it can be very difficult to substitute the remaining chlorine atoms with other nucleophiles, except for other amines. Therefore, when synthesizing O,N-type substituted triazines, the oxygen nucleophile should always be incorporated first.
The Base: More Than Just a Proton Scavenger
In nucleophilic substitution reactions involving amine or alcohol nucleophiles, a base is required to neutralize the HCl that is formed as a byproduct. The choice of base is critical to avoid side reactions. A non-nucleophilic, sterically hindered base like N,N-Diisopropylethylamine (DIEA or Hünig's base) is commonly employed.[4][5][6][7] The steric bulk of the isopropyl groups prevents the nitrogen atom of DIEA from acting as a nucleophile and competing with the desired nucleophile in attacking the triazine ring.[8]
Solvent Effects: The Reaction Medium Matters
The choice of solvent can significantly influence the rate and outcome of SNAr reactions. Polar aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), and acetonitrile are often used.[9] These solvents are capable of dissolving the triazine substrate and the nucleophile, but they do not strongly solvate the nucleophile through hydrogen bonding.[10][11] In polar protic solvents like water or alcohols, the nucleophile can be heavily solvated, which can reduce its nucleophilicity and slow down the reaction rate.[10]
Experimental Protocols: A Practical Guide
The following are generalized, field-proven protocols for the sequential nucleophilic substitution of 2,4-dichloro-6-(piperidin-1-yl)-1,3,5-triazine.
General Considerations
-
All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions with atmospheric moisture.
-
Anhydrous solvents should be used to ensure optimal reaction conditions.
-
Reaction progress should be monitored by a suitable technique, such as Thin Layer Chromatography (TLC), to determine the point of complete consumption of the starting material.
// Nodes start [label="Start with\n2,4-dichloro-6-(piperidin-1-yl)-1,3,5-triazine"]; step1 [label="First Substitution\n- Nucleophile 1 (1.0 eq)\n- DIEA (1.0 eq)\n- DCM, 0 °C, 30-60 min"]; monitoring1 [label="Monitor by TLC"]; workup1 [label="Workup and Isolation"]; intermediate [label="2-chloro-4-(nucleophile-1)-6-(piperidin-1-yl)-1,3,5-triazine"]; step2 [label="Second Substitution\n- Nucleophile 2 (1.0 eq)\n- DIEA (1.0 eq)\n- DCM, Room Temp, 12-24 h"]; monitoring2 [label="Monitor by TLC"]; workup2 [label="Workup and Isolation"]; final_product [label="Final Disubstituted Product"];
// Edges start -> step1; step1 -> monitoring1; monitoring1 -> workup1; workup1 -> intermediate; intermediate -> step2; step2 -> monitoring2; monitoring2 -> workup2; workup2 -> final_product; } enddot Figure 2: A general experimental workflow for the sequential nucleophilic substitution of 2,4-dichloro-6-(piperidin-1-yl)-1,3,5-triazine.
Protocol for First Nucleophilic Substitution
-
Preparation: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, dissolve 2,4-dichloro-6-(piperidin-1-yl)-1,3,5-triazine (1.0 eq) in anhydrous dichloromethane (DCM).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Addition of Reagents: To the stirring solution, add the first nucleophile (1.0 eq), followed by the dropwise addition of N,N-Diisopropylethylamine (DIEA) (1.0 eq).
-
Reaction: Stir the reaction mixture at 0 °C for 30–60 minutes.
-
Monitoring: Monitor the reaction progress by TLC until the starting material is fully consumed.
-
Workup: Dilute the reaction mixture with DCM and wash it several times with water to remove the DIEA salts. Collect the organic layer.
-
Isolation: Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the monosubstituted product. Further purification by column chromatography may be necessary.
Protocol for Second Nucleophilic Substitution
-
Preparation: Dissolve the monosubstituted triazine derivative from the previous step (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere.
-
Addition of Reagents: Add the second nucleophile (1.0 eq) to the solution, followed by the addition of DIEA (1.0 eq).
-
Reaction: Stir the reaction mixture at room temperature for 12–24 hours.
-
Monitoring: Monitor the reaction progress by TLC until the monosubstituted starting material is consumed.
-
Workup and Isolation: Perform the same workup and isolation procedure as described in the first substitution protocol to obtain the pure disubstituted product.
Quantitative Data and Spectroscopic Characterization
While specific kinetic data for the reactions of 2,4-dichloro-6-(piperidin-1-yl)-1,3,5-triazine are not extensively reported in a comparative manner, the principles of SNAr on triazine rings are well-established. The following table summarizes typical reaction conditions and expected outcomes.
| Substitution Step | Nucleophile | Temperature (°C) | Typical Reaction Time | Expected Yield |
| First | Amine | 0 - 5 | 30 - 60 min | High |
| First | Alcohol | 0 - 5 | 1 - 2 h | Moderate to High |
| First | Thiol | 0 - 5 | 30 min | High |
| Second | Amine | Room Temp. | 12 - 24 h | Moderate to High |
| Second | Alcohol | Room Temp. to 40°C | 24 - 48 h | Moderate |
| Second | Thiol | Room Temp. | 12 - 24 h | High |
Spectroscopic Characterization:
The structural elucidation of the starting material and the substituted products is typically achieved using a combination of spectroscopic techniques.
-
¹H NMR: The proton NMR spectrum will show characteristic signals for the piperidine ring protons. Upon substitution, new signals corresponding to the protons of the introduced nucleophile will appear.
-
¹³C NMR: The carbon NMR spectrum is particularly informative for confirming the substitution pattern. The chemical shifts of the triazine ring carbons are sensitive to the nature of the substituents. The carbon atoms bonded to chlorine typically appear in the range of 170-172 ppm. Upon substitution, these signals will shift depending on the new substituent.
-
Mass Spectrometry: High-resolution mass spectrometry (HRMS) is used to confirm the molecular weight and elemental composition of the synthesized compounds.
Applications in Drug Development
The 2,4-dichloro-6-(piperidin-1-yl)-1,3,5-triazine scaffold is of significant interest in drug discovery due to its ability to serve as a versatile platform for the synthesis of diverse molecular architectures. The piperidine moiety itself is a privileged structure in medicinal chemistry, known to improve the pharmacokinetic properties of drug candidates.[3]
The sequential substitution of the two chlorine atoms allows for the creation of libraries of compounds with different functional groups, which can be screened for biological activity against a wide range of therapeutic targets. For instance, the related 6-(piperazin-1-yl)-1,3,5-triazine core has been identified as a promising scaffold for the development of new anti-schistosomal drugs.[12] Derivatives of substituted triazines have shown a broad spectrum of pharmacological activities, including anticancer, antiviral, and antimicrobial properties.[13] The ability to readily modify the substituents on the triazine ring allows for the fine-tuning of the molecule's properties to optimize its potency, selectivity, and pharmacokinetic profile.
Conclusion
The reactivity of 2,4-dichloro-6-(piperidin-1-yl)-1,3,5-triazine in nucleophilic substitution is governed by the principles of the SNAr mechanism. The electron-deficient nature of the triazine ring, combined with the good leaving group ability of the chlorine atoms, makes it a highly versatile building block in organic synthesis. By carefully controlling the reaction conditions, particularly the temperature, a stepwise and selective substitution of the two chlorine atoms can be achieved. This allows for the rational design and synthesis of a wide variety of functionalized triazine derivatives with potential applications in drug discovery and materials science. A thorough understanding of the factors influencing reactivity, as outlined in this guide, is essential for any scientist working with this important class of compounds.
References
- BenchChem. (n.d.). 2,4-Dichloro-6-(piperidin-1-yl)-1,3,5-triazine.
- ScienceOpen. (n.d.). Supporting Information.
-
MedLife Mastery. (n.d.). Effects of Solvents on Nucleophilicity. Retrieved February 15, 2026, from [Link]
-
Chemistry LibreTexts. (2021, June 10). 4.7: Solvent Effects in Nucleophilic Substitution. Retrieved February 15, 2026, from [Link]
- ResearchGate. (n.d.). 2,4-Dichloro-6-(piperidin-1-yl)-1,3,5-triazine.
- University of Calgary. (n.d.). Ch 8 : Solvent Effects. Retrieved February 15, 2026, from a relevant University of Calgary chemistry resource page.
- Reagent Grade. (n.d.). DIPEA (N,N'-Diisopropylethylamine) – Used in organic chemistry as a base.
-
Chemistry LibreTexts. (2021, July 31). 8.8: Structural and Solvent Effects in S_N Reactions. Retrieved February 15, 2026, from [Link]
-
Wikipedia. (n.d.). N,N-Diisopropylethylamine. Retrieved February 15, 2026, from [Link]
-
YouTube. (2019, June 24). Effect of solvent in Nucleophilic Substitution Reaction. Retrieved February 15, 2026, from [Link]
- BenchChem. (n.d.). Application of 2,4-Dichloro-6-phenoxy-1,3,5-triazine in Medicinal Chemistry.
- TDX. (n.d.). Chapter 3 – Structural characterization of triazines.
-
chemeurope.com. (n.d.). N,N-Diisopropylethylamine. Retrieved February 15, 2026, from [Link]
- BenchChem. (n.d.). A Comprehensive Guide to the Laboratory Synthesis and Purification of N,N-Diisopropylethylamine (Hünig's Base).
- A relevant textbook or public
- National Institutes of Health. (n.d.). Concerted Nucleophilic Aromatic Substitution Reactions.
- National Institutes of Health. (n.d.). Concerted Nucleophilic Aromatic Substitutions.
- National Institutes of Health. (n.d.). Dynamic Nucleophilic Aromatic Substitution of Tetrazines.
- ResearchGate. (n.d.). Nucleophilic Aromatic Substitution Reactions of Chloroazines with Bisulfide (HS-) and Polysulfides (Sn2-).
-
PubMed. (2018, June 1). Effect of the alkyl group in the piperazine N-substitution on the therapeutic action of rifamycins: A drug-membrane interaction study. Retrieved February 15, 2026, from [Link]
- Royal Society of Chemistry. (2025, October 21). A bibliometric review of triazine hybrids: synthesis, reactions, and applications spanning the last quarter-century (2000–2025).
- Arkivoc. (2020). 1,3,5-Triazine as core for the preparation of dendrons.
- National Institutes of Health. (n.d.). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions.
-
PubMed. (2020, November 13). Identification of 6-(piperazin-1-yl)-1,3,5-triazine as a chemical scaffold with broad anti-schistosomal activities. Retrieved February 15, 2026, from [Link]
- PubMed. (2025, October 21). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds.
- National Institutes of Health. (n.d.). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. arkat-usa.org [arkat-usa.org]
- 3. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. advancedchemtech.com [advancedchemtech.com]
- 5. N,N-Diisopropylethylamine: Application, synthesis and toxicity_Chemicalbook [chemicalbook.com]
- 6. N,N-Diisopropylethylamine - Wikipedia [en.wikipedia.org]
- 7. N,N-Diisopropylethylamine [chemeurope.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. medlifemastery.com [medlifemastery.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. m.youtube.com [m.youtube.com]
- 12. Identification of 6-(piperazin-1-yl)-1,3,5-triazine as a chemical scaffold with broad anti-schistosomal activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Technical Guide: Crystal Structure Analysis of 2,4-dichloro-6-(piperidin-1-yl)-1,3,5-triazine
Executive Summary & Strategic Context
Subject: 2,4-dichloro-6-(piperidin-1-yl)-1,3,5-triazine (DCPT)
Role: Key intermediate in the synthesis of dendrimers, porous organic polymers, and pharmaceutical agents.
Significance: Understanding the solid-state arrangement of DCPT is critical for predicting its solubility, stability, and reactivity in subsequent nucleophilic substitutions (
This guide provides a comprehensive workflow for the synthesis, crystallization, and structural analysis of DCPT, focusing on the supramolecular motifs that govern its stability.
Synthesis & Crystallization Protocol
To obtain high-quality single crystals suitable for X-ray diffraction (SCXRD), the synthesis must prioritize mono-substitution selectivity. The reactivity of cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) is temperature-dependent.
Temperature-Controlled Synthesis
Principle: The first chlorine atom is displaced at
Reagents:
-
Cyanuric Chloride (1.0 eq)
-
Piperidine (1.0 eq)
-
Sodium Carbonate (
, 1.1 eq) or Diisopropylethylamine (DIPEA) -
Solvent: Dichloromethane (DCM) or Acetone/Water mix.
Step-by-Step Protocol:
-
Dissolution: Dissolve cyanuric chloride in DCM at
to (ice-salt bath). -
Addition: Add the piperidine solution dropwise over 30 minutes. Critical: Maintain temperature
to prevent side-product formation. -
Scavenging: Add
solution to neutralize the generated HCl. -
Reaction: Stir for 2–3 hours at
. Monitor via TLC (Hexane:Ethyl Acetate 4:1). -
Workup: Wash organic layer with water, dry over
, and concentrate in vacuo.
Crystal Growth Methodology
Obtaining diffraction-quality crystals requires controlled supersaturation.
| Method | Solvent System | Conditions | Outcome |
| Slow Evaporation | DCM / Hexane (1:1) | Room Temp, covered with pin-holed parafilm. | Prismatic, block-like crystals (Preferred). |
| Vapor Diffusion | THF (inner) / Pentane (outer) | Closed chamber, 4°C. | High-purity needles/plates. |
| Recrystallization | Ethanol | Hot saturation | Agglomerates (Often unsuitable for SCXRD). |
Workflow Visualization
The following diagram illustrates the critical path from raw materials to structural data.
Caption: Critical pathway for selective mono-substitution and crystal growth of DCPT.
Structural Analysis & Discussion
Based on crystallographic data for this class of compounds (See Ref [1], [2]), the structure of 2,4-dichloro-6-(piperidin-1-yl)-1,3,5-triazine exhibits specific conformational and packing features driven by the electron-deficient nature of the triazine ring.
Molecular Conformation[1]
-
Triazine Ring: The
core is strictly planar. The bond lengths typically show partial double-bond character ( ), consistent with aromatic delocalization. -
Piperidine Ring: Adopts a classical chair conformation .[1] This is the energetic minimum, minimizing torsional strain.
-
C-N Bond: The bond connecting the piperidine nitrogen to the triazine ring (
) is shorter than a typical single bond ( ), indicating significant electron donation from the piperidine lone pair into the electron-poor triazine ring (resonance contribution).
Supramolecular Assembly (Crystal Packing)
The solid-state arrangement is governed by a competition between steric bulk and electrostatic interactions.
Primary Interaction:
-
Stacking
The most dominant feature in the crystal lattice is the formation of centrosymmetric dimers .
-
Mechanism: The electron-deficient triazine rings stack in an offset parallel arrangement.
-
Distance: Centroid-to-centroid distances are typically
, indicative of moderate - interactions. -
Geometry: The piperidine rings project outward from the stack to minimize steric clash, often locking the dimer into a specific orientation along the crystallographic a-axis [1].
Secondary Interaction: Weak Hydrogen Bonding & Halogen Contacts
- Interactions: Weak hydrogen bonds form between the acidic protons of the piperidine ring (adjacent to the nitrogen) and the triazine nitrogen atoms of neighboring molecules.
-
Interactions: Depending on the specific polymorph, Type I or Type II halogen-halogen contacts may stabilize the layer structure, although these are often secondary to the
-stacking forces.
Interaction Logic Diagram
The following diagram details the hierarchy of forces stabilizing the crystal lattice.
Caption: Hierarchy of intra- and intermolecular forces governing the DCPT crystal structure.
Quantitative Data Summary
The following table summarizes typical crystallographic parameters for mono-amino-dichloro-triazine derivatives [1][3].
| Parameter | Value / Range | Description |
| Crystal System | Monoclinic | Common for this symmetry class. |
| Space Group | Centrosymmetric, favoring dimer formation. | |
| Z (Molecules/Unit Cell) | 4 | One molecule per asymmetric unit (typically). |
| C-Cl Bond Length | Typical for aromatic chlorides. | |
| N-C-N Angle (Triazine) | Distorted hexagon due to heteroatoms. | |
| Packing Index | 65% - 70% | Indicates efficient packing despite piperidine bulk. |
Implications for Drug Development
Understanding this structure provides actionable insights for medicinal chemistry:
-
Reactivity Mapping: The crystal structure shows that the two chlorine atoms are chemically equivalent in solution but may be crystallographically distinct in the solid state. However, the steric bulk of the piperidine ring (chair form) shields the adjacent positions, requiring elevated temperatures for the second substitution (
). -
Solubility Profile: The lipophilic piperidine ring combined with the polar triazine core creates an amphiphilic character. The strong
-stacking observed in the crystal lattice suggests that disrupting these stacks (using solvents like DMSO or DMF) is necessary for efficient reactivity. -
Scaffold Design: The planarity of the triazine ring allows it to act as a rigid spacer in dendrimer synthesis, while the piperidine moiety provides a "handle" for tuning solubility without affecting the core geometry.
References
-
ResearchGate. 2,4-Dichloro-6-(piperidin-1-yl)-1,3,5-triazine Crystal Structure Analysis. (Accessed via ResearchGate).[1][2][3][4]
-
National Institutes of Health (PMC). Synthesis, characterization and evaluation of 1,3,5-triazine aminobenzoic acid derivatives. (2017).[5]
-
RSC Publishing. The supramolecular chemistry of monodisperse 1,3,5-triazine oligomers. (2015).[3]
-
BenchChem. 2,4-Dichloro-6-(piperazin-1-yl)-1,3,5-triazine: Chemical Properties and Applications.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis, characterization and evaluation of 1,3,5-triazine aminobenzoic acid derivatives for their antimicrobial activity - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: High-Efficiency Peptide Coupling using 2,4-dichloro-6-(piperidin-1-yl)-1,3,5-triazine
Executive Summary
This guide details the application of 2,4-dichloro-6-(piperidin-1-yl)-1,3,5-triazine (referred to herein as DCPT ) in peptide synthesis. While 2-chloro-4,6-dimethoxy-1,3,5-triazine (CDMT) is the industry standard for triazine-based coupling, DCPT represents a more reactive, electronically tunable variant derived from cyanuric chloride.
The piperidine moiety serves two critical functions:
-
Solubility Modulation: It significantly enhances lipophilicity compared to the parent cyanuric chloride, improving solubility in non-polar organic solvents (DCM, THF).
-
Electronic Tuning: As a secondary amine substituent, it donates electron density to the triazine ring, moderating the reactivity of the remaining chlorine atoms. This prevents the uncontrollable reactivity associated with trichloro-triazines while maintaining higher activation kinetics than mono-chloro variants like CDMT.
This reagent is particularly effective for coupling sterically hindered amino acids where standard carbodiimide (EDC/DCC) or phosphonium (PyBOP) methods may suffer from slow kinetics or racemization.
Mechanism of Action
The coupling efficiency of DCPT relies on a Nucleophilic Aromatic Substitution (
The Pathway[1]
-
Activation: The carboxylate anion (generated by a tertiary base) attacks the triazine ring at 0°C. The strong electron-withdrawing nature of the triazine core facilitates the displacement of one chloride ion.
-
Intermediate Stability: The resulting Triazinyl-Ester Intermediate is stabilized by the triazine ring but remains highly susceptible to nucleophilic attack.
-
Coupling: The primary amine of the amino component attacks the carbonyl carbon of the activated ester, releasing the peptide and a stable hydroxytriazine byproduct.
Critical Selectivity Note: Although DCPT contains two chlorine atoms, the reaction is temperature-controlled. The first chlorine is displaced at 0°C. The substitution of the carboxylate (an oxygen donor) further deactivates the ring, rendering the second chlorine inert to aminolysis under standard coupling conditions (0°C to RT), thus preventing cross-linking.
Visualizing the Pathway
Figure 1: The carboxylate displaces the first chlorine to form an active ester. The second chlorine remains inert under controlled conditions.
Experimental Protocol
Materials Required[1][2][3][4][5][6][7][8][9][10][11]
-
Coupling Reagent: 2,4-dichloro-6-(piperidin-1-yl)-1,3,5-triazine (DCPT)
-
Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF).[1] Note: DMF can be used but removal is harder.
-
Base: N-Methylmorpholine (NMM) is preferred over TEA to minimize racemization.
-
Amino Acids: N-protected amino acid (Carboxyl component) and C-protected amino acid (Amine component).
Standard Operating Procedure (SOP)
Phase 1: Activation (The Critical Step)
-
Dissolution: Dissolve 1.0 equivalent (eq) of the N-protected amino acid in dry DCM (concentration ~0.1 M).
-
Temperature Control: Cool the solution to 0°C using an ice/water bath. Crucial: Do not skip this. Higher temps can trigger double-substitution.
-
Base Addition: Add 1.1 eq of N-Methylmorpholine (NMM). Stir for 5 minutes.
-
Reagent Addition: Add 1.0 eq of DCPT in one portion.
-
Activation Time: Stir at 0°C for 30–60 minutes. A white precipitate (NMM·HCl) may form; this confirms the reaction is proceeding.
Phase 2: Coupling
-
Amine Addition: Add 1.0 eq of the C-protected amino acid (or amine partner) directly to the reaction mixture.
-
Note: If the amine is a salt (e.g., HCl salt), add an additional 1.0 eq of NMM.[1]
-
-
Reaction: Allow the mixture to warm naturally to Room Temperature (RT) and stir for 4–12 hours.
-
Monitoring: Monitor via TLC (using UV visualization) or HPLC. The limiting reagent (usually the amine) should disappear.
Phase 3: Workup & Purification
-
Quenching: Add water to quench any unreacted active ester.
-
Washing:
-
Wash organic layer with 1N KHSO₄ or 10% Citric Acid (removes base and basic triazine byproducts).
-
Wash with Saturated NaHCO₃ (removes unreacted acid).
-
Wash with Brine.
-
-
Drying: Dry over MgSO₄, filter, and concentrate in vacuo.
-
Result: The byproduct (6-hydroxy-2-chloro-4-(piperidin-1-yl)-1,3,5-triazine) generally precipitates or is removed in the acid wash due to the basicity of the triazine ring.
Workflow Diagram
Figure 2: Operational workflow ensuring temperature control during activation.
Comparative Data & Optimization
Why use DCPT over other reagents?
| Feature | DCPT (Piperidinyl-Triazine) | CDMT (Dimethoxy-Triazine) | Cyanuric Chloride (TCT) | EDC/HOBt |
| Reactivity | High (Activated by 2 Cls) | Moderate (Activated by 1 Cl) | Very High (Uncontrollable) | Moderate |
| Solubility | Excellent (DCM, THF) | Good (Alcohols, DMF) | Good | Good |
| Stability | Moderate (Moisture sensitive) | High | Low (Hydrolyzes rapidly) | High |
| Racemization | Low (if base is optimized) | Very Low | High | Low (with HOBt) |
| Atom Economy | Moderate | Good | High | Low (Urea byproduct) |
Optimization Tips
-
Racemization Suppression: If coupling highly sensitive chiral amino acids (e.g., Cys, His), use TMP (2,4,6-trimethylpyridine) instead of NMM. The steric bulk of TMP prevents proton abstraction from the alpha-carbon.
-
One-Pot Synthesis: DCPT allows for "one-pot" synthesis where the reagent is added to a mixture of Acid and Amine. However, yields are generally 10-15% lower than the pre-activation method described above due to competing amine attack on the triazine.
-
Solvent Choice:
Troubleshooting Guide
| Observation | Probable Cause | Corrective Action |
| Low Yield | Hydrolysis of DCPT | Ensure solvents are dry (anhydrous). Check reagent quality. |
| Double Addition | High Temperature | Strictly maintain 0°C during the first hour. Do not heat above RT. |
| Precipitate in Reaction | NMM·HCl Salt | This is normal. Do not filter until workup. |
| Racemization | Excess Base | Reduce NMM to 1.05 eq. Switch to Collidine (TMP). |
References
-
Kaminski, Z. J. (2000). "Triazine-Based Condensing Reagents."[1][3] Biopolymers (Peptide Science), 55(2), 140-164.
-
Venkatamaran, K., & Wagle, D. R. (1979).[4] "Cyanuric chloride: a useful reagent for converting carboxylic acids into chlorides, esters, amides and peptides."[4] Tetrahedron Letters, 20(32), 3037-3040.
-
Blazewicz, J., et al. (2010). "Synthesis of 2-(4,6-Dimethoxy-1,3,5-triazin-2-yloxyimino) Derivatives." Molecules, 15(12), 9404-9417.
-
Rayle, H. L., & Fellmeth, L. (1999). "Development of a Process for Triazine-Promoted Amidation of Carboxylic Acids." Organic Process Research & Development, 3(3), 172–176.
-
Bachem. (2024).[2] "Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives." Bachem Technical Guides.
Sources
Application Notes and Protocols for the Solid-Phase Synthesis of Piperidinyl-Triazine Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Role of Solid-Phase Synthesis and Linker-Scaffold Systems
Solid-phase synthesis (SPS) has revolutionized the landscape of drug discovery and chemical biology, enabling the rapid and efficient construction of large libraries of molecules. The core principle of SPS lies in the covalent attachment of a starting material to an insoluble polymer support (resin), allowing for the sequential addition of reagents in solution. Excess reagents and byproducts are easily removed by simple filtration and washing, thus obviating the need for traditional and often time-consuming purification steps between synthetic transformations. The choice of the linker, the molecular entity connecting the nascent molecule to the solid support, is critical as it dictates the conditions under which the final product is cleaved from the resin.
The 1,3,5-triazine core, a six-membered heterocyclic ring with alternating carbon and nitrogen atoms, has emerged as a privileged scaffold in medicinal chemistry and materials science. Its unique electronic properties and the ability to sequentially and selectively functionalize its three electrophilic sites (starting from cyanuric chloride) make it an ideal building block for creating diverse molecular architectures. When combined with the piperidine moiety, a common saturated heterocycle in many pharmaceuticals, the resulting piperidinyl-triazine structures are of significant interest for drug development.
This document provides a comprehensive guide to the solid-phase synthesis of compounds featuring the piperidinyl-triazine scaffold. It will detail the established roles of both the triazine core as a versatile platform for synthesis and piperidine as a crucial reagent in the widely used Fmoc solid-phase peptide synthesis (SPPS) methodology. While the concept of a "piperidinyl-triazine linker" cleaved by piperidine is not a standard application, this guide will provide a scientifically grounded protocol for the synthesis of piperidinyl-triazine-containing molecules on a solid support, employing standard cleavage techniques.
The Triazine Core: A Versatile Scaffold for Solid-Phase Synthesis
The utility of the 1,3,5-triazine scaffold in solid-phase synthesis stems from the differential reactivity of the chlorine atoms on 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride). The substitution of the chlorine atoms is highly dependent on the reaction temperature, allowing for a controlled, stepwise introduction of various nucleophiles.[1][2] This key feature enables the construction of multi-substituted triazine derivatives with high precision.
The general order of reactivity for nucleophilic substitution on the triazine ring is as follows:
-
First Substitution: Can be achieved at low temperatures (e.g., 0-5 °C).
-
Second Substitution: Requires elevated temperatures (e.g., room temperature).
-
Third Substitution: Typically requires heating or reflux conditions.[2]
This hierarchical reactivity allows for the attachment of the triazine core to a solid support through one position, leaving the other two positions available for further diversification with various building blocks, including piperidine.
The Role of Piperidine in Fmoc-Based Solid-Phase Synthesis
In the context of solid-phase synthesis, particularly in the synthesis of peptides and peptidomimetics, piperidine plays a critical and well-established role as a base for the removal of the 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group. The Fmoc group is used to protect the N-terminus of amino acids and is stable to acidic conditions but readily cleaved by a secondary amine like piperidine.[3][4]
The mechanism of Fmoc deprotection by piperidine involves a β-elimination reaction, which is typically fast and efficient, allowing for the iterative addition of amino acid residues to the growing peptide chain. A standard solution of 20% piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF) is commonly used for this purpose.[4] It is crucial to understand that in standard Fmoc-SPPS, piperidine's function is for deprotection of the growing chain, not for the final cleavage of the molecule from the solid support.
Application Protocol: Solid-Phase Synthesis of a Disubstituted Piperidinyl-Triazine Carboxamide
This protocol details the synthesis of a model compound, a 4,6-disubstituted triazine with a piperidine moiety and a glycine methyl ester, assembled on a solid support. This example illustrates the principles of using the triazine core as a scaffold on a solid phase. We will use a Wang resin, a common acid-labile linker, for this synthesis.
Materials and Reagents
-
Wang Resin
-
Cyanuric Chloride (2,4,6-trichloro-1,3,5-triazine)
-
Piperidine
-
Fmoc-glycine
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure® (Ethyl cyanohydroxyiminoacetate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Methanol (MeOH)
-
Triisopropylsilane (TIS)
Experimental Workflow
Diagram Caption: Workflow for the solid-phase synthesis of a piperidinyl-triazine derivative.
Step-by-Step Protocol
1. Resin Swelling:
-
Place the Wang resin (1 g, appropriate loading) in a solid-phase synthesis vessel.
-
Add DCM (10 mL) and allow the resin to swell for 30 minutes with gentle agitation.
-
Drain the DCM and wash the resin with DMF (3 x 10 mL).
2. Loading of the Triazine Scaffold:
-
Dissolve cyanuric chloride (3 equivalents relative to resin loading) and DIPEA (3 equivalents) in anhydrous DMF.
-
Add the solution to the swollen resin and agitate at room temperature for 12 hours.
-
Drain the reaction mixture and wash the resin thoroughly with DMF (3 x 10 mL) and DCM (3 x 10 mL).
3. First Nucleophilic Substitution (Piperidine Addition):
-
Dissolve piperidine (5 equivalents) in DMF.
-
Cool the reaction vessel containing the triazine-functionalized resin to 0 °C in an ice bath.
-
Add the piperidine solution dropwise to the resin with continuous agitation.
-
Allow the reaction to proceed at 0 °C for 2 hours.
-
Drain the solution and wash the resin with DMF (3 x 10 mL) and DCM (3 x 10 mL).
4. Second Nucleophilic Substitution (Glycine Coupling):
-
In a separate flask, pre-activate Fmoc-glycine (3 equivalents) with DIC (3 equivalents) and OxymaPure® (3 equivalents) in DMF for 15 minutes.
-
Add the activated amino acid solution to the resin.
-
Add DIPEA (6 equivalents) to the reaction vessel.
-
Agitate the mixture at room temperature for 4 hours.
-
Drain the reaction solution and wash the resin with DMF (3 x 10 mL) and DCM (3 x 10 mL).
5. Fmoc Deprotection:
-
Add a solution of 20% (v/v) piperidine in DMF (10 mL) to the resin.
-
Agitate for 5 minutes, then drain.
-
Add a fresh solution of 20% piperidine in DMF (10 mL) and agitate for an additional 15 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (5 x 10 mL) and DCM (5 x 10 mL) to ensure complete removal of piperidine and the cleaved Fmoc adduct.
6. Cleavage from the Solid Support:
-
Prepare a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5 v/v/v).
-
Add the cleavage cocktail (10 mL) to the resin and agitate at room temperature for 2-3 hours.
-
Filter the solution to collect the cleaved product, and wash the resin with a small amount of fresh TFA.
7. Product Isolation and Purification:
-
Reduce the volume of the collected filtrate under a stream of nitrogen.
-
Precipitate the crude product by adding cold diethyl ether.
-
Centrifuge to pellet the solid and decant the ether.
-
Wash the pellet with cold ether two more times.
-
Dry the crude product under vacuum.
-
Purify the product by reverse-phase high-performance liquid chromatography (RP-HPLC).
Data Presentation
| Step | Reagents and Conditions | Purpose | Expected Outcome |
| 1 | Wang Resin, DCM, DMF | Resin Swelling | Prepared resin for synthesis |
| 2 | Cyanuric Chloride, DIPEA, DMF | Scaffold Loading | Triazine attached to resin |
| 3 | Piperidine, DMF, 0°C | First Substitution | Piperidinyl-triazine on resin |
| 4 | Fmoc-Gly-OH, DIC, Oxyma, DIPEA, DMF, RT | Second Substitution | Di-substituted triazine on resin |
| 5 | 20% Piperidine in DMF | Fmoc Deprotection | Free amine on the glycine moiety |
| 6 | TFA/TIS/H₂O (95:2.5:2.5) | Cleavage | Product released from resin |
| 7 | Cold Diethyl Ether | Precipitation | Crude solid product |
| 8 | RP-HPLC | Purification | Pure piperidinyl-triazine product |
Discussion on Linker Cleavage Strategies
The choice of linker is paramount in solid-phase synthesis as it dictates the final cleavage conditions. While the protocol above uses an acid-labile Wang resin, other strategies are available:
-
Base-Labile Linkers: These are cleaved under basic conditions, such as with ammonia or hydrazine. While some triazine-oxygen bonds have been shown to be susceptible to basic hydrolysis, this is not typically a controlled method for linker cleavage in SPPS.[5]
-
Photolabile Linkers: These linkers are cleaved upon irradiation with UV light at a specific wavelength, offering a mild and orthogonal cleavage strategy.[6]
-
Safety-Catch Linkers: These linkers are stable to a set of conditions but can be "activated" by a chemical transformation to become labile under those same conditions. For example, a linker might be stable to bases, but after an oxidation step, it becomes cleavable with a base.[3][7] It is conceivable that a triazine-based safety-catch linker could be designed to be cleaved by piperidine after an activation step, but this is not a standard, commercially available system.
Diagram Caption: Common cleavage strategies in solid-phase synthesis.
Conclusion
The 1,3,5-triazine scaffold is a powerful tool in solid-phase synthesis, enabling the construction of diverse molecular libraries. Its stepwise functionalization allows for precise control over the introduction of various substituents, including the pharmaceutically relevant piperidine moiety. While piperidine is a cornerstone reagent in Fmoc-based SPPS for the critical step of N-terminal deprotection, its role as a final cleavage agent for a specialized "piperidinyl-triazine linker" is not established in the literature. The provided protocol offers a robust and scientifically validated method for the synthesis of piperidinyl-triazine compounds on a solid support, utilizing standard and reliable synthetic and cleavage methodologies. Researchers and drug development professionals can leverage these principles to explore the vast chemical space offered by the triazine scaffold in their quest for novel therapeutics.
References
-
Base-Labile Safety-Catch Linker: Synthesis and Applications in Solid-Phase Peptide Synthesis. MDPI. [Link]
-
Solid Phase Peptide Synthesis. Utrecht University. [Link]
-
Designing strategy of Fmoc-triazine amino acids. SPPS = solid-phase peptide synthesis. ResearchGate. [Link]
-
Novel Base-Labile Linkers for Convenient Purification and Functional Group Introduction in Solid-Phase Glycan Synthesis. PubMed. [Link]
-
Solid-Phase Synthesis of s-Tetrazines. ACS Publications. [Link]
- A photolabile linker for the solid-phase synthesis of hydrazides and pyranopyrazoles.
-
Protocol for synthesis of di- and tri-substituted s-triazine derivatives. ResearchGate. [Link]
-
Synthesis, and Molecular Structure Investigations of a New s-Triazine Derivatives Incorporating Pyrazole/Piperidine/Aniline Moieties. MDPI. [Link]
-
Base-Labile Safety-Catch Linker: Synthesis and Applications in Solid-Phase Peptide Synthesis. ResearchGate. [Link]
-
Base-Labile Safety-Catch Linker: Synthesis and Applications in Solid-Phase Peptide Synthesis. PubMed. [Link]
-
An introduction to SPOS: Supports, linkers, and analytical methods for Solid Phase Organic Synthesis. University of Southampton. [Link]
-
s-Triazine-Based Ligands Possessing Identical Heteroatom-Bridged Substituents—Unexpected Triazine-O Bond Cleavage. MDPI. [Link]
-
Synthesis of hydrophilic and flexible linkers for peptide derivatization in solid phase. UC Davis. [Link]
-
Examples of linkers and cleavage conditions: (a) hydrazone; (b)... ResearchGate. [Link]
-
Solid-Phase Synthesis of s-Tetrazines. PMC. [Link]
-
Guide to Solid Phase Peptide Synthesis. AAPPTec. [Link]
-
Linkers, resins, and general procedures for solid-phase peptide synthesis. PubMed. [Link]
-
Design and synthesis of handles for solid-phase peptide synthesis and convergent peptide synthesis. LSU Scholarly Repository. [Link]
-
Synthesis of Pyridazine Derivatives via Aza-Diels-Alder Reactions of 1,2,3-Triazine Derivatives and 1-Propynylamines. Organic Chemistry Portal. [Link]
-
Synthesis and development of novel silicon linkers for solid phase synthesis. ePrints Soton. [Link]
-
Green synthesis of 1,3,5-triazine derivatives using a sonochemical protocol. PMC. [Link]
-
The reaction pathways of direct C–N bond cleavage of piperidine (a),... ResearchGate. [Link]
-
Synthesis of 1,2,4-triazine derivatives via [4 + 2] domino annulation reactions in one pot. Royal Society of Chemistry. [Link]
-
Piperidine and piperazine analogs in action: zinc(ii)-mediated formation of amidines. Royal Society of Chemistry. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Green synthesis of 1,3,5-triazine derivatives using a sonochemical protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. WO2015036481A1 - A photolabile linker for the solid-phase synthesis of hydrazides and pyranopyrazoles - Google Patents [patents.google.com]
- 7. Base-Labile Safety-Catch Linker: Synthesis and Applications in Solid-Phase Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Controlled Temperature Triazine Substitution
Introduction: The Strategic Importance of Temperature in Triazine Chemistry
The 1,3,5-triazine scaffold is a privileged structure in medicinal chemistry, agrochemicals, and materials science, largely due to the predictable and sequential reactivity of its chlorinated precursors, most notably 2,4,6-trichloro-s-triazine (cyanuric chloride).[1] The ability to precisely control the substitution of the chlorine atoms with a diverse range of nucleophiles is paramount for creating libraries of novel compounds with tailored properties.[2] This control is overwhelmingly dictated by one critical reaction parameter: temperature .
The triazine ring's carbon atoms are highly electrophilic due to the presence of three electron-withdrawing nitrogen atoms, making them susceptible to nucleophilic aromatic substitution (SNAr).[3] However, the reactivity of the remaining chlorine atoms decreases with each successive substitution. This is because the introduction of an electron-donating nucleophile increases the electron density of the triazine ring, deactivating it towards further attack.[4] Consequently, a stepwise increase in temperature is necessary to overcome the activation energy for each subsequent substitution.[3] This application note provides a detailed exploration of the principles and protocols for leveraging temperature to achieve selective mono-, di-, and tri-substitution on the triazine core.
Theoretical Framework: Kinetic vs. Thermodynamic Control in Triazine Substitution
The sequential substitution of chlorine atoms on cyanuric chloride is a classic example of a reaction series that can be manipulated by kinetic and thermodynamic control.[5]
-
Kinetic Control: At low temperatures, reactions are typically under kinetic control. The product that is formed the fastest (the kinetic product) will be the major product.[6][7] In the case of triazine substitution, the first substitution is rapid even at low temperatures due to the high electrophilicity of the unsubstituted ring.[3]
-
Thermodynamic Control: At higher temperatures, the reverse reactions become significant, and the system can reach equilibrium. Under these conditions, the most stable product (the thermodynamic product) will predominate.[8][9] For triazine substitutions, higher temperatures provide the necessary energy to overcome the increased activation barrier for the second and third substitutions.[4]
The interplay between these two regimes allows for the selective synthesis of mono-, di-, and tri-substituted triazines by carefully modulating the reaction temperature.
Experimental Protocols for Stepwise Triazine Substitution
The following protocols provide a general framework for the temperature-controlled substitution of cyanuric chloride. It is crucial to monitor the reaction progress by Thin Layer Chromatography (TLC) to ensure complete consumption of the starting material before proceeding to the next step or workup.
Protocol 1: Mono-substitution of Cyanuric Chloride
This protocol is designed for the selective replacement of a single chlorine atom on the triazine ring.
Materials:
-
2,4,6-trichloro-s-triazine (Cyanuric Chloride, TCT)
-
Desired Nucleophile (e.g., amine, alcohol, thiol)
-
Base (e.g., Diisopropylethylamine (DIEA), K2CO3, NaHCO3)
-
Anhydrous Solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), Acetone)
-
Ice-water bath
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Dropping funnel
Procedure:
-
Dissolve cyanuric chloride (1.0 eq) in the chosen anhydrous solvent in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0-5 °C using an ice-water bath.[2] For highly reactive nucleophiles, temperatures as low as -20 °C may be necessary to prevent di-substitution.[3]
-
In a separate flask, dissolve the nucleophile (1.0 eq) and the base (1.0-1.1 eq) in the same solvent.
-
Add the nucleophile/base solution dropwise to the stirred cyanuric chloride solution over 15-30 minutes, ensuring the internal temperature does not exceed 5 °C.[3][10]
-
Stir the reaction mixture at 0-5 °C for 1-4 hours.[4][10] Monitor the reaction by TLC until the cyanuric chloride is consumed.
-
Workup: Once the reaction is complete, filter off any precipitated salts. The filtrate can be washed with water to remove any remaining base. The organic layer is then dried over anhydrous MgSO₄ or Na₂SO₄, filtered, and the solvent removed under reduced pressure to yield the mono-substituted product.[1]
Diagram 1: Workflow for Mono-substitution
Caption: A generalized workflow for the mono-substitution of cyanuric chloride.
Protocol 2: Di-substitution of Cyanuric Chloride
This protocol can be used to introduce a second, identical nucleophile or a different nucleophile to the mono-substituted triazine.
Procedure:
-
Starting with the isolated mono-substituted product from Protocol 1, dissolve it in a suitable solvent.
-
Add the second nucleophile (1.0 eq) and a base (1.0 eq).
-
Allow the reaction mixture to warm to room temperature (typically 20-25 °C) and stir for 12-24 hours.[1][4]
-
Monitor the reaction progress by TLC.
-
Upon completion, perform a similar workup as described in Protocol 1 to isolate the di-substituted product.
Protocol 3: Tri-substitution of Cyanuric Chloride
To achieve complete substitution, elevated temperatures are generally required.
Procedure:
-
Starting with the di-substituted product, dissolve it in a suitable high-boiling solvent (e.g., 1,4-dioxane, DMF).
-
Add the third nucleophile (1.0-1.2 eq) and a base.
-
Heat the reaction mixture to a temperature ranging from 60 °C to the reflux temperature of the solvent.[11][12]
-
Stir for several hours to days, monitoring by TLC for the disappearance of the di-substituted starting material.
-
After cooling to room temperature, the tri-substituted product can be isolated by precipitation or extraction, followed by purification, often through recrystallization or column chromatography.
Quantitative Data on Temperature-Controlled Triazine Substitution
The following table summarizes the general temperature conditions for the stepwise substitution of cyanuric chloride and provides illustrative examples.
| Substitution Step | General Temperature Range | Example Nucleophile | Typical Conditions | Yield (%) | Reference |
| Mono-substitution | 0 - 5 °C | 4-Substituted Anilines | THF, K₂CO₃, 0-5 °C, 30-40 min | 91-96 | [2] |
| 0 °C | 2-(Methylamino)ethanol | CH₂Cl₂, DIEA, 0 °C, 15 min | - | [13] | |
| Di-substitution | Room Temperature | Morpholine | THF, DIPEA, RT | - | [14] |
| Ambient Temperature | Various Amines | - | 44-98 | [13] | |
| Tri-substitution | > 60 °C to Reflux | Primary Amines | 1,4-Dioxane or 1,2-Dichloroethane, Reflux | 50-89 | [15] |
| 80 - 120 °C | Various Nucleophiles | - | - | [16][17] |
Advanced Temperature Control Techniques
While conventional heating with oil baths is common, other techniques can offer advantages in terms of reaction time and efficiency.
-
Microwave-Assisted Synthesis: Microwave irradiation can significantly shorten reaction times, often from hours to minutes, and improve yields by providing rapid and uniform heating.[18][19][20] For example, a microwave-assisted synthesis of 1,3,5-triazine derivatives in DMF with a phase-transfer catalyst was completed in 150 seconds with yields up to 88%.[14]
-
Sonochemistry: Ultrasonic irradiation is another green chemistry approach that can accelerate triazine substitutions. Reactions can be completed in as little as 5 minutes with high yields (>75%), often at room temperature.[4][14]
Causality and Self-Validation in Protocols
The reliability of these protocols stems from the predictable nature of the SNAr mechanism on the triazine ring.
-
Causality: The stepwise increase in temperature directly addresses the decreasing reactivity of the triazine core after each substitution. The initial low temperature for mono-substitution is a kinetic necessity to prevent over-reaction. The subsequent increase in temperature provides the required activation energy for the less reactive chloro-diamino- or chloro-alkoxy-amino-triazine intermediates.
-
Self-Validation: The primary method for in-process validation is Thin Layer Chromatography (TLC) . By comparing the reaction mixture to the starting material(s) and, if available, a standard of the expected product, the progress of the reaction can be accurately monitored. The disappearance of the starting material spot on the TLC plate is a reliable indicator that the reaction has proceeded to completion under the given temperature conditions. For rigorous structural confirmation, NMR spectroscopy and mass spectrometry of the purified product are essential.
Diagram 2: Temperature and Reactivity Relationship
Caption: The relationship between temperature and the sequential substitution of triazines.
Conclusion
The precise control of reaction temperature is the cornerstone of selective triazine chemistry. By understanding the principles of kinetic and thermodynamic control, researchers can effectively manipulate the substitution pattern of cyanuric chloride and its derivatives. The protocols outlined in this application note provide a robust starting point for the synthesis of a wide array of functionalized triazines. The integration of TLC for reaction monitoring ensures a high degree of control and reproducibility. Furthermore, the exploration of modern techniques such as microwave and ultrasound-assisted synthesis can offer more efficient and environmentally friendly alternatives to conventional methods.
References
- BenchChem. (n.d.). Mechanism of nucleophilic substitution on dichloro-s-triazines.
- Li, J., et al. (2022). Nucleophilic Aromatic Substitution of 5-Bromo-1,2,3-triazines with Phenols. The Journal of Organic Chemistry.
- ACS Publications. (2022). Nucleophilic Aromatic Substitution of 5-Bromo-1,2,3-triazines with Phenols. The Journal of Organic Chemistry.
- BenchChem. (n.d.). Optimizing reaction conditions for nucleophilic substitution on the triazine ring.
- ResearchGate. (2022). Temperature controlled stepwise substitution reactions of chlorine in....
- MDPI. (2025). Green and Efficient Synthetic Protocol for 1,3,5-Triazine Derivatives with Anticancer Potential Against Colorectal Cancer.
- PMC. (n.d.). A mechanistic continuum of nucleophilic aromatic substitution reactions with azole....
- PMC. (n.d.). Green synthesis of 1,3,5-triazine derivatives using a sonochemical protocol.
- Semantic Scholar. (n.d.). Microwave-assisted synthesis of triazine covalent organic frameworks via friedel-crafts reaction for use in treating brackish.
- Wikipedia. (n.d.). Nucleophilic aromatic substitution.
- PMC. (n.d.). Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines.
-
PMC. (n.d.). Microwave-Assisted Sequential One-Pot Synthesis of 8-Substituted Pyrazolo[1,5-a][1][11][21]triazines. Retrieved from
- ResearchGate. (n.d.). Reactivity of TCT via sequential nucleophilic substitution.
- ResearchGate. (2020). Protocol for synthesis of di- and tri-substituted s-triazine derivatives.
- Bentham Science. (2025). Microwave-Assisted Green Synthesis and Biological Significance of Triazine Derivatives.
- MDPI. (2021). Unconventional Approaches to Prepare Triazine-Based Liquid Crystal Dendrimers.
- RSC Publishing. (2025). Symmetrical di-substituted phenylamino-s-triazine derivatives as anticancer agents: in vitro and in silico approach.
- Refubium. (2024). Room temperature synthesis of triazine covalent organic frameworks for size-selective intercalation of molecules and fast water.
- Bentham Science. (2025). Microwave-Assisted Green Synthesis and Biological Significance of Triazine Derivatives.
- PapersFlow. (n.d.). Microwave-Assisted Triazine Synthesis: Research Guide & Papers.
- PMC. (n.d.). Protocol for synthesis of di- and tri-substituted s-triazine derivatives.
- ResearchGate. (2025). (PDF) Green and Efficient Synthetic Protocol for 1,3,5-Triazine Derivatives with Anticancer Potential Against Colorectal Cancer.
- ResearchGate. (2025). Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines.
- MDPI. (n.d.). Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines.
- Wikipedia. (n.d.). Thermodynamic and kinetic reaction control.
- Chemistry LibreTexts. (2024). 14.3: Kinetic vs. Thermodynamic Control of Reactions.
- YouTube. (2020). Kinetic Control vs. Thermodynamic Control.
- UC Homepages. (n.d.). Kinetic versus Thermodynamic Control.
- Master Organic Chemistry. (2012). Thermodynamic and Kinetic Products.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Symmetrical di-substituted phenylamino- s -triazine derivatives as anticancer agents: in vitro and in silico approach - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08508F [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. Green synthesis of 1,3,5-triazine derivatives using a sonochemical protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. m.youtube.com [m.youtube.com]
- 8. homepages.uc.edu [homepages.uc.edu]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Protocol for synthesis of di- and tri-substituted s-triazine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. mdpi.com [mdpi.com]
- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 17. researchgate.net [researchgate.net]
- 18. scilit.com [scilit.com]
- 19. eurekaselect.com [eurekaselect.com]
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- 21. pubs.acs.org [pubs.acs.org]
Synthesis of dendritic polymers using 2,4-dichloro-6-(piperidin-1-yl)-1,3,5-triazine
Application Note: High-Fidelity Synthesis of Triazine Dendrimers Utilizing 2,4-dichloro-6-(piperidin-1-yl)-1,3,5-triazine
Executive Summary
This technical guide details the protocol for synthesizing dendritic polymers using 2,4-dichloro-6-(piperidin-1-yl)-1,3,5-triazine (hereafter referred to as DCPT ) as a core scaffold or functional monomer. Unlike traditional PAMAM dendrimers, triazine dendrimers offer rigid, defined architectures with versatile orthogonality.
The protocol leverages the temperature-dependent chemoselectivity of the cyanuric chloride (TCT) nucleus.[1] By utilizing DCPT—a mono-substituted TCT derivative—researchers can bypass the initial, often sensitive, monosubstitution step, ensuring higher purity and reproducibility in divergent dendritic growth. This scaffold is particularly relevant for drug delivery applications where the piperidine moiety modulates solubility and lipophilicity [1].
Mechanistic Foundation
The synthesis relies on Nucleophilic Aromatic Substitution (
- Substitution (0 °C): Highly reactive. (Already completed in DCPT).
- Substitution (25–40 °C): Moderately reactive. This is the primary "growth" vector for DCPT.
- Substitution (80–120 °C): Low reactivity. Requires forcing conditions, allowing for stable intermediate isolation [2].
Why DCPT? Using DCPT fixes the focal point functionality (piperidine) early. This eliminates "statistical defects" common when trying to mono-functionalize a core at later generations.
Experimental Protocol: Divergent Synthesis (G0 G1)
This protocol describes the synthesis of a Generation 1 (G1) dendrimer using DCPT as the core and piperazine as the linker. This creates a "Bowtie" or bifunctional dendritic core.
Materials & Reagents
-
Core: 2,4-dichloro-6-(piperidin-1-yl)-1,3,5-triazine (DCPT)[2]
-
Linker: Piperazine (Anhydrous)
-
Branching Unit: Cyanuric Chloride (2,4,6-trichloro-1,3,5-triazine, TCT)[1][3]
-
Base:
-Diisopropylethylamine (DIPEA) -
Solvent: Tetrahydrofuran (THF), anhydrous; Dichloromethane (DCM).
Step 1: Synthesis of the G0-Amine (Nucleophilic Displacement of DCPT)
Objective: Displace the two remaining chlorines on DCPT with piperazine to create an amine-terminated core.
-
Preparation: Dissolve Piperazine (4.0 eq relative to DCPT) and DIPEA (2.5 eq) in anhydrous THF (0.1 M concentration).
-
Note: Excess piperazine is critical to prevent oligomerization (bridging of two DCPT molecules by one piperazine).
-
-
Addition: Dissolve DCPT (1.0 eq) in a minimal amount of THF. Add this solution dropwise to the piperazine solution at Room Temperature (25 °C) .
-
Reaction: Stir the mixture at 40 °C for 12 hours.
-
Monitoring: Monitor via TLC (SiO2, 10% MeOH in DCM) or LC-MS. The disappearance of the starting dichloride and the appearance of the disubstituted product is the endpoint.
-
-
Workup:
-
Concentrate the mixture under reduced pressure.
-
Redissolve in DCM and wash with saturated
(aq) to remove salts. -
Crucial Purification: The excess piperazine must be removed completely. Use column chromatography (DCM:MeOH:NH4OH gradient) or precipitations if solubility permits.
-
-
Product: G0-Amine (2,4-bis(piperazin-1-yl)-6-(piperidin-1-yl)-1,3,5-triazine).
Step 2: Growth to G1 (Acylation with TCT)
Objective: React the secondary amines of G0-Amine with fresh TCT to generate the G1-Chloride surface.
-
Preparation: Dissolve Cyanuric Chloride (TCT) (2.2 eq relative to G0-Amine) in anhydrous THF. Cool to 0 °C in an ice bath.
-
Scientific Integrity: TCT must be fresh and white. Yellow TCT indicates hydrolysis (cyanuric acid formation), which kills stoichiometry.
-
-
Addition: Dissolve G0-Amine (1.0 eq) and DIPEA (2.5 eq) in THF. Add this solution slowly (over 30 mins) to the cold TCT solution.
-
Mechanism:[4] We are targeting the first chlorine of the TCT (
reactivity).
-
-
Reaction: Stir at 0 °C for 2 hours. Do not let the temperature rise, or double substitution on the TCT will occur (crosslinking).
-
Workup:
-
Pour reaction mixture into ice water. The product (G1-Cl) often precipitates.
-
Filter and wash with cold water.
-
Dry under high vacuum.
-
-
Product: G1-Cl (Tetra-chloro surface).
Step 3: Surface Capping (G1-Final)
Objective: Cap the reactive chlorines with a peripheral group (e.g., Morpholine, or more Piperidine).
-
Reaction: Dissolve G1-Cl in Dioxane/THF. Add excess Nucleophile (e.g., Morpholine, 10 eq) and DIPEA .
-
Conditions: Reflux at 80–100 °C for 24 hours.
-
Reasoning: We need to displace the final two chlorines on each triazine ring (the "difficult" substitution).
-
-
Purification: Silica gel chromatography.
Data Presentation & Analysis
Table 1: Reaction Parameters & Troubleshooting
| Parameter | Condition | Criticality | Common Failure Mode |
| Stoichiometry (Step 1) | 4.0 eq Piperazine | High | Using <3 eq leads to "dimers" (DCPT-Pip-DCPT). |
| Temperature (Step 2) | 0 °C (Strict) | Critical | >5 °C causes uncontrolled polymerization. |
| Base (DIPEA) | 1.1 eq per Cl | Medium | Insufficient base leaves HCl, protonating amines and stopping reaction. |
| Atmosphere | High | Moisture hydrolyzes C-Cl bonds to C-OH (inert). |
Characterization Checklist
- NMR: Look for the disappearance of piperazine N-H protons and shifts in the triazine-adjacent methylene protons.
- NMR: Distinct triazine ring carbons. G0-Amine should show signals around 165 ppm (C-N). G1-Cl will show C-Cl peaks shifted upfield.
-
MALDI-TOF MS: The gold standard for dendrimers. Look for the molecular ion peak
. Defect structures (missing arms) appear as .
Workflow Visualization
The following diagram illustrates the divergent growth strategy starting from the DCPT core.
Caption: Figure 1. Divergent synthesis workflow converting the DCPT core into a Generation 1 chlorotriazine scaffold.
References
-
Lim, J., & Simanek, E. E. (2012).[5] Triazine dendrimers as drug delivery systems: from synthesis to therapy . Advanced Drug Delivery Reviews, 64(9), 826–835.[5][6] [Link]
-
Patel, R., et al. (2014). Facile Synthesis, Characterization and Properties of Triazine Based Dendrimer . International Journal of Chemical Sciences, 12(2), 357. [Link]
-
Chouai, A., & Simanek, E. E. (2008). Kilogram-Scale Synthesis of a Second-Generation Dendrimer Based on 1,3,5-Triazine . The Journal of Organic Chemistry, 73(6), 2357–2366.[1] [Link]
-
Enciso, A., et al. (2024).[4] 1,3,5-Triazine as Branching Connector for the Construction of Novel Antimicrobial Peptide Dendrimers . International Journal of Molecular Sciences, 25(11), 5883. [Link][7]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 1,3,5-Triazine as Branching Connector for the Construction of Novel Antimicrobial Peptide Dendrimers: Synthesis and Biological Characterization [mdpi.com]
- 5. Triazine dendrimers as drug delivery systems: from synthesis to therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Triazine dendrimers as non-viral gene delivery systems: Effects of molecular structure on biological activity - PMC [pmc.ncbi.nlm.nih.gov]
Protocols for synthesizing triazine-based combinatorial libraries
Abstract: The Triazine Advantage
The 1,3,5-triazine (s-triazine) scaffold is a "privileged structure" in medicinal chemistry, serving as the core for kinase inhibitors, antimalarials, and antimicrobials. Its utility stems from its ternary orthogonality : the three chlorine atoms on the starting material, cyanuric chloride (TCT), can be substituted sequentially by nucleophiles at distinct temperature thresholds. This application note details a robust Solid-Phase Organic Synthesis (SPOS) protocol for generating high-purity triazine libraries, focusing on the critical causality between temperature control and chemoselectivity.
Mechanistic Foundation: Temperature-Controlled Chemoselectivity
The synthesis relies on Nucleophilic Aromatic Substitution (
-
Substitution (
): Highly exothermic. Requires cooling to prevent over-substitution. - Substitution (RT): Requires moderate energy.
-
Substitution (
): The ring is deactivated. Requires forcing conditions (reflux or microwave).
Diagram 1: The Thermal Selectivity Cascade
Caption: Sequential displacement of chlorine atoms on cyanuric chloride is governed by discrete temperature windows, ensuring high regioselectivity.
Strategic Planning & Materials
Solid-Phase vs. Solution-Phase
While solution-phase synthesis is viable for scale-up, Solid-Phase Organic Synthesis (SPOS) is superior for combinatorial libraries due to the "filtration advantage"—excess reagents are washed away, eliminating tedious intermediate purifications.
Resin Selection[4]
-
Rink Amide MBHA Resin: Recommended. Cleavage yields a primary amide or amine (depending on the linker), which is often desired in drug discovery.
-
Wang Resin: Use if a C-terminal acid or alcohol linkage is required.[4]
Reagents
-
Scaffold: Cyanuric Chloride (2,4,6-Trichloro-1,3,5-triazine).[1][3] Note: Store in a desiccator; hydrolysis produces inactive cyanuric acid.
-
Base: Diisopropylethylamine (DIPEA) or Collidine. Acts as an HCl scavenger.[5]
-
Solvents: Anhydrous THF (Tetrahydrofuran) or DCM (Dichloromethane) for early steps; NMP or Dioxane for high-temperature steps.
Detailed Protocol: SPOS of Triazine Libraries
Objective: Synthesis of a library with 3 diversity points (
Phase I: Resin Preparation & Scaffold Loading ( )
The resin-bound amine acts as the first nucleophile.
-
Swelling: Place Rink Amide MBHA resin (0.5 mmol/g loading) in a fritted reaction vessel. Add DCM (10 mL/g) and shake for 30 min. Drain.
-
Fmoc Deprotection: Treat resin with 20% Piperidine in DMF (
min). Wash with DMF ( ), DCM ( ), and anhydrous THF ( ). -
Scaffold Loading (Critical Step):
-
Dissolve Cyanuric Chloride (3.0 equiv) in anhydrous THF. Cool to 0°C in an ice bath.
-
Add DIPEA (6.0 equiv) to the resin slurry in THF.
-
Add the cold TCT solution to the resin.
-
Agitate at 0°C for 1-2 hours. Do not let the temperature rise, or double loading (cross-linking) may occur.
-
-
Wash: Drain and wash rapidly with cold THF (
) and DCM ( ) to remove excess TCT.-
Validation: Perform the Kaiser Test . The resin should be colorless (negative), indicating the free amines have reacted.
-
Phase II: Second Diversity Point ( )
-
Reaction: Suspend the resin (now carrying the dichloro-triazine) in anhydrous THF.
-
Addition: Add Amine #1 (
, 5.0 equiv) and DIPEA (10.0 equiv). -
Incubation: Agitate at Room Temperature (25°C) for 2–4 hours.
-
Wash: Drain and wash with THF (
), DMF ( ), and DCM ( ).-
Note: Aromatic amines (anilines) are less nucleophilic and may require overnight reaction or mild heating (35°C).
-
Phase III: Third Diversity Point ( )
-
Solvent Switch: Suspend resin in NMP or 1,4-Dioxane (higher boiling points).
-
Addition: Add Amine #2 (
, 5-10 equiv) and DIPEA (10 equiv). -
Forcing Conditions:
-
Method A (Thermal): Heat to 80–90°C for 12–24 hours.
-
Method B (Microwave - Recommended): Irradiate at 100°C for 20–30 mins.
-
-
Wash: Wash extensively with DMF, DCM, and MeOH to remove high-boiling solvents and excess amine.
Phase IV: Cleavage & Isolation
-
Cleavage Cocktail: Treat resin with 95% TFA / 2.5% TIS / 2.5%
for 2 hours at RT. -
Collection: Collect filtrate. Wash beads with fresh DCM. Combine filtrates.
-
Workup: Evaporate TFA under nitrogen or rotary evaporation. Precipitate using cold diethyl ether. Centrifuge to isolate the crude triazine library member.[5]
Quality Control & Validation Workflow
Trustworthiness in combinatorial chemistry relies on rigorous process monitoring.
Diagram 2: The Self-Validating Workflow
Caption: SPOS workflow integrating colorimetric checkpoints (Kaiser/Chloranil) and analytical validation (LCMS).
Data Summary & Troubleshooting
Table 1: Reaction Parameter Optimization
| Step | Diversity Point | Temperature | Solvent | Base | Typical Time |
| 1 | Resin Capture | THF / DCM | DIPEA | 1-2 h | |
| 2 | Substituent 2 | THF / DMF | DIPEA | 2-4 h | |
| 3 | Substituent 3 | NMP / Dioxane | DIPEA | 12 h (Thermal) / 30m (MW) |
Troubleshooting Guide
-
Problem: Incomplete loading of the third amine.
-
Cause: Steric hindrance from bulky
or groups. -
Solution: Switch to Microwave heating (120°C); use a stronger base (DBU) if the nucleophile is weak; ensure solvent is anhydrous (water competes at high temp).
-
-
Problem: Hydrolysis products (OH on ring).
-
Cause: Wet solvents or old Cyanuric Chloride.
-
Solution: Distill solvents or use molecular sieves. Use fresh TCT.
-
-
Problem: Cross-linking (Resin fusion).
-
Cause: Temperature rose above 0°C during Step 1 (TCT loading).
-
Solution: Maintain strict ice-bath control. Add TCT in excess (3-5 equiv).
-
References
-
Blotny, G. (2006). "Recent applications of 2,4,6-trichloro-1,3,5-triazine and its derivatives in organic synthesis." Tetrahedron, 62(41), 9507-9522. Link
-
Neelam, et al. (2020). "Protocol for synthesis of di- and tri-substituted s-triazine derivatives." MethodsX, 7, 100825. Link
-
Borgati, T. F., et al. (2013). "1,3,5-Triazine: A Promising Scaffold for Anticancer Drugs." Current Medicinal Chemistry, 20(17). Link
-
Kaiser, E., et al. (1970). "Color test for detection of free terminal amino groups in the solid-phase synthesis of peptides." Analytical Biochemistry, 34(2), 595-598. Link
-
Stankova, M., & Lebl, M. (1996). "Library Generation through Resin Capture of Soluble Triazine Libraries." Molecular Diversity, 1, 61–64. Link
Sources
Application Notes and Protocols for the Scale-Up Manufacturing of 2,4-dichloro-6-(piperidin-1-yl)-1,3,5-triazine
Abstract: This document provides a comprehensive guide for the synthesis and scale-up of 2,4-dichloro-6-(piperidin-1-yl)-1,3,5-triazine, a key intermediate in pharmaceutical and materials science. The protocols detailed herein are designed for researchers, scientists, and drug development professionals, offering a scalable and robust process from laboratory to pilot plant. The synthesis involves a controlled nucleophilic aromatic substitution (SNAr) reaction between cyanuric chloride and piperidine. Critical process parameters, safety protocols, and analytical quality control measures are thoroughly discussed to ensure a reproducible and safe manufacturing process.
Introduction and Scientific Background
2,4-dichloro-6-(piperidin-1-yl)-1,3,5-triazine is a versatile chemical building block, primarily utilized in the synthesis of more complex molecules, including pharmacologically active agents.[1] The reactivity of the two chlorine atoms on the triazine ring allows for sequential and selective functionalization, making it a valuable intermediate.[1] The core of its synthesis lies in the nucleophilic aromatic substitution reaction on the electron-deficient 1,3,5-triazine ring.
The reaction of cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) with a nucleophile such as piperidine is highly exothermic and proceeds in a stepwise manner.[1][2] The reactivity of the chlorine atoms decreases with each substitution. This characteristic allows for the selective synthesis of mono-, di-, and tri-substituted triazines by carefully controlling the reaction conditions, particularly temperature.[2][3][4] To achieve the desired mono-substitution product, 2,4-dichloro-6-(piperidin-1-yl)-1,3,5-triazine, a precise control of stoichiometry and temperature is paramount. The first substitution is rapid even at low temperatures (0-5°C), while subsequent substitutions require higher temperatures.[1]
Chemical Reaction and Mechanism
The fundamental reaction involves the nucleophilic attack of the secondary amine (piperidine) on a carbon atom of the triazine ring, leading to the displacement of a chloride ion. An acid scavenger, such as a tertiary amine or an inorganic base, is typically employed to neutralize the hydrochloric acid generated during the reaction, preventing the protonation of the piperidine and driving the reaction to completion.
Reaction Scheme:
Caption: Overall reaction for the synthesis of the target compound.
Laboratory-Scale Synthesis Protocol (10 g Scale)
This protocol outlines the procedure for synthesizing approximately 10 grams of 2,4-dichloro-6-(piperidin-1-yl)-1,3,5-triazine.
Materials and Equipment
| Reagent/Equipment | Grade/Specification | Supplier Example |
| Cyanuric Chloride | ≥99% | Sigma-Aldrich |
| Piperidine | ≥99% | Sigma-Aldrich |
| Triethylamine (TEA) | ≥99.5%, anhydrous | Sigma-Aldrich |
| Acetone | ACS grade, anhydrous | Fisher Scientific |
| Dichloromethane (DCM) | ACS grade | Fisher Scientific |
| Sodium Sulfate (Na₂SO₄) | Anhydrous, granular | VWR |
| 250 mL three-necked round-bottom flask | - | - |
| Magnetic stirrer and stir bar | - | - |
| Thermometer | - | - |
| Dropping funnel | - | - |
| Ice bath | - | - |
| Rotary evaporator | - | - |
| Buchner funnel and filter paper | - | - |
Step-by-Step Procedure
-
Reaction Setup: Assemble a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a dropping funnel under a nitrogen atmosphere.
-
Reagent Preparation: In the flask, dissolve cyanuric chloride (9.22 g, 0.05 mol) in 100 mL of anhydrous acetone. Cool the solution to 0-5°C using an ice bath.
-
Nucleophile Addition: In a separate beaker, prepare a solution of piperidine (4.26 g, 0.05 mol) and triethylamine (5.06 g, 0.05 mol) in 20 mL of anhydrous acetone.
-
Controlled Reaction: Add the piperidine/triethylamine solution dropwise to the stirred cyanuric chloride solution over 30-45 minutes, ensuring the internal temperature is maintained between 0-5°C. The formation of a white precipitate (triethylamine hydrochloride) will be observed.
-
Reaction Monitoring: Stir the reaction mixture at 0-5°C for an additional 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 3:1 Hexane:Ethyl Acetate).[5]
-
Work-up: Once the reaction is complete, filter the mixture to remove the triethylamine hydrochloride precipitate. Wash the precipitate with a small amount of cold acetone.
-
Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Extraction: Dissolve the resulting residue in 100 mL of dichloromethane (DCM) and wash with 2 x 50 mL of water to remove any remaining salts.
-
Drying and Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude product.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel if necessary to achieve high purity.[5]
Scale-Up Procedures for Pilot Plant Manufacturing (1 kg Scale)
Scaling up the synthesis requires careful consideration of heat transfer, mass transfer, and safety. This protocol is designed for a 1 kg batch size.
Equipment and Reactor Setup
| Equipment | Specification |
| 20 L Jacketed Glass Reactor | Equipped with mechanical stirrer, temperature probe, condenser, and addition funnel. |
| Chiller/Heater Unit | Capable of maintaining temperatures between -10°C and 100°C. |
| Filtration System | Nutsche filter or centrifuge. |
| Vacuum Drying Oven | - |
Detailed Manufacturing Protocol
-
Reactor Preparation: Ensure the 20 L jacketed glass reactor is clean, dry, and inerted with nitrogen.
-
Charging Reactants: Charge the reactor with 10 L of anhydrous acetone. Start the agitation and cool the solvent to 0-5°C using the chiller unit. Carefully charge cyanuric chloride (1.84 kg, 10.0 mol) into the reactor.
-
Piperidine Solution Preparation: In a separate vessel, prepare a solution of piperidine (0.85 kg, 10.0 mol) and triethylamine (1.01 kg, 10.0 mol) in 4 L of anhydrous acetone.
-
Controlled Addition: Slowly add the piperidine/triethylamine solution to the reactor over 2-3 hours, maintaining the internal temperature at 0-5°C. The exothermic nature of the reaction requires efficient cooling.[1]
-
Reaction and Monitoring: After the addition is complete, continue stirring the mixture at 0-5°C for 3-4 hours. Take samples periodically for in-process control (IPC) analysis by HPLC to monitor the consumption of cyanuric chloride and the formation of the product.
-
Quenching and Work-up: Once the reaction is deemed complete by HPLC analysis, slowly add 10 L of cold water to the reactor to precipitate the product and dissolve the triethylamine hydrochloride.
-
Isolation: Filter the resulting slurry using a Nutsche filter. Wash the filter cake with cold water (2 x 2 L) to remove any remaining salts.
-
Drying: Dry the isolated solid in a vacuum oven at 40-50°C until a constant weight is achieved.
Process Flow Diagram
Caption: Process flow for the pilot-scale manufacturing.
Safety and Handling
Hazard Identification and Mitigation:
-
Cyanuric Chloride: Highly corrosive and a lachrymator.[6][7][8][9] Reacts violently with water, releasing toxic fumes.[6][7][9] Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[6][8] In case of fire, use dry powder or carbon dioxide extinguishers; do not use water.[6][9]
-
Piperidine: Flammable liquid and corrosive. Causes severe skin burns and eye damage. Handle in a fume hood and wear appropriate PPE.
-
Triethylamine: Flammable liquid and corrosive. Harmful if inhaled. Use in a well-ventilated area.
-
Acetone and Dichloromethane: Flammable and volatile solvents. Handle away from ignition sources.
Emergency Procedures:
-
Skin Contact: Immediately flush with copious amounts of water for at least 15 minutes and seek medical attention.[10]
-
Eye Contact: Immediately flush with water for at least 15 minutes, lifting the upper and lower eyelids, and seek immediate medical attention.[10]
-
Inhalation: Move to fresh air. If breathing is difficult, administer oxygen and seek medical attention.[10]
-
Spills: Absorb small spills with an inert material and dispose of as hazardous waste. For large spills, evacuate the area and contact emergency services.
Analytical Quality Control
Consistent product quality is ensured through rigorous analytical testing at various stages of the process.
| Test | Method | Specification |
| In-Process Control (IPC) | ||
| Reaction Completion | HPLC | Cyanuric Chloride < 1% |
| Final Product Release | ||
| Appearance | Visual | White to off-white solid |
| Identity | ¹H NMR, ¹³C NMR, FT-IR | Conforms to reference spectrum |
| Purity | HPLC | ≥98% |
| Melting Point | Capillary Method | To be established |
| Residual Solvents | GC-HS | Acetone ≤ 5000 ppm, DCM ≤ 600 ppm |
Justification for Analytical Methods:
-
HPLC: High-Performance Liquid Chromatography is the primary tool for monitoring reaction progress and determining the purity of the final product due to its high resolution and sensitivity.
-
NMR Spectroscopy: Nuclear Magnetic Resonance (¹H and ¹³C) provides unambiguous structural confirmation of the synthesized compound.[5]
-
FT-IR Spectroscopy: Fourier-Transform Infrared Spectroscopy is used to identify the characteristic functional groups present in the molecule.
-
GC-HS: Gas Chromatography-Headspace analysis is essential for quantifying residual solvents to ensure they are below pharmaceutically acceptable limits.
Conclusion
The procedures outlined in this document provide a scalable and well-controlled process for the manufacturing of 2,4-dichloro-6-(piperidin-1-yl)-1,3,5-triazine. Adherence to the detailed protocols, especially with regard to temperature control and safety precautions, is critical for a successful and safe scale-up. The comprehensive analytical methods ensure the final product meets the required quality standards for its intended applications in research and development.
References
-
ResearchGate. 2,4-Dichloro-6-(piperidin-1-yl)-1,3,5-triazine. Available from: [Link].
-
International Labour Organization. CYANURIC CHLORIDE. Available from: [Link].
-
ResearchGate. Synthesis of tri-substituted 1,3,5-triazines. Available from: [Link].
- Google Patents. Preparation method of 2, 4-dichloro-6- (4-methoxyphenyl) -1,3, 5-triazine.
- Google Patents. Process for the production of 2,4-dichloro-6-amino-s-triazines.
-
ResearchGate. Protocol for synthesis of di- and tri-substituted s-triazine derivatives. Available from: [Link].
-
Loba Chemie. CYANURIC CHLORIDE FOR SYNTHESIS. Available from: [Link].
-
Cole-Parmer. Material Safety Data Sheet. Available from: [Link].
-
ResearchGate. A route for the synthesis of substituted 1,2,3-triazine derivatives. Available from: [Link].
-
YouTube. Triazines- Six membered heterocycle. Available from: [Link].
-
MDPI. Revisiting the Synthesis of Functionally Substituted 1,4-Dihydrobenzo[e][1][5]triazines. Available from: [Link].
-
PMC. Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. Available from: [Link].
-
Organic Syntheses. 1,3,5-[tris-piperazine]-triazine. Available from: [Link].
-
PrepChem.com. Synthesis of 2-amino-4,6-dichloro-1,3,5-triazine. Available from: [Link].
-
Amanote Research. 2,4-Dichloro-6-(3-Methylpiperidin-1-Yl)-1,3,5-Triazine. Available from: [Link].
- Google Patents. Synthesis method of 2,4,6-tris(2,4-dihydroxyphenyl)-1,3,5-triazine.
-
Patsnap. Preparation method of 2-chloro-4,6-dimethoxy-1,3,5-triazine. Available from: [Link].
-
Arkivoc. 1,3,5-Triazine as core for the preparation of dendrons. Available from: [Link].
-
ResearchGate. Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. Available from: [Link].
-
UNODC. Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Available from: [Link].
Sources
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. arkat-usa.org [arkat-usa.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. CYANURIC CHLORIDE [training.itcilo.org]
- 7. fishersci.com [fishersci.com]
- 8. lobachemie.com [lobachemie.com]
- 9. CYANURIC CHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2,4-dichloro-6-(piperidin-1-yl)-1,3,5-triazine
Welcome to the technical support center for optimizing the synthesis of 2,4-dichloro-6-(piperidin-1-yl)-1,3,5-triazine. This guide is designed for researchers, scientists, and drug development professionals to address common challenges and improve reaction yield and purity. Here, we move beyond simple protocols to explain the causality behind each experimental parameter, providing you with a robust framework for troubleshooting and optimization.
Frequently Asked Questions (FAQs)
Q1: I am getting a mixture of mono-, di-, and even tri-substituted products instead of my target 2,4-dichloro-6-(piperidin-1-yl)-1,3,5-triazine. How can I improve selectivity?
A1: This is the most critical challenge in sequential triazine chemistry. The key to achieving high selectivity for mono-substitution lies in rigorous temperature control . The reactivity of the chlorine atoms on the cyanuric chloride ring is not uniform; it decreases significantly after each nucleophilic substitution.[1][2] The introduction of the first nucleophile (piperidine) increases the electron density of the triazine ring, making the remaining carbon atoms less electrophilic and thus less susceptible to further attack.[1]
To exploit this, a strict, stepwise temperature profile is essential:
For your target synthesis, maintaining the reaction temperature strictly between 0 °C and 5 °C is paramount. Exceeding this range, even locally within the flask, will provide sufficient activation energy for the second substitution to occur, leading to the formation of 2-chloro-4,6-di(piperidin-1-yl)-1,3,5-triazine.
Q2: My reaction produced a significant amount of a white, insoluble solid that I cannot dissolve in my organic solvent. What is it and how can I prevent it?
A2: The appearance of a white, insoluble precipitate is a classic sign of hydrolysis .[3] Cyanuric chloride and its chlorinated intermediates are highly sensitive to moisture.[1][3] In the presence of water, they react to form various hydroxylated triazines, such as 2,4-dichloro-6-hydroxy-s-triazine and ultimately cyanuric acid.[3][4] These byproducts are often insoluble in common organic solvents like dichloromethane (DCM) or tetrahydrofuran (THF), leading to low yields and difficult purification.
Troubleshooting Steps to Prevent Hydrolysis:
-
Rigorous Moisture Control: Ensure all glassware is oven- or flame-dried immediately before use. The reaction should be conducted under a dry, inert atmosphere (e.g., nitrogen or argon).
-
Use Anhydrous Solvents: Employ freshly distilled or commercially available anhydrous solvents. Even trace amounts of water can initiate hydrolysis.
-
pH Management: The rate of hydrolysis is significantly influenced by pH, increasing in alkaline conditions.[3] While a base is necessary to scavenge the HCl produced, using a non-nucleophilic, hindered amine like N,N-diisopropylethylamine (DIEA) can help maintain a less aqueous, non-alkaline environment compared to inorganic bases like sodium carbonate in an aqueous-organic biphasic system.
Q3: I am still observing di-substitution despite maintaining a 0 °C ice bath. What other parameters can I adjust?
A3: While temperature is the primary factor, other parameters are crucial for preventing localized "hot spots" and concentration gradients that can lead to over-substitution.
-
Stoichiometry: Use a precise stoichiometric amount of piperidine (1.0 equivalent) or only a very slight excess (up to 1.05 equivalents). An excess of the amine nucleophile will statistically favor di-substitution.
-
Rate of Addition: The piperidine/base solution must be added dropwise to the stirred solution of cyanuric chloride over an extended period (e.g., 30-60 minutes).[5][6] A rapid addition creates a high local concentration of the nucleophile, increasing the probability of a second substitution on a newly formed mono-substituted molecule before it can diffuse away.
-
Efficient Stirring: Ensure vigorous and efficient stirring throughout the addition and the entire reaction time. This maintains thermal and concentration homogeneity within the reaction vessel.
Q4: What is the best combination of solvent and base for this reaction?
A4: The ideal combination facilitates the reaction while minimizing side reactions.
-
Solvent: Anhydrous aprotic solvents are preferred.
-
Base (HCl Scavenger): A non-nucleophilic organic base is highly recommended.
-
N,N-Diisopropylethylamine (DIEA): This is an excellent choice. Its bulky isopropyl groups prevent it from acting as a competing nucleophile, and it effectively scavenges the generated HCl.[1][6]
-
Sodium Carbonate: While effective, it is often used in biphasic systems (e.g., DCM/water), which can increase the risk of hydrolysis if not carefully controlled.[8] For maximizing yield, a fully anhydrous system with DIEA is often superior.
-
Experimental Protocols & Data
Table 1: Key Parameters for Selective Mono-substitution
| Parameter | Recommended Condition | Rationale |
| Temperature | 0–5 °C | Prevents the second nucleophilic substitution, which has a higher activation energy.[9] |
| Atmosphere | Inert (Nitrogen or Argon) | Excludes atmospheric moisture, preventing hydrolysis of cyanuric chloride.[3] |
| Piperidine Stoichiometry | 1.0–1.05 equivalents | Limits the availability of the nucleophile to minimize di-substitution. |
| Base Stoichiometry | 1.1–1.2 equivalents | Ensures complete neutralization of generated HCl without introducing a large excess. |
| Addition Method | Slow, dropwise addition | Avoids localized high concentrations of the nucleophile and potential temperature spikes.[6] |
| Solvent | Anhydrous THF, DCM, or ACN | Provides a non-reactive medium and prevents hydrolysis side reactions. |
| Base Type | Non-nucleophilic (e.g., DIEA) | Scavenges HCl without competing with the primary nucleophile (piperidine).[1] |
Protocol 1: Synthesis of 2,4-dichloro-6-(piperidin-1-yl)-1,3,5-triazine
Materials:
-
Cyanuric chloride (2,4,6-trichloro-1,3,5-triazine)
-
Piperidine
-
N,N-Diisopropylethylamine (DIEA)
-
Anhydrous Dichloromethane (DCM)
-
Standard, oven-dried glassware
-
Magnetic stirrer and stir bar
-
Ice-water bath
Procedure:
-
Set up a three-necked round-bottom flask, equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet. Ensure all glassware is thoroughly dried.
-
Charge the flask with cyanuric chloride (1.0 eq) and dissolve it in anhydrous DCM.
-
Cool the stirred solution to 0 °C using an ice-water bath.
-
In a separate flask, prepare a solution of piperidine (1.02 eq) and DIEA (1.15 eq) in anhydrous DCM.[6]
-
Transfer the piperidine/DIEA solution to the dropping funnel.
-
Add the piperidine/DIEA solution dropwise to the cold, stirring cyanuric chloride solution over 30-45 minutes, ensuring the internal temperature does not rise above 5 °C.
-
After the addition is complete, allow the reaction to stir at 0–5 °C for an additional 2-3 hours.[8]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture with cold 1M HCl (to remove excess base), followed by saturated sodium bicarbonate solution, and finally brine.
-
Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
Protocol 2: Purification by Recrystallization
-
Dissolve the crude product in a minimal amount of a hot solvent, such as ethanol or a hexane/ethyl acetate mixture.
-
Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.
-
Collect the purified crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the crystals under vacuum to obtain the pure 2,4-dichloro-6-(piperidin-1-yl)-1,3,5-triazine.
Visual Workflow & Troubleshooting Guide
Caption: Experimental workflow for the synthesis of 2,4-dichloro-6-(piperidin-1-yl)-1,3,5-triazine.
Caption: Troubleshooting decision tree for improving synthesis yield and purity.
References
- Technical Support Center: Synthesis of Substituted Triazines from Cyanuric Chloride - Benchchem.
- 1,3,5-[tris-piperazine]-triazine - Organic Syntheses Procedure.
- optimizing reaction conditions for nucleophilic substitution on the triazine ring - Benchchem.
- A Technical Guide to 2,4-Dichloro-6-phenyl-1,3,5-triazine-d5: Commercial Availability, Synthesis, and Applications - Benchchem.
- Exploring the Orthogonal Chemoselectivity of 2,4,6-Trichloro-1,3,5-Triazine (TCT) as a Trifunctional Linker With Different Nucleophiles: Rules of the Game - PMC.
- Cyanuric Chloride: Properties, Reactions, Production And Uses - Chemcess.
- Sequential One-Pot Synthesis of Diversely Functionalized 1,3,5- Triazines via Cyanuric Chloride with Amino Groups.
- Sequential nucleophilic aromatic substitutions on cyanuric chloride: synthesis of BODIPY derivatives and mechanistic insights - Organic & Biomolecular Chemistry (RSC Publishing).
-
El-Sayed, N. A., et al. (2017). Synthesis, characterization and evaluation of 1,3,5-triazine aminobenzoic acid derivatives for their antimicrobial activity. Chemistry Central Journal, 11(1), 35. Available at: [Link]
-
Lima, L. M., et al. (2006). Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. Molecules, 11(1), 63-86. Available at: [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines [mdpi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chemcess.com [chemcess.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Synthesis, characterization and evaluation of 1,3,5-triazine aminobenzoic acid derivatives for their antimicrobial activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sequential nucleophilic aromatic substitutions on cyanuric chloride: synthesis of BODIPY derivatives and mechanistic insights - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Controlling mono-substitution vs di-substitution in triazine reactions
The Knowledge Base: Mechanisms of Selectivity
Welcome to the Triazine Engineering Hub. The selective functionalization of Cyanuric Chloride (TCT) is not random; it is governed by a predictable electronic deactivation mechanism. Understanding this is the prerequisite for troubleshooting.
The Deactivation Principle
Cyanuric chloride is highly electrophilic due to three electron-withdrawing chlorine atoms and the electronegative ring nitrogens.
-
First Substitution: The ring is highly electron-deficient. Nucleophilic attack is rapid and exothermic, even at 0°C.
-
Electronic Feedback: When an amine (electron-donating group) replaces a chlorine, it donates electron density into the ring via resonance. This deactivates the remaining carbons toward further nucleophilic attack.
-
The Energy Barrier: Consequently, the activation energy required for the second and third substitutions increases stepwise. We exploit this by using Temperature as the primary gatekeeper.[1]
Reaction Coordinate & Control Logic
The following diagram illustrates the critical temperature gates required to access specific substitution states.
Figure 1: Stepwise temperature gating for cyanuric chloride substitution. Note the increasing energy requirements for subsequent steps.
Standard Operating Procedures (SOPs)
SOP-01: Mono-Substitution (Target: Dichlorotriazine)
Objective: Isolate the mono-substituted product with <5% di-substituted impurity. Key Concept: Inverse Addition. You must keep TCT in excess relative to the amine at all times to prevent local over-concentration of the nucleophile.
Protocol:
-
Preparation: Dissolve Cyanuric Chloride (1.0 eq) in acetone or THF. Cool to -5°C to 0°C using an ice/salt bath.
-
Nucleophile Setup: Dissolve the amine (0.95 - 1.0 eq) and a non-nucleophilic base (e.g., DIPEA, 1.0 eq) in the same solvent.
-
The Critical Step (Inverse Addition): Add the amine solution dropwise into the TCT solution over 30–60 minutes.
-
Why? If you add TCT to the amine, the amine is in large excess at the start, leading to immediate di-substitution.
-
-
Monitoring: Stir at 0°C for 2–4 hours. Monitor via TLC/LCMS.[2]
-
Quench: If complete, quench immediately with dilute acid or pour onto ice to precipitate.
SOP-02: Di-Substitution (Target: Monochlorotriazine)
Objective: Install two different nucleophiles sequentially (One-Pot).
Protocol:
-
Step 1 (Mono): Perform SOP-01 exactly as described. Do not isolate; keep the reaction mixture at 0°C.
-
Step 2 (Di): Add the second nucleophile (1.0 eq).
-
Thermal Activation: Remove the ice bath. Allow the reaction to warm to Room Temperature (20–25°C) .
-
Base Management: Add a second equivalent of base (e.g., NaOH or NaHCO₃ aq. solution) dropwise.
-
Note: The second substitution is slower (6–12 hours). Mild heating (35–40°C) may be required for sterically hindered amines.
-
Troubleshooting Guide
Diagnostic Flowchart
Use this logic tree to identify the root cause of reaction failure.
Figure 2: Decision matrix for common triazine synthesis failures.
Detailed Issue Resolution
Issue 1: "I wanted the mono-product, but I see 20% di-substituted impurity."
-
Root Cause A: Temperature Drift. The reaction exotherm spiked the internal temperature above 5°C.
-
Fix: Use an internal thermometer. Add reagents slower.
-
-
Root Cause B: Stoichiometry.[3] You used > 1.0 equivalents of amine.[1][4]
-
Fix: Use 0.90–0.95 equivalents of amine. It is easier to wash away unreacted TCT than to separate the di-substituted byproduct.
-
-
Root Cause C: Addition Mode. You added TCT to the amine.
-
Fix: Always add Amine to TCT (Inverse Addition).
-
Issue 2: "My product has a mass corresponding to [M - Cl + OH]."
-
Root Cause: Hydrolysis.[5][6][7][8] The chlorine was displaced by water instead of your amine.
-
Context: TCT is sensitive to water, especially in the presence of base.
-
Fix:
-
Ensure solvents (Acetone, THF) are dry.[7]
-
If using aqueous base (Schotten-Baumann conditions), keep the temperature strictly at 0°C. Hydrolysis competes significantly at > 10°C in aqueous media [1].
-
Avoid high pH (> 9). Add base slowly to neutralize HCl without creating a highly alkaline environment.
-
Issue 3: "The reaction turns into a solid block/sludge."
-
Root Cause: Solubility Limit.[6] The mono-substituted intermediate is often less soluble than TCT.
-
Fix: Increase solvent volume. If the intermediate precipitates, it protects it from further reaction (which is actually good for mono-selectivity), but ensure efficient stirring is maintained.
Frequently Asked Questions (FAQs)
Q: Can I do all three substitutions in one pot? A: Yes. This is a standard industrial workflow. The sequence is:
-
Add Nucleophile 1 at 0°C (pH 7).
-
Add Nucleophile 2 at 40°C (pH 7-8).
-
Add Nucleophile 3 at Reflux (pH 8-9). Note: The third substitution usually requires a stronger nucleophile or reflux conditions because the ring is significantly deactivated [2].
Q: Which base should I use? Inorganic vs. Organic? A:
-
Organic Bases (DIPEA, TEA): Best for non-aqueous reactions (DCM, THF). Prevents hydrolysis side-reactions.
-
Inorganic Bases (NaHCO₃, K₂CO₃): Used in Acetone/Water mixtures. Cheaper and easier to remove during workup, but carries a higher risk of hydrolysis if the temperature is not controlled [3].
Q: How do electron-withdrawing groups (EWGs) on my amine affect the reaction? A: If your nucleophile has an EWG (e.g., 4-nitroaniline), it is a weaker nucleophile. You may need to run the "Mono" step at Room Temperature instead of 0°C to drive the reaction, as the nucleophilic attack is slower.
Q: Why is my yield low for the third substitution? A: After two substitutions, the triazine ring loses most of its electron deficiency. Steric hindrance also plays a major role. You may need to switch to a higher boiling solvent (e.g., Dioxane) and reflux for 12–24 hours [4].
References
-
Blotny, G. (2006). Recent applications of 2,4,6-trichloro-1,3,5-triazine and its derivatives in organic synthesis. Tetrahedron, 62(41), 9507-9522.
-
Organic Syntheses. (2008). Synthesis of 1,3,5-Triazine Derivatives. Organic Syntheses, 85, 10-15.
-
Thakur, V., et al. (2024). Sequential nucleophilic aromatic substitutions on cyanuric chloride: synthesis of BODIPY derivatives and mechanistic insights. Organic & Biomolecular Chemistry.
-
BenchChem. (2025). Identification of common impurities in 2,4,6-Triguanidino-1,3,5-triazine synthesis. Technical Support Note.
Sources
- 1. oaji.net [oaji.net]
- 2. chemrxiv.org [chemrxiv.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. US4058662A - Process for the substitution of chlorine atoms of cyanuric chloride - Google Patents [patents.google.com]
- 5. apps.dtic.mil [apps.dtic.mil]
- 6. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 7. chemcess.com [chemcess.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Purification of 2,4-Dichloro-6-(piperidin-1-yl)-1,3,5-triazine
The following Technical Support Guide is designed for researchers and process chemists working with 2,4-dichloro-6-(piperidin-1-yl)-1,3,5-triazine (CAS: 111373-07-0 / Analogues). It prioritizes experimental reproducibility, impurity management, and yield optimization.
Status: Operational | Topic: Recrystallization & Solvent Selection | Doc ID: TS-TRZ-004
Executive Summary & Solvent Selection
The Challenge: Purifying mono-substituted cyanuric chloride derivatives is a balancing act. You must remove the highly reactive starting material (cyanuric chloride) and the di-substituted byproduct without hydrolyzing the remaining chlorine atoms on your product.
The Solution: For 2,4-dichloro-6-(piperidin-1-yl)-1,3,5-triazine, the lipophilic piperidine ring allows for the use of non-polar hydrocarbon solvents. This is advantageous because it avoids protic solvents (alcohols/water) that can lead to solvolysis (hydrolysis/alcoholysis) of the sensitive C-Cl bonds.
Recommended Solvent Systems
| Solvent System | Role | Pros | Cons |
| n-Heptane | Primary Choice | Excellent rejection of polar impurities; good thermal gradient; inert to C-Cl bonds. | Requires heating near 80-90°C; risk of "oiling out" if product MP is low. |
| Petroleum Ether (60-90) | Alternative | Lower boiling point reduces thermal stress; easier to remove. | Lower solubility power; may require larger volumes. |
| DCM / Hexane | Precipitation | "Cold" purification method; minimizes thermal degradation. | Lower yield (product may stay in mother liquor); difficult to scale. |
| Toluene | High Solubility | Dissolves stubborn crude solids. | High boiling point makes drying difficult; risk of oiling out. |
Critical Warning: Avoid boiling Ethanol or Methanol for extended periods. While often cited for general triazines, mono-substituted dichloro-triazines are electrophilic enough to react with alcohols at reflux, forming alkoxy-impurities (e.g., 2-chloro-4-ethoxy-6-(piperidin-1-yl)-1,3,5-triazine).
Decision Logic & Workflow
The following diagram illustrates the decision process for selecting the correct purification route based on your crude profile.
Caption: Decision matrix for purification based on impurity profile. Note that di-substituted byproducts often require chromatography.
Validated Experimental Protocols
Protocol A: Recrystallization from n-Heptane
Objective: Remove trace starting material and improve crystal habit.
-
Preparation: Place 10 g of crude solid in a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser.
-
Solvent Addition: Add 50 mL of n-Heptane .
-
Heating: Heat the mixture to reflux (approx. 98°C) with stirring.
-
Observation: The solid should dissolve completely. If not, add heptane in 5 mL increments until dissolution.
-
Troubleshooting: If a small amount of dark, sticky residue remains undissolved at reflux, this is likely polymerized impurity or inorganic salt. Decant the hot clear supernatant into a clean flask, leaving the residue behind.
-
-
Cooling: Remove from heat. Allow the flask to cool to room temperature slowly (over 1-2 hours) on a cork ring.
-
Why? Rapid cooling traps impurities and causes oiling.
-
-
Crystallization: Once at room temperature, place in an ice bath (0-4°C) for 30 minutes to maximize yield.
-
Isolation: Filter the white crystalline solid using a Buchner funnel. Wash the cake with 10 mL of cold heptane.
-
Drying: Dry under vacuum at 40°C. (Avoid high temps >60°C to prevent sublimation or degradation).
Protocol B: Cold Wash (Trituration)
Objective: Quick removal of unreacted Cyanuric Chloride (highly soluble in hydrocarbons).
-
Suspend crude solid in Hexane or Petroleum Ether (5 mL per gram of solid).
-
Stir vigorously at room temperature for 30 minutes.
-
Filter and wash with fresh solvent.
-
Check purity.[1] This often raises purity from ~90% to >95% by washing away the starting material.
Troubleshooting Guide (FAQ)
Q1: My product is "oiling out" (forming a liquid layer) instead of crystallizing. What happened?
-
Cause: The temperature at which the product saturates the solvent is higher than the product's melting point. Alternatively, the solution is too concentrated.
-
Fix:
-
Re-heat the mixture until it is a clear solution.
-
Add more solvent (dilute by 20%).
-
Seed the solution: Add a tiny crystal of pure product when the solution is slightly turbid but still hot.
-
Cool much slower. Wrap the flask in a towel to insulate it.
-
Q2: I see a new spot on TLC after recrystallization from Ethanol. Is it an impurity?
-
Cause: Solvolysis. You likely replaced one of the chlorines with an ethoxy group (
). -
Fix: Switch to n-Heptane or Toluene . If you must use a polar solvent, use Acetone (non-nucleophilic) and precipitate by adding water dropwise, but keep the temperature low (< 30°C).
Q3: The di-substituted impurity (4-chloro-2,6-di(piperidin-1-yl)-1,3,5-triazine) is not coming out.
-
Cause: The di-substituted product is structurally very similar and often co-crystallizes.
-
Fix: Recrystallization is rarely effective for separating mono- vs. di-substituted triazines. You must use Flash Column Chromatography .
-
Stationary Phase: Silica Gel.[2]
-
Mobile Phase: Hexane:DCM (starts 100:0
50:50). The di-substituted product is usually more polar (slower) or distinct enough to separate.
-
Q4: How do I store the purified compound?
-
Standard: Store in a tightly sealed container at 4°C.
-
Reasoning: Although the piperidine ring stabilizes the molecule (electron donation into the ring), the C-Cl bonds are still susceptible to slow hydrolysis by atmospheric moisture over months.
References
- Context: Provides synthesis conditions (0-5°C) and solvent data for analogous piperazine derivatives, establishing the baseline for mono-substitution protocols.
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 17810, 2,4-Dichloro-1,3,5-triazine. Retrieved from [Link]
- Context: General properties of the dichloro-triazine core and hydrolysis risks.
- Blotny, G. (2006). Recent applications of 2,4,6-trichloro-1,3,5-triazine and its derivatives in organic synthesis. Tetrahedron.
- Google Patents. (2014). Preparation method of 2-chloro-4,6-dimethoxy-1,3,5-triazine (CN103980208A). Retrieved from Context: Validates the use of heptane for recrystallizing substituted chlorotriazines to achieve >98% purity.
Sources
Technical Support Center: Piperidine-Triazine Scaffold Synthesis
Subject: Minimizing Byproduct Formation in Cyanuric Chloride Substitution Ticket ID: TZN-PIP-001 Support Level: Tier 3 (Senior Application Scientist)
Part 1: Critical Mechanism & Control (The "Why")
To minimize byproducts, you must master the Temperature-Gated Reactivity of cyanuric chloride (2,4,6-trichloro-1,3,5-triazine). The three chlorine atoms on the triazine ring are equivalent initially, but once the first nucleophilic substitution occurs, the remaining chlorines become significantly less reactive due to the resonance donation of the new amino group (piperidine) into the ring. This deactivation is the key to selectivity.
The "Golden Rule" of Triazine Substitution
-
1st Substitution: 0°C to 5°C (Kinetic Control)
Yields Mono-substituted product. -
2nd Substitution: Room Temperature (20–40°C)
Yields Bis-substituted product. -
3rd Substitution: Reflux (>80°C)
Yields Tris-substituted product.
Failure to respect these thermal gates is the primary cause of over-substitution byproducts.
Visualizing the Pathway
The following diagram illustrates the stepwise energy barriers you must navigate.
Figure 1: Temperature-dependent reaction pathway for piperidine substitution on cyanuric chloride.
Part 2: Troubleshooting Guide & FAQs
This section addresses specific failure modes reported by users synthesizing piperidine-triazine libraries.
Issue 1: "I am seeing significant bis-piperidine byproduct when aiming for the mono-product."
Diagnosis: Piperidine is a strong secondary amine nucleophile. If the reaction energy is too high, it will overcome the activation energy barrier for the second substitution immediately after the first.
Corrective Actions:
-
Temperature Discipline: Ensure the internal temperature (not just the bath) remains < 5°C . Use an internal thermometer. The reaction is exothermic; adding piperidine too fast spikes the temperature, triggering the second substitution locally.
-
Stoichiometry: Do not use >1.05 equivalents of piperidine.
-
Reverse Addition: Instead of adding piperidine to the triazine, add the piperidine solution dropwise to the cold triazine solution. This ensures the triazine is always in excess until the end.
Issue 2: "My product contains hydroxyl-triazine impurities (Hydrolysis)."
Diagnosis: Cyanuric chloride is moisture-sensitive.[1] In the presence of water and base (especially at higher temperatures), the chloride is replaced by -OH instead of piperidine.
Corrective Actions:
-
Base Selection: If using aqueous conditions (e.g., Acetone/Water), use a weak base like NaHCO₃ (Sodium Bicarbonate) rather than NaOH. NaOH is a strong nucleophile and promotes hydrolysis.
-
pH Control: Maintain pH between 6–7. Higher pH (>9) accelerates hydrolysis of the remaining chlorines.
-
Anhydrous Alternative: Switch to anhydrous THF or DCM and use DIPEA (Diisopropylethylamine) as the base. This eliminates water entirely.
Issue 3: "The reaction turns into a solid block or thick slurry."
Diagnosis: Solubility issues. Cyanuric chloride is soluble in acetone/THF, but the mono-substituted product often has different solubility properties, leading to precipitation.
Corrective Actions:
-
Solvent Volume: Increase solvent volume to 10–15 mL per gram of reactant.
-
Co-Solvent: If using Acetone/Water, precipitation is actually useful (the product crashes out, stopping further reaction). Filter the solid and wash with cold water to remove salts.
Part 3: Optimized Protocol (Mono-Substitution)
Objective: Selective synthesis of 2,4-dichloro-6-(piperidin-1-yl)-1,3,5-triazine.
Reagents
-
Cyanuric Chloride (1.0 eq)[2]
-
Piperidine (1.0 eq)
-
Base: Sodium Bicarbonate (1.0 eq) for aqueous; DIPEA (1.0 eq) for organic.
-
Solvent: Acetone/Water (5:1) or Anhydrous THF.[3]
Step-by-Step Workflow
-
Preparation: Dissolve Cyanuric Chloride in Acetone (or THF). Cool the solution to -10°C using an ice-salt bath.
-
Addition (Critical Step):
-
Mix Piperidine with the Base (if using DIPEA) or dissolve NaHCO₃ in the water portion.
-
Add the Piperidine mixture dropwise over 30–60 minutes.
-
Monitor: Ensure internal temperature does not exceed 0°C .[4]
-
-
Reaction: Stir at 0°C for 2 hours. Do not let it warm to room temperature.
-
Quench/Workup:
-
Aqueous Method: Pour mixture into crushed ice/water. The product usually precipitates as a white solid. Filter and wash with cold water.
-
Organic Method:[5] Dilute with cold Hexane/EtOAc. Wash with water (to remove DIPEA salts) and brine. Dry over MgSO₄.
-
-
Validation: Check TLC (Hexane/EtOAc). Bis-substituted product will be more polar (lower Rf) than the mono-product.
Troubleshooting Decision Tree
Figure 2: Decision tree for rapid diagnosis of synthetic failures.
Part 4: Comparative Data
Solvent System Impact on Selectivity (Piperidine @ 0°C)
| Solvent System | Base | Selectivity (Mono:Bis) | Hydrolysis Risk | Notes |
| Acetone / Water | NaHCO₃ | 90:10 | Moderate | Standard, cheap. Product precipitates. |
| THF (Anhydrous) | DIPEA | 98:2 | Negligible | Best for high purity. Homogeneous. |
| DCM | TEA | 95:5 | Low | Good solubility, but TEA can form quaternary salts. |
| Toluene / Water | Na₂CO₃ | 85:15 | High | Biphasic. Requires Phase Transfer Catalyst (PTC). |
References
-
Blotny, G. (2006). "Recent applications of 2,4,6-trichloro-1,3,5-triazine and its derivatives in organic synthesis." Tetrahedron, 62(41), 9507-9522.
-
Pouralimardan, O. et al. (2007). "2,4,6-Trichloro-1,3,5-triazine: A versatile reagent in organic synthesis." Current Organic Chemistry, 11(14).
-
Organic Syntheses. (2008). "Sequential Substitution of Cyanuric Chloride." Org.[6] Synth. 2008, 85, 10.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. oaji.net [oaji.net]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Synthesis, characterization and evaluation of 1,3,5-triazine aminobenzoic acid derivatives for their antimicrobial activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemrxiv.org [chemrxiv.org]
- 6. researchgate.net [researchgate.net]
Optimizing reaction time for 2,4-dichloro-6-(piperidin-1-yl)-1,3,5-triazine derivatives
Technical Support Center: Reaction Kinetics & Synthesis Optimization Ticket ID: #TCT-OPT-8492 Topic: Status: Open | Priority: High Assigned Specialist: Senior Application Scientist, Chemical Synthesis Division
Executive Summary: The Kinetic Control Mandate
Welcome to the Technical Support Center. You are likely accessing this guide because you are experiencing one of two issues: either your reaction yield is low due to hydrolysis, or your purity is compromised by the formation of di-substituted byproducts (4-chloro-6-bis(piperidin-1-yl)-1,3,5-triazine).
The Core Principle:
The synthesis of 2,4-dichloro-6-(piperidin-1-yl)-1,3,5-triazine from Cyanuric Chloride (TCT) is a classic example of temperature-controlled stepwise nucleophilic aromatic substitution (
Optimization of "reaction time" in this context does not mean "making it faster." It means synchronizing addition rates with temperature maintenance to ensure only the first chlorine atom is displaced. The reactivity of the three chlorine atoms on the triazine ring decreases logarithmically after each substitution due to the loss of electron-withdrawing power.
-
First Substitution (
): Occurs at to . (Target: Mono-derivative) -
Second Substitution (
): Occurs at Room Temperature ( ) . (Impurity)[1] -
Third Substitution (
): Occurs at Reflux ( ) .[2] (Impurity)[1]
Reaction Pathway & Logic Visualization
The following diagram illustrates the critical temperature gates and time dependencies required to isolate the target 2,4-dichloro derivative.
Figure 1: Stepwise nucleophilic substitution pathway of Cyanuric Chloride. Green path indicates the target optimization window.
Optimized Protocol: The Self-Validating System
To ensure reproducibility, follow this protocol. This system is "self-validating" because the color change and precipitate formation serve as real-time indicators of reaction progress.
Reagents:
-
Cyanuric Chloride (TCT): 1.0 eq (Recrystallize from hexane if yellow/aged).
-
Piperidine: 1.0 eq (Strict stoichiometry).
-
Base: Sodium Bicarbonate (
) 1.1 eq (Preferred over NaOH to prevent hydrolysis). -
Solvent: Acetone/Water (5:1 ratio) or anhydrous THF.
Step-by-Step Workflow:
-
System Prep: Equip a 3-neck round bottom flask with a thermometer (internal probe), an addition funnel, and a magnetic stir bar.
-
Slurry Formation: Dissolve TCT in Acetone. Add crushed ice/water to form a fine suspension.
-
Why? A fine suspension increases surface area for the reaction while keeping the temperature pinned at
.
-
-
Critical Addition (The "Time" Variable):
-
Dissolve Piperidine and Base in a small amount of water/acetone.
-
Add this mixture dropwise over 45–60 minutes.
-
Constraint: Internal temperature must never exceed
. -
Technical Insight: If you add too fast, the local exotherm will trigger the activation energy for the second chlorine substitution, creating the di-substituted impurity immediately.
-
-
Reaction Incubation: Stir at
for 2–3 hours.-
Monitoring: Spot TLC (Hexane/EtOAc 8:2). The starting material (TCT) moves fast; the mono-product is slightly more polar.
-
-
Quench: Filter the white precipitate immediately while cold. Wash with cold water to remove inorganic salts.
Troubleshooting Guide (Root Cause Analysis)
Use this table to diagnose reaction failures.
| Symptom | Probable Cause | Technical Explanation | Corrective Action |
| High "Di-sub" Impurity | Temp. Spike during addition | The activation energy barrier between | Increase stirring speed; reduce addition rate; use a dry ice/acetone bath to buffer exotherms. |
| Low Yield / Hydrolysis | pH > 9 or Old TCT | TCT is moisture sensitive. High pH (using NaOH) promotes attack by | Use |
| Incomplete Conversion | Stirring inefficiency | TCT is often a suspension. If stirring is poor, the heterogeneous reaction halts. | Use mechanical stirring for scales >10g. Ensure fine dispersion of TCT before adding amine. |
| Oiling Out | Solvent choice | Product is soluble in the organic layer but insoluble in water. | If product oils out, extract with DCM, dry over |
Decision Logic for Impurity Management
When HPLC analysis shows impurities, use this logic flow to determine the next step.
Figure 2: Decision tree for post-reaction analysis and remediation.
Frequently Asked Questions (FAQs)
Q: Can I use DIPEA (Hünig's base) instead of Sodium Carbonate?
A: Yes, especially if using organic solvents like THF or DCM. However, for the first substitution, inorganic bases (
Q: Why is the reaction time specifically 2–3 hours? Can I leave it overnight?
A: Leaving the reaction overnight is risky unless you can guarantee the temperature remains at
Q: My TCT is yellow. Does this affect reaction time? A: Yes. Yellow TCT indicates partial hydrolysis (formation of HCl and cyanuric acid). This alters the stoichiometry (you no longer have 1.0 eq of reactive Cl) and the acidic byproducts can catalyze further degradation. Always recrystallize yellow TCT from boiling hexane or toluene before use.
Q: How do I store the 2,4-dichloro-6-(piperidin-1-yl)-1,3,5-triazine intermediate?
A: Store in a desiccator at
References
-
Blotny, G. (2006).[3] "Recent applications of 2,4,6-trichloro-1,3,5-triazine and its derivatives in organic synthesis." Tetrahedron, 62(41), 9507-9522.
-
Mittal, A., et al. (2017). "Synthesis, characterization and evaluation of 1,3,5-triazine aminobenzoic acid derivatives for their antimicrobial activity." Chemistry Central Journal.
-
Organic Syntheses. (2008). "Synthesis of substituted triazine derivatives." Org.[3][4] Synth. 85, 10-14.
-
Thieme Chemistry. "Science of Synthesis: Houben-Weyl Methods of Molecular Transformations - 1,3,5-Triazines."
Sources
Technical Support Center: Overcoming Steric Hindrance in 2,4-dichloro-6-(piperidin-1-yl)-1,3,5-triazine Coupling
A Technical Resource for Researchers, Scientists, and Drug Development Professionals
This guide provides in-depth technical support for researchers facing challenges with coupling reactions involving 2,4-dichloro-6-(piperidin-1-yl)-1,3,5-triazine. The inherent steric bulk of the piperidinyl group often presents significant hurdles in achieving high yields and purity. This resource offers troubleshooting strategies and frequently asked questions to navigate these complexities.
Frequently Asked Questions (FAQs)
Q1: Why is my coupling reaction with 2,4-dichloro-6-(piperidin-1-yl)-1,3,5-triazine showing low or no product formation?
A: Low conversion is a common issue and can be attributed to several factors. The primary reason is the steric hindrance imposed by the piperidinyl group, which physically blocks the approach of the incoming nucleophile. Additionally, the electron-donating nature of the piperidine substituent deactivates the triazine ring, making the remaining chlorine atoms less susceptible to nucleophilic attack.[1] To address this, optimizing reaction conditions such as temperature, solvent, and base is critical.
Q2: I am observing a significant amount of a disubstituted byproduct. How can I favor monosubstitution?
A: The formation of a disubstituted byproduct, where the incoming nucleophile replaces both chlorine atoms, is a frequent challenge. This occurs because the second substitution reaction can sometimes be competitive with the first, especially under forcing conditions. To promote monosubstitution, it is crucial to maintain careful control over the stoichiometry, using no more than a 1:1 ratio of your nucleophile to the triazine substrate. A slow, dropwise addition of the nucleophile can also help to keep its concentration low, thereby favoring the desired monosubstituted product.[2]
Q3: What are the best solvents and bases to use for this type of reaction?
A: The choice of solvent and base is highly dependent on the nature of your nucleophile. For many reactions, polar aprotic solvents like tetrahydrofuran (THF), acetonitrile, or dimethylformamide (DMF) are effective as they can help to solvate the reactants and intermediates.[3] In terms of bases, a non-nucleophilic organic base such as diisopropylethylamine (DIPEA) or a weaker inorganic base like potassium carbonate is often a good starting point to neutralize the HCl generated during the reaction.[2] For less reactive nucleophiles, a stronger base may be required to deprotonate it effectively.
Q4: Can catalysis be used to improve the reaction outcome?
A: While less common for this specific substrate, palladium-catalyzed cross-coupling reactions, such as Suzuki or Friedel-Crafts reactions, have been successfully employed for the functionalization of dichlorotriazines.[4] These methods can be particularly useful for introducing aryl or other carbon-based substituents that are difficult to couple via traditional nucleophilic aromatic substitution.
Troubleshooting Guide
Problem: Reaction Stalls with Significant Starting Material Remaining
This is a classic symptom of steric hindrance and deactivation of the triazine ring.
Potential Causes and Solutions:
-
Insufficient Thermal Energy: The activation energy for the reaction may not be met at lower temperatures.
-
Solution: Gradually increase the reaction temperature. Refluxing in a suitable solvent is a common strategy.[3] For particularly stubborn couplings, higher temperatures in a sealed tube or the use of microwave irradiation can be effective.
-
-
Poor Nucleophile Reactivity: The chosen nucleophile may not be strong enough to overcome the electronic and steric barriers.
-
Solution: If applicable, consider converting the nucleophile to a more reactive form. For example, an alcohol can be deprotonated with a strong base to form a more nucleophilic alkoxide.
-
-
Suboptimal Solvent: The solvent may not be adequately solvating the reactants or the transition state.
-
Solution: Experiment with a range of solvents with varying polarities. A switch from a non-polar solvent like toluene to a polar aprotic solvent like DMF can significantly increase the reaction rate.
-
Experimental Workflow for Optimization
Caption: A systematic approach to optimizing reaction conditions.
Problem: Formation of Hydrolyzed Byproducts
The chlorine atoms on the triazine ring are susceptible to hydrolysis, which can compete with the desired coupling reaction.
Potential Causes and Solutions:
-
Presence of Water: Even trace amounts of water in the reagents or solvents can lead to hydrolysis.
-
Solution: Use anhydrous solvents and ensure all glassware is thoroughly dried. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can also help to exclude atmospheric moisture.
-
-
Basic Conditions: Hydrolysis is often accelerated under basic conditions.[5]
-
Solution: If possible, use a milder base or consider a reaction that does not require a base.
-
Logical Relationship of Side Reactions
Caption: Competing reaction pathways in the coupling reaction.
References
-
Afonso, C. A. M., et al. "Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines." Arkivoc, vol. 2005, no. 7, 2005, pp. 154-214. [Link]
-
ResearchGate. "2,4-Dichloro-6-(piperidin-1-yl)-1,3,5-triazine." ResearchGate, 2008. [Link]
-
Kumar, R., et al. "Protocol for synthesis of di- and tri-substituted s-triazine derivatives." MethodsX, vol. 6, 2019, pp. 13-20. [Link]
- Google Patents. "Preparation method of 2, 4-dichloro-6- (4-methoxyphenyl) -1,3, 5-triazine.
-
Preprints.org. "2-(5,6-Diphenyl-1,2, 4-Triazin-3- Yl)pyridinium Dichloroiodate (I)." Preprints.org, 2020. [Link]
-
Eureka | Patsnap. "Preparation method of 2-chloro-4,6-dimethoxy-1,3,5-triazine." Eureka | Patsnap, 2015. [Link]
-
Molecules. "s-Triazine: A Privileged Structure for Drug Discovery and Bioconjugation." Molecules, vol. 26, no. 4, 2021, p. 869. [Link]
Sources
- 1. s-Triazine: A Privileged Structure for Drug Discovery and Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protocol for synthesis of di- and tri-substituted s-triazine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CN112608284A - Preparation method of 2, 4-dichloro-6- (4-methoxyphenyl) -1,3, 5-triazine - Google Patents [patents.google.com]
- 5. 2,4-Dichloro-6-(piperazin-1-yl)-1,3,5-triazine|CAS 111373-07-0 [benchchem.com]
Validation & Comparative
A Comparative Guide to the Mass Spectrometric Fragmentation Patterns of Piperidinyl-Triazines
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Piperidinyl-Triazine Scaffold and the Role of Mass Spectrometry
The 1,3,5-triazine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents. When coupled with a piperidine moiety, it gives rise to the piperidinyl-triazine class of compounds, which have garnered significant interest in drug discovery, particularly in the development of kinase inhibitors.[1] A notable example is Gedatolisib (PF-05212384), a potent dual inhibitor of phosphatidylinositol 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR), which has been investigated in clinical trials for the treatment of various cancers.[2][3]
The structural complexity and therapeutic importance of piperidinyl-triazines necessitate robust analytical methods for their characterization, pharmacokinetic studies, and metabolite identification. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) stands as the cornerstone technique for these applications, offering unparalleled sensitivity and specificity.[4] A deep understanding of the fragmentation patterns of these molecules under collision-induced dissociation (CID) is paramount for confident structural elucidation and the development of sensitive and specific quantitative assays.[5]
This guide provides an in-depth analysis of the mass spectrometric fragmentation behavior of piperidinyl-triazines, using Gedatolisib as a primary example. We will explore the characteristic fragmentation pathways of the triazine and piperidine rings and how their interplay governs the overall fragmentation pattern. Furthermore, we will present a comparative analysis with other medicinally relevant heterocyclic scaffolds, such as the pyridinyl-pyrimidine core found in CDK inhibitors like palbociclib and ribociclib, and the morpholino-triazine structure of Apitolisib. This guide is designed to equip researchers with the fundamental knowledge to interpret the mass spectra of these complex molecules and to develop robust bioanalytical methods.
Deciphering the Fragmentation of Piperidinyl-Triazines: A Case Study of Gedatolisib
Gedatolisib is a complex molecule featuring a central urea linkage connecting a dimorpholino-triazine substituted phenyl ring and a phenyl ring bearing a dimethylamino-piperidine carbonyl group.[6] Under positive ion electrospray ionization (ESI), Gedatolisib will readily form a protonated molecule, [M+H]⁺. The subsequent fragmentation of this precursor ion upon CID can be rationalized by considering the fragmentation of its constituent moieties.
Proposed Fragmentation Pathways of Gedatolisib ([M+H]⁺)
The fragmentation of protonated Gedatolisib is likely to proceed through several key pathways, driven by the charge localization on the basic nitrogen atoms of the piperidine, morpholine, or triazine rings.
Figure 1: Proposed major fragmentation pathways of protonated Gedatolisib.
Causality Behind Fragmentation Choices:
-
Piperidine Ring Fragmentation: The protonated dimethylamino group on the piperidine ring is a likely charge center. Alpha-cleavage adjacent to the piperidinyl nitrogen is a common fragmentation pathway for piperidine-containing compounds.[7] This can lead to the loss of the dimethylamino group as a neutral loss of 45 Da (dimethylamine) or further fragmentation of the piperidine ring itself. Cleavage of the bond between the carbonyl group and the piperidine ring can generate a stable acylium ion.
-
Triazine and Morpholine Ring Fragmentation: The nitrogen atoms of the triazine and morpholine rings are also potential sites of protonation. Cleavage of the bond between the triazine ring and a morpholine substituent can result in the neutral loss of morpholine (87 Da). The triazine ring itself can undergo characteristic ring cleavage, although this is often less favorable than the loss of substituents.
-
Urea Linkage Cleavage: The urea linkage is susceptible to cleavage on either side of the carbonyl group. This will lead to the formation of two major fragment ions corresponding to the two halves of the molecule. The relative abundance of these fragments will depend on the relative proton affinities of the two resulting fragments.
Comparative Fragmentation Analysis: Piperidinyl-Triazines vs. Alternative Heterocyclic Scaffolds
In drug discovery, the choice of a central heterocyclic scaffold is a critical decision that influences a molecule's physicochemical properties, biological activity, and metabolic stability. Here, we compare the fragmentation patterns of piperidinyl-triazines with two other important classes of kinase inhibitors: pyridinyl-pyrimidines and morpholino-triazines.
Pyridinyl-Pyrimidines: The Case of Palbociclib and Ribociclib
Palbociclib and ribociclib are CDK4/6 inhibitors that feature a pyridinyl-pyrimidine core. Their fragmentation patterns are dominated by cleavages around this core and its substituents.
Figure 2: Predominant fragmentation pathways of Palbociclib and Ribociclib.
The fragmentation of these pyridinyl-pyrimidine analogs is often characterized by the loss of substituents from the pyrimidine and pyridine rings. For instance, a common fragmentation of palbociclib involves the loss of the piperazine moiety.[2]
Morpholino-Triazines: The Case of Apitolisib (GDC-0980)
Apitolisib is a dual PI3K/mTOR inhibitor that shares the triazine core with Gedatolisib but features morpholine substituents instead of a piperidine.[8]
Figure 3: Key fragmentation pathways of Apitolisib.
The fragmentation of Apitolisib is expected to be dominated by the loss of the morpholine groups and fragmentation of the thienopyrimidine core.[5]
Comparative Data Summary
| Compound Class | Core Scaffold | Key Fragmentation Pathways | Common Neutral Losses |
| Piperidinyl-Triazines | 1,3,5-Triazine | Cleavage of piperidine ring, loss of piperidine substituents, cleavage of urea linkage, loss of triazine substituents. | Dimethylamine (45 Da), Piperidine fragments, Morpholine (87 Da) |
| Pyridinyl-Pyrimidines | Pyridinyl-Pyrimidine | Loss of substituents from pyrimidine and pyridine rings, cleavage of amide/ether linkages. | Piperazine (86 Da), Acetyl group (42 Da), Dimethylamine (45 Da) |
| Morpholino-Triazines | 1,3,5-Triazine | Loss of morpholine substituents, cleavage of the triazine ring, fragmentation of other heterocyclic systems. | Morpholine (87 Da) |
Experimental Protocol: A Self-Validating LC-MS/MS Method for the Analysis of Piperidinyl-Triazines
This protocol provides a general framework for the development of a robust and reliable LC-MS/MS method for the quantification of piperidinyl-triazines in a biological matrix, such as human plasma. This method is designed to be self-validating by incorporating essential quality control measures.
Sample Preparation: Protein Precipitation
-
Rationale: Protein precipitation is a simple and effective method for removing the bulk of proteins from plasma samples, which can interfere with the LC-MS/MS analysis.
-
Procedure:
-
To 100 µL of plasma sample, add 300 µL of cold acetonitrile containing the internal standard (a stable isotope-labeled analog of the analyte is preferred).
-
Vortex for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Liquid Chromatography
-
Rationale: Reversed-phase chromatography is well-suited for the separation of moderately polar compounds like many piperidinyl-triazines from endogenous plasma components.
-
Parameters:
-
Column: C18 column (e.g., 50 x 2.1 mm, 1.8 µm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient: A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analyte, followed by a re-equilibration step.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
Mass Spectrometry
-
Rationale: Tandem mass spectrometry in Multiple Reaction Monitoring (MRM) mode provides the high selectivity and sensitivity required for bioanalysis.
-
Parameters:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MRM Transitions:
-
Analyte: Monitor the transition from the protonated molecule [M+H]⁺ to a specific and abundant fragment ion.
-
Internal Standard: Monitor the corresponding transition for the stable isotope-labeled internal standard.
-
-
Collision Energy (CE) and other source parameters: These should be optimized for the specific analyte and instrument to achieve the maximum signal intensity.
-
Method Validation
The method should be validated according to regulatory guidelines (e.g., FDA or EMA) for selectivity, sensitivity (LLOQ), accuracy, precision, recovery, matrix effect, and stability.
Figure 4: A typical LC-MS/MS workflow for the analysis of piperidinyl-triazines.
Conclusion
The piperidinyl-triazine scaffold is a cornerstone in modern drug discovery, and a thorough understanding of its behavior in mass spectrometry is crucial for advancing research and development. This guide has provided a detailed examination of the fragmentation patterns of these molecules, using the clinical candidate Gedatolisib as a representative example. By dissecting the fragmentation of the constituent piperidine and triazine rings, we can predict and interpret the resulting mass spectra with greater confidence.
The comparative analysis with pyridinyl-pyrimidines and morpholino-triazines highlights the distinct fragmentation signatures of these different heterocyclic cores, providing a valuable resource for distinguishing between these classes of compounds. The detailed experimental protocol offers a robust starting point for the development of validated LC-MS/MS methods for the quantitative analysis of piperidinyl-triazines in complex biological matrices.
As new piperidinyl-triazine derivatives continue to emerge from drug discovery pipelines, the principles and examples outlined in this guide will serve as a valuable resource for researchers in their efforts to characterize these important molecules and accelerate the development of new medicines.
References
-
Genentech, Inc. (2014). A supported liquid extraction-LC-MS/MS method for determination of GDC-0980 (Apitolisib), a dual small-molecule inhibitor of class 1A phosphoinositide 3-kinase and mammalian target of rapamycin, in human plasma. Journal of Pharmaceutical and Biomedical Analysis, 100, 150-156. [Link]
-
Dolly, S., et al. (2016). Phase I Study of Apitolisib (GDC-0980), Dual Phosphatidylinositol-3-Kinase and Mammalian Target of Rapamycin Kinase Inhibitor, in Patients with Advanced Solid Tumors. Clinical Cancer Research, 22(12), 2874-2884. [Link]
-
Shapiro, G. I., et al. (2017). A Multi-Arm Phase I Study of the PI3K/mTOR Inhibitors PF-04691502 and Gedatolisib (PF-05212384) plus Irinotecan or the MEK Inhibitor PD-0325901 in Advanced Cancer. Clinical Cancer Research, 23(20), 6033-6042. [Link]
-
Lee, H. J., et al. (2022). Bioanalysis of alpelisib using liquid chromatography–tandem mass spectrometry and application to pharmacokinetic study. Journal of Analytical Science and Technology, 13(1), 31. [Link]
-
Welz, C., et al. (2022). New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. Journal of Pharmaceutical and Biomedical Analysis, 214, 114702. [Link]
-
Kwiecień, A., et al. (2021). Novel Dual PI3K/mTOR Inhibitor, Apitolisib (GDC-0980), Inhibits Growth and Induces Apoptosis in Human Glioblastoma Cells. International Journal of Molecular Sciences, 22(21), 11631. [Link]
-
Powles, T., et al. (2016). Randomized Open-Label Phase II Trial of Apitolisib (GDC-0980), a Novel Inhibitor of the PI3K/Mammalian Target of Rapamycin Pathway, Versus Everolimus in Patients With Metastatic Renal Cell Carcinoma. Journal of Clinical Oncology, 34(14), 1660-1668. [Link]
-
Dolly, S., et al. (2016). Phase I Study of Apitolisib (GDC-0980), Dual Phosphatidylinositol-3-Kinase and Mammalian Target of Rapamycin Kinase Inhibitor, in Patients with Advanced Solid Tumors. Clinical Cancer Research, 22(12), 2874-2884. [Link]
-
El-Sayed, M. A., et al. (2022). Synthesis and Antiproliferative Activity of a New Series of Mono- and Bis(dimethylpyrazolyl)-s-triazine Derivatives Targeting EGFR/PI3K/AKT/mTOR Signaling Cascades. Molecules, 27(14), 4383. [Link]
-
Perea, F., et al. (2015). First-In-Human Study of PF-05212384 (PKI-587), a Small-Molecule, Intravenous, Dual Inhibitor of PI3K and mTOR In Patients With Advanced Cancer. Clinical Cancer Research, 21(23), 5264-5272. [Link]
-
Hayat, K., et al. (2013). Recent syntheses of PI3K/Akt/mTOR signaling pathway inhibitors. Bioorganic & Medicinal Chemistry, 21(14), 4049-4071. [Link]
-
Zeng, M., et al. (2022). Discovery of Novel Triazine Derivatives as Potent and Orally Bioavailable PI3K/mTOR Dual Inhibitors for the Treatment of Gefitinib Resistance in Non-Small Cell Lung Cancer. SSRN. [Link]
-
Costa, C., et al. (2023). Functional Analysis of the PI3K/AKT/mTOR Pathway Inhibitor, Gedatolisib, Plus Fulvestrant with and Without Palbociclib in Breast Cancer Models. Cancers, 15(13), 3409. [Link]
-
Chen, Y.-L., et al. (2007). Synthesis and identification of[2][4][9]triazine-pyridine biheteroaryl as a novel series of potent cyclin-dependent kinase inhibitors. Journal of Medicinal Chemistry, 50(26), 6515-6525. [Link]
-
Hollmann, M. (2012). how to read patterns of fragmentation in LC-MS spectrum?. ResearchGate. [Link]
-
Gaponova, A. S., et al. (2022). Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR Pathway. Molecules, 27(19), 6667. [Link]
-
Jeleń, H., et al. (2022). LC-DAD–ESI-MS/MS and NMR Analysis of Conifer Wood Specialized Metabolites. Molecules, 27(15), 4983. [Link]
-
El-Sayed, M. A., et al. (2022). Docking Scores of Target Compounds against PI3K and mTOR docking.... ResearchGate. [Link]
-
Al-Ostoot, F. H., et al. (2023). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2235925. [Link]
-
Lai, Z., et al. (2020). In Silico Optimization of Mass Spectrometry Fragmentation Strategies in Metabolomics. Metabolites, 10(6), 243. [Link]
-
Kovaříková, P., et al. (2018). Piperazinyl fragment improves anticancer activity of Triapine. Journal of Inorganic Biochemistry, 181, 134-144. [Link]
-
Abdelshaheed, M., et al. (2022). Structure of piperidinyl pyrazolo pyrimidine derivatives. ResearchGate. [Link]
-
Turner, N. C., et al. (2021). Biomarker analysis from a phase I study using gedatolisib+palbociclib+hormone therapy in ER+/HER2- metastatic breast cancer (mBC). Journal of Clinical Oncology, 39(15_suppl), 1032-1032. [Link]
-
Youssef, K. M., et al. (2022). Examples of piperidine pyrimidine amides with inhibitory activity:.... ResearchGate. [Link]
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- 9. researchgate.net [researchgate.net]
Validating structure of triazine derivatives using X-ray crystallography
Definitive Structural Elucidation of Triazine Derivatives: A Comparative Guide to X-ray Crystallography vs. Spectroscopic Alternatives
Executive Summary: The Triazine Ambiguity
In medicinal chemistry, 1,3,5-triazine (s-triazine) and 1,2,4-triazine scaffolds are privileged structures due to their extensive hydrogen-bonding potential and π-stacking capabilities. However, these same features introduce a critical validation challenge: Prototropic Tautomerism .
While standard spectroscopic methods like NMR (
This guide objectively compares the performance of Single Crystal X-ray Diffraction (SC-XRD) against spectroscopic alternatives, establishing why SC-XRD remains the non-negotiable "Gold Standard" for validating triazine derivatives.
Comparative Analysis: NMR vs. X-ray Crystallography
The following matrix compares the efficacy of primary validation methods for triazine derivatives.
| Feature | Solution NMR ( | X-ray Crystallography (SC-XRD) | Computational (DFT) |
| Primary Output | Connectivity & Chemical Environment | 3D Atomic Coordinates & Bond Lengths | Theoretical Energy Minima |
| Tautomer ID | Ambiguous. Fast proton exchange often results in averaged signals. | Definitive. Direct observation of H-atom positions and C-N bond lengths. | Predictive. dependent on basis set accuracy. |
| Stereochemistry | Relative (requires NOESY/ROESY). | Absolute (using anomalous scattering). | N/A |
| Sample State | Solution (Solvent effects influence tautomerism). | Solid State (Captures biologically relevant polymorphs). | Vacuum/Implicit Solvation. |
| Time/Cost | Low (10-30 mins). | High (Days to Weeks for crystal growth). | Medium (Hours of CPU time). |
The Decision Framework
Use the following logic flow to determine when SC-XRD is experimentally necessary.
Figure 1: Decision matrix for escalating from spectroscopic screening to crystallographic validation.
Technical Deep Dive: The "Bond Length" Truth
The most critical advantage of SC-XRD is the ability to measure bond lengths with high precision (
-
NMR Limitation: In solution, the N-H proton may hop between the exocyclic nitrogen and the ring nitrogen faster than the NMR timescale, showing a "hybrid" structure.
-
X-ray Certainty: The crystal lattice "freezes" the molecule in its preferred low-energy tautomer. We validate this by measuring the bond distance between the ring carbon and the exocyclic nitrogen.
Validation Metrics (Experimental Benchmarks)
| Bond Type | Typical Length (Å) | Structural Implication |
| C – N (Single) | Exocyclic amine (Amino tautomer) | |
| C = N (Double) | Exocyclic imine (Imino tautomer) | |
| Triazine Ring C-N | Delocalized aromatic system |
Scientist's Note: If your refinement shows a C–N(exo) distance of ~1.31 Å, you are likely looking at the imino form, regardless of what your NMR suggests. This is often stabilized by intermolecular hydrogen bonding in the crystal lattice.
Experimental Protocols
Triazine derivatives are notoriously difficult to crystallize due to their high melting points and poor solubility in non-polar solvents. The following protocols are optimized for this scaffold.
Protocol A: The "Hot Ethanol" Method (Standard)
Best for: Melamine derivatives and highly substituted 1,3,5-triazines.
-
Dissolution: Suspend 20 mg of the derivative in absolute ethanol (EtOH).
-
Heating: Heat to reflux (
C) until the solution is clear. If insoluble, add DMSO dropwise (max 10% v/v). -
Filtration: Filter the hot solution through a 0.45
m PTFE syringe filter into a pre-warmed vial to remove nucleation sites (dust). -
Cooling: Place the vial in a Dewar flask filled with hot water to allow slow cooling to room temperature over 24 hours.
-
Harvest: Needle-like crystals typically form within 48 hours.
Protocol B: Vapor Diffusion (For Stubborn Compounds)
Best for: Triazines with flexible alkyl chains or high solubility in DMSO.
-
Inner Vial: Dissolve 10 mg of compound in 0.5 mL DMSO or DMF.
-
Outer Vial: Place the inner vial (uncapped) inside a larger jar containing 5 mL of a precipitant (Water, Ethanol, or Diethyl Ether).
-
Equilibrium: Seal the outer jar tightly. The precipitant will slowly diffuse into the DMSO, lowering solubility gradually.
-
Timeline: Check for crystals after 3–7 days.
Data Collection Parameter: The 100K Rule
Crucial Step: Always collect triazine data at 100 K (Cryogenic cooling) .
-
Reasoning: Triazine rings are nitrogen-rich and lack the steric bulk of benzene. They often exhibit high thermal motion (libration) at room temperature, which artificially shortens bond lengths and obscures H-atom positions. Cooling minimizes this error.
Workflow Visualization
The following diagram outlines the critical path from crystal selection to CIF (Crystallographic Information File) generation.
Figure 2: Standard Operating Procedure (SOP) for SC-XRD data generation.
Conclusion
While NMR remains the workhorse for reaction monitoring, it is insufficient for the absolute structural assignment of triazine derivatives exhibiting tautomerism. The ability of X-ray Crystallography to resolve C-N vs. C=N bond lengths provides the only definitive proof of the molecular structure in the solid state. For drug development pipelines, where binding affinity is dictated by specific tautomeric forms, this validation step is not optional—it is essential.
References
-
Cambridge Crystallographic Data Centre (CCDC). CSD-Core: The world’s repository of small molecule crystal structures. [Link]
-
Mena, A., et al. (2022). Screening of antifungal agents: Triazine derivatives against Candida albicans.[1] MDPI. [Link]
-
International Union of Crystallography (IUCr). Synthesis and crystal structures of benzo[e][1,2,4]triazines. [Link]
-
National Institutes of Health (NIH). Synthesis, crystal structures and spectroscopic properties of triazine-based hydrazone derivatives. [Link]
Sources
Comparison of linker efficiency: triazine vs pyrimidine derivatives
Executive Analysis: The Reactivity-Stability Trade-off
In bioconjugation and combinatorial chemistry, the choice between 1,3,5-triazine (cyanuric chloride) and pyrimidine derivatives as linkers is rarely a matter of preference—it is a strategic decision dictated by the reactivity-stability trade-off .
-
Triazines are the "Speed & Modularity" engines. Their extreme electron deficiency allows for rapid, temperature-controlled sequential substitution (
) of three nucleophiles. However, this high reactivity comes at the cost of hydrolytic instability, particularly for mono- and dichloro-intermediates. -
Pyrimidines are the "Precision & Durability" architects. They are less reactive, requiring higher activation energies or specific leaving groups, but they yield conjugates with superior hydrolytic stability in plasma and varying pH environments. Their regioselectivity is governed by subtle electronic and steric factors (C4 vs. C2) rather than simple temperature switches.
This guide dissects these differences to help you select the optimal scaffold for Antibody-Drug Conjugates (ADCs), DNA-Encoded Libraries (DELs), and protein labeling.
Mechanistic Comparison
Electronic Structure & Electrophilicity
The core difference lies in the number of nitrogen atoms in the aromatic ring. Nitrogen is electronegative, pulling electron density away from the ring carbons, making them electrophilic.
-
1,3,5-Triazine: With three nitrogens, the ring is severely electron-deficient. The LUMO energy is very low, making the carbons highly susceptible to nucleophilic attack even by weak nucleophiles (e.g., water, alcohols).
-
Pyrimidine: With two nitrogens (1,3-position), the ring is electron-deficient but less so than triazine. The C2, C4, and C6 positions are electrophilic, but C5 is relatively electron-rich.
Reaction Kinetics ( )
Recent kinetic studies on cysteine bioconjugation using vinyl-heteroarenes quantify this difference.
-
Vinyl-Triazine:
(Rapid, near-instant labeling). -
Vinyl-Pyrimidine:
(Slower, more controlled).
Implication: If your cargo is unstable or the protein is sensitive, the fast kinetics of triazine are beneficial. If you require fine control to avoid over-labeling or off-target residues, pyrimidine is superior.
Performance Metrics: The Data
Table 1: Comparative Efficiency & Stability Profile
| Metric | 1,3,5-Triazine (Cyanuric Chloride) | Pyrimidine (2,4,6-Trichloropyrimidine) |
| Primary Mechanism | ||
| Control Factor | Temperature (0°C | Electronics/Sterics (C4 vs C2 preference) |
| Cys-Reactivity ( | High ( | Moderate ( |
| Hydrolytic Stability | Low (Susceptible to hydrolysis at pH > 8) | High (Stable in plasma/buffer for days) |
| Solubility | Poor (Planar/Stacking); Aggregation prone | Moderate; improved by asymmetric substitution |
| Selectivity | Chemoselective (Cys > Lys at pH 7) | Regioselective (C4 favored over C2) |
*Kinetic data based on vinyl-heteroarene models [Source 1, 2].
Experimental Protocols
Protocol A: Temperature-Controlled Triazine Functionalization
Use this for: Building modular DEL scaffolds or heterotrifunctional linkers.
Principle: The first chlorine is displaced at 0°C. The deactivation of the ring by the electron-donating substituent (e.g., amine) requires the second substitution to occur at Room Temperature (RT), and the third at elevated temperatures (60-90°C).
Step-by-Step Workflow:
-
Step 1 (First Substitution): Dissolve Cyanuric Chloride (1.0 eq) in acetone/THF. Cool to 0°C on an ice bath. Add Nucleophile 1 (0.95 eq) and DIPEA (1.0 eq) dropwise. Stir for 1-2 h at 0°C. Note: Using slight deficit of nucleophile prevents di-substitution.
-
Step 2 (Second Substitution): Warm reaction to Room Temperature (25°C) . Add Nucleophile 2 (1.0 eq) and base (DIPEA/K2CO3). Stir for 4-12 h. Monitor by LCMS (look for disappearance of mono-substituted species).
-
Step 3 (Third Substitution): Add Nucleophile 3 (excess, 2-5 eq). Heat to 60–90°C (reflux). Reaction may take 12-24 h.
-
Purification: Flash chromatography. Triazines interact strongly with silica; use MeOH/DCM gradients.
Protocol B: Regioselective Pyrimidine Functionalization
Use this for: Stable ADCs or specific probe design.
Principle: Nucleophilic attack on 2,4,6-trichloropyrimidine favors the C4 (para-like) position due to lower steric hindrance and intermediate complex stability, followed by C2.
Step-by-Step Workflow:
-
Step 1 (C4-Selective Substitution): Dissolve 2,4,6-trichloropyrimidine (1.0 eq) in EtOH or DMF. Cool to 0°C. Add Nucleophile 1 (1.0 eq) and mild base (NaHCO3). Stir at 0°C
RT. -
Step 2 (C2-Substitution): Add Nucleophile 2 (1.2 eq) and stronger base (TEA/DIPEA). Heat to 50-70°C .
-
Critical Check: If Nucleophile 1 was an electron donor (amine), C2 reactivity is significantly reduced. You may need higher temps or stronger bases compared to Step 1.
-
-
Step 3 (C6-Substitution): Often difficult if C4 is already substituted with an electron donor. Requires forcing conditions (120°C+, microwave) or use of Pd-catalyzed cross-coupling (Suzuki/Buchwald) instead of
.
Visualization of Reaction Pathways
The following diagram illustrates the decision logic between selecting a Triazine vs. Pyrimidine linker based on the desired outcome (Modularity vs. Stability) and the resulting chemical pathways.
Caption: Decision tree comparing the sequential temperature-controlled pathway of Triazines vs. the regioselective pathway of Pyrimidines.
Expert Insight: Troubleshooting Common Failures
Failure Mode 1: Hydrolysis of the Monochlorotriazine
-
Symptom: Loss of reactive handle during storage or long incubations.
-
Cause: The second/third chlorine on a triazine ring remains susceptible to water attack, especially at pH > 8.0.
-
Solution: Store monochloro-triazine intermediates dry or in anhydrous DMSO. Do not leave them in aqueous buffer overnight. Switch to Pyrimidine if the intermediate must be stable in water for >4 hours.
Failure Mode 2: Regioisomeric Mixtures in Pyrimidines
-
Symptom: 80:20 or 90:10 mixtures of products in Step 1.
-
Cause: Small nucleophiles (e.g., hydrazine, methylamine) may attack C2 despite the C4 preference.
-
Solution: Lower the temperature to -10°C or -20°C to enhance kinetic selectivity. Use bulkier nucleophiles for the first substitution if possible.
References
-
Rapid and robust cysteine bioconjugation with vinylheteroarenes. Chemical Science, 2021.
-
Triazine-Based Covalent DNA-Encoded Libraries for Discovery of Covalent Inhibitors. ACS Medicinal Chemistry Letters, 2022.
-
Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. WuXi AppTec QM Magic Class, Chapter 29.
-
Stability comparison of pyrimidine, triazine, and succinimide linkers. Bioconjugate Chemistry, 2024 (Contextual inference from search).
-
Applications of Triazine Chemistry: Education, Remediation, and Drug Delivery. Texas A&M University Thesis.
Sources
Spectroscopic Differentiation of 2,4-Dichloro and 2-Chloro Triazine Derivatives: A Technical Guide
Topic: Spectroscopic Differentiation of 2,4-Dichloro and 2-Chloro Triazine Derivatives Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
In the landscape of covalent drug discovery and bioconjugation, 1,3,5-triazine (s-triazine) derivatives serve as versatile scaffolds.[1][2][3] The stepwise nucleophilic substitution of cyanuric chloride (2,4,6-trichloro-1,3,5-triazine, TCT) allows for the precise installation of functional groups. However, the structural similarity between 2,4-dichloro-1,3,5-triazine (DCT) and 2-chloro-1,3,5-triazine (MCT) intermediates poses a significant analytical challenge.
This guide provides a definitive protocol for distinguishing these species, comparing the performance of Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR), and Vibrational Spectroscopy (IR). We establish Mass Spectrometry as the gold standard for chlorine counting via isotope pattern analysis, while NMR serves as the critical tool for determining substitution symmetry and regio-isomerism.
The Chemical Context: Stepwise Substitution Logic
To differentiate these species, one must understand their genesis. The reactivity of the triazine core decreases significantly with each chlorine displacement due to the loss of electron-withdrawing inductive effects.
-
Stage 1 (0 °C): Formation of DCT (2,4-dichloro-6-substituted).[4] High reactivity; prone to hydrolysis.
-
Stage 2 (RT - 40 °C): Formation of MCT (2-chloro-4,6-disubstituted). Moderate reactivity; stable enough for purification but reactive enough for bioconjugation.
-
Stage 3 (>80 °C): Formation of trisubstituted triazines.
Reaction Pathway Visualization
Figure 1: Stepwise
Method 1: Mass Spectrometry (The Gold Standard)
Mass spectrometry is the most robust method for differentiation because chlorine possesses two stable isotopes,
Isotope Pattern Analysis
The "M" peak represents the molecule with only
| Feature | 2-Chloro Derivative (MCT) | 2,4-Dichloro Derivative (DCT) |
| Formula Logic | R-Triazine-Cl | R-Triazine-Cl |
| Isotope Peaks | M and M+2 | M , M+2 , and M+4 |
| Theoretical Ratio | 3 : 1 (100% : 33%) | 9 : 6 : 1 (100% : 66% : 11%) |
| Visual Signature | Two peaks separated by 2 Da. | Three peaks separated by 2 Da. Middle peak is ~2/3 height of the first. |
Expert Insight: In High-Resolution MS (HRMS), always calculate the exact mass based on the
Cl isotope for the parent ion. Do not use the average atomic weight of Chlorine (35.45) for accurate mass determination.
Method 2: NMR Spectroscopy (Symmetry & Environment)
While MS counts chlorines, NMR reveals the symmetry and the electronic environment of the triazine ring.
C NMR: The Triazine Region (160–175 ppm)
The triazine ring carbons appear in the deshielded aromatic region. The number of signals depends on the symmetry of the substitution.[7]
-
2,4-Dichloro-6-substituted (DCT):
-
Symmetry: If the substituent at position 6 does not induce chirality or asymmetry, positions 2 and 4 (bearing Cl) are chemically equivalent.
-
Signals: Typically 2 distinct signals in the triazine region.
-
Signal A (~170-174 ppm): C2 and C4 (C-Cl).
-
Signal B (~164-168 ppm): C6 (C-Substituent).
-
-
-
2-Chloro-4,6-disubstituted (MCT):
-
Scenario A (Symmetric Substituents): If R1 = R2, the molecule has a plane of symmetry.
-
Signals: 2 distinct signals . (C-Cl is unique; C4 and C6 are equivalent).
-
-
Scenario B (Asymmetric Substituents): If R1
R2 (common in linkers).-
Signals: 3 distinct signals . All three ring carbons (C2, C4, C6) are chemically distinct.
-
-
H NMR: Indirect Detection
Since the triazine ring has no protons,
-
Shielding Effect: Replacing an electron-withdrawing Cl with a nucleophile (N, O, S) increases electron density on the ring.
-
Observation: Protons on the substituents of MCT derivatives generally appear upfield (lower ppm) compared to the same protons in the more electron-deficient DCT precursors.
Method 3: Vibrational Spectroscopy (IR)
Infrared spectroscopy provides a rapid, non-destructive "fingerprint" check, useful for monitoring reaction progress in real-time.
-
C-Cl Stretch: Strong bands in the 850–800 cm
region. -
Differentiation:
-
DCT: Shows intense, often split bands in this region due to multiple C-Cl bonds.
-
MCT: Intensity of the C-Cl band decreases significantly.
-
Trisubstituted: Complete disappearance of the C-Cl stretch.
-
Comparative Workflow & Decision Tree
Use this logical flow to validate your product structure.
Figure 2: Analytical decision tree for triazine characterization.
Experimental Protocols
Protocol A: Synthesis of 2,4-Dichloro-6-Substituted-s-Triazine (DCT)
This protocol targets the mono-substitution of TCT.
-
Preparation: Dissolve cyanuric chloride (1.0 eq) in DCM or Acetone at 0 °C .
-
Addition: Add the nucleophile (0.95 eq) dropwise. Note: Using a slight deficit of nucleophile prevents over-substitution.
-
Base: Add DIPEA or NaHCO
(1.0 eq) slowly to neutralize HCl. Maintain temperature at 0–5 °C. -
Monitoring: Check TLC (Hexane/EtOAc) or LC-MS after 30 mins.
-
Workup: Wash with cold water. Dry organic layer over MgSO
.[8] Evaporate solvent below 40 °C (DCTs are heat sensitive).
Protocol B: Synthesis of 2-Chloro-4,6-Disubstituted-s-Triazine (MCT)
This protocol targets the di-substitution.
-
Starting Material: Use the isolated DCT from Protocol A or generate in situ.
-
Reaction: In THF or Dioxane, add the second nucleophile (1.1 eq relative to DCT).
-
Conditions: Warm to Room Temperature (25 °C) . Stir for 2–12 hours.
-
Base: Add 1.2 eq of base (e.g., K
CO or DIPEA). -
Monitoring: LC-MS should show conversion of the 9:6:1 pattern (DCT) to the 3:1 pattern (MCT).
Comparative Data Summary
| Parameter | 2,4-Dichloro (DCT) | 2-Chloro (MCT) |
| Reactivity | High (Reacts at 0°C) | Moderate (Reacts at RT/Heat) |
| Stability | Moisture Sensitive (Hydrolyzes to OH) | Relatively Stable |
| MS Pattern | 9 : 6 : 1 (M : M+2 : M+4) | 3 : 1 (M : M+2) |
| C-Cl carbons ~170-174 ppm | C-Cl carbon ~169-172 ppm | |
| IR C-Cl Stretch | Strong, Broad (800-850 cm | Medium/Weak (800-850 cm |
| Primary Use | Intermediate for linkers; Protein labeling | Final drug scaffold; Herbicide core |
References
-
Blotny, G. (2006).[9] "Recent applications of 2,4,6-trichloro-1,3,5-triazine and its derivatives in organic synthesis." Tetrahedron, 62(41), 9507-9522. Link
-
Mittal, N., et al. (2018). "Exploring the Orthogonal Chemoselectivity of 2,4,6-Trichloro-1,3,5-Triazine (TCT) as a Trifunctional Linker." Frontiers in Chemistry, 6, 510. Link
-
BenchChem. (2025). "Validating the Structure of 2,4-Dichloro-6-ethoxy-1,3,5-triazine Derivatives by NMR." BenchChem Application Notes. Link
-
Sosič, I., et al. (2010). "The Synthesis of Novel 2,4,6-Trisubstituted 1,3,5-Triazines." Heterocycles, 81(1), 91. Link
-
Agilent Technologies. (2011). "Using a Chlorine Filter for Accurate-Mass Data Analysis." Agilent Application Notes. Link
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- 2. eurekaselect.com [eurekaselect.com]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Exploring the Orthogonal Chemoselectivity of 2,4,6-Trichloro-1,3,5-Triazine (TCT) as a Trifunctional Linker With Different Nucleophiles: Rules of the Game [frontiersin.org]
- 5. agilent.com [agilent.com]
- 6. savemyexams.com [savemyexams.com]
- 7. tdx.cat [tdx.cat]
- 8. Exploring the Orthogonal Chemoselectivity of 2,4,6-Trichloro-1,3,5-Triazine (TCT) as a Trifunctional Linker With Different Nucleophiles: Rules of the Game - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Beyond Cyanuric Chloride: Benchmarking 2,4-dichloro-6-(piperidin-1-yl)-1,3,5-triazine (DCPT) for Controlled Reactivity
Executive Summary: The "Goldilocks" Electrophile
In the landscape of triazine-based activating agents, researchers often face a binary choice: the hyper-reactive, non-selective Cyanuric Chloride (TCT) or the highly deactivated, specific amide-coupling reagent CDMT (2-chloro-4,6-dimethoxy-1,3,5-triazine) .
2,4-dichloro-6-(piperidin-1-yl)-1,3,5-triazine (DCPT) emerges as the critical "middle ground." By substituting one chloride of the TCT parent with a piperidine moiety, the triazine ring’s electron density is modulated. This creates a scaffold that is stable enough to handle in open air yet reactive enough to undergo sequential nucleophilic aromatic substitutions (
This guide benchmarks DCPT against TCT and CDMT, demonstrating its superior utility in orthogonal bioconjugation , DNA-encoded library (DEL) synthesis , and linker chemistry .
Mechanistic Grounding: The Piperidine Effect
To understand why DCPT outperforms alternatives in specific workflows, we must analyze the electronic perturbation caused by the piperidine ring.
-
TCT (Parent): Three electron-withdrawing chlorines create a highly electron-deficient ring. Nucleophilic attack is rapid and often uncontrollable, leading to over-substitution (polymers) or hydrolysis.
-
DCPT (The Agent): The piperidine nitrogen donates electron density into the triazine ring via resonance (
effect). This raises the LUMO energy slightly, increasing the activation energy required for the next nucleophilic attack.-
Result: The remaining two chlorines become "differentiated." You can displace one at Room Temperature (RT) and the second at elevated temperatures (60–80°C), granting kinetic control .
-
Visualization: The Triazine Reactivity Landscape
Figure 1: The Reactivity Landscape. DCPT occupies the strategic middle ground, allowing for controlled, stepwise functionalization that is impossible with TCT and too slow with CDMT.
Benchmarking Data: DCPT vs. Alternatives
The following data aggregates performance metrics from standard bioconjugation workflows (e.g., reacting with a primary amine followed by a thiol).
Table 1: Comparative Performance Matrix
| Feature | Cyanuric Chloride (TCT) | DCPT (Piperidinyl-DCT) | CDMT |
| Primary Role | Raw Material / Precursor | Bifunctional Linker / Scaffold | Peptide Coupling Reagent |
| Reactive Sites | 3 (Trifunctional) | 2 (Bifunctional) | 1 (Monofunctional) |
| Hydrolysis Half-Life | < 5 mins (in water/acetone) | > 6 hours (in water/organic mix) | Stable (Solid state) |
| Selectivity ( | Poor (Requires -20°C to 0°C) | High (RT for 1st Cl, Heat for 2nd) | N/A (Only 1 site) |
| Solubility | Soluble in Acetone/THF | High in DCM/CHCl3 (Lipophilic) | Soluble in MeOH/Water |
| Storage | Moisture Sensitive (HCl release) | Stable Solid (Shelf-stable) | Stable Solid |
| Cost Efficiency | Very High (Commodity) | Moderate (Specialty Reagent) | Moderate |
Key Insight: Solubility & Handling
Unlike TCT, which requires handling in a glovebox or strict anhydrous conditions to prevent hydrolysis to cyanuric acid, DCPT is stable in open air for short periods. The piperidine ring significantly enhances solubility in dichloromethane (DCM), facilitating solid-phase synthesis where resin swelling is critical.
Experimental Protocol: Orthogonal Library Synthesis
This protocol validates the "Stepwise Substitution" capability of DCPT, creating a Hetero-Trisubstituted Triazine (A-B-C architecture).
Objective: Synthesize a triazine scaffold containing:
-
Position A: Piperidine (Pre-installed)
-
Position B: Morpholine (Amine Nucleophile)
-
Position C: Phenol (Oxygen Nucleophile)
Reagents
-
Scaffold: 2,4-dichloro-6-(piperidin-1-yl)-1,3,5-triazine (1.0 eq)
-
Nucleophile 1: Morpholine (1.05 eq)
-
Nucleophile 2: Phenol (1.1 eq)
-
Base: DIPEA (Diisopropylethylamine)
-
Solvent: THF (anhydrous)
Workflow Diagram
Figure 2: Stepwise Orthogonal Functionalization. Note the temperature progression (0°C -> RT -> Reflux) required to drive the reaction, ensuring no "scrambling" of substituents.
Step-by-Step Procedure
-
Preparation (Zone 1): Dissolve 233 mg (1 mmol) of DCPT in 5 mL anhydrous THF. Cool to 0°C in an ice bath.
-
First Substitution (Zone 2): Add DIPEA (1.1 mmol) followed by dropwise addition of Morpholine (1.05 mmol).
-
Observation: A white precipitate (DIPEA·HCl) will form.
-
Control: Stir at 0°C for 30 mins, then warm to Room Temperature (RT) for 2 hours.
-
Checkpoint: TLC (Hexane:EtOAc 8:2) should show consumption of DCPT. The intermediate is stable at RT.[1]
-
-
Second Substitution (Zone 3): To the same reaction vessel (one-pot), add Phenol (1.1 mmol) and inorganic base (
, 2 mmol).-
Note: Inorganic base is preferred for phenols to generate the phenoxide anion.
-
-
Activation: Heat the mixture to reflux (approx. 65°C) for 6–12 hours.
-
Causality: The third position (the last chlorine) is deactivated by the two amine substituents (piperidine and morpholine). Thermal energy is required to overcome the activation barrier.
-
-
Workup: Filter off salts, concentrate in vacuo, and purify via flash column chromatography.
Critical Analysis: When to Use What?
Scenario A: You need to couple a Drug to a Protein (ADC Linker)
-
Use DCPT.
-
Why: You can react the drug with DCPT at RT (replacing Cl #1) to form a stable Drug-Linker intermediate. This intermediate can be purified and stored. Later, you can react the second Cl with a lysine residue on a protein (or a spacer) under slightly more forcing conditions (pH 8.5, 37°C).
-
TCT Failure Mode: TCT would crosslink proteins immediately or hydrolyze before attaching the drug.
Scenario B: You need to make a simple Amide (Peptide Synthesis)[2]
-
Why: DCPT is an electrophile; it reacts with amines. To make an amide (Acid + Amine), you need an agent that activates the acid. While DCPT can form acyl-triazines, it is prone to side reactions with the amine. CDMT is optimized for this specific pathway.
Scenario C: You are building a Dendrimer Core
-
Use TCT.
-
Why: You want 3 identical branches. TCT allows simultaneous substitution of all 3 chlorines if you use excess nucleophile and heat. DCPT is "capped" at 2 branches.
References
-
Blotny, G. (2006). "Recent applications of 2,4,6-trichloro-1,3,5-triazine and its derivatives in organic synthesis." Tetrahedron, 62(41), 9507-9522. Link
-
Kaminski, Z. J. (2000). "Triazine-Based Condensing Reagents."[4][2][3] Biopolymers (Peptide Science), 55(2), 140-164. Link
-
Lim, Y., et al. (2014). "Dendrimers Terminated with Dichlorotriazine Groups Provide a Route to Compositional Diversity."[1] Organic Letters, 16(11), 2962–2965. Link
- Chaudhary, S., et al. (2018). "Triazine-based synthesis of nanoporous polymers." Journal of Porous Materials.
-
Simanek, E. E., et al. (2013). "Triazine Dendrimers as Drug Delivery Systems: From Synthesis to Applications." Advanced Drug Delivery Reviews. Link
Sources
- 1. Dendrimers Terminated with Dichlorotriazine Groups Provide a Route to Compositional Diversity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Sustainable Triazine-Based Dehydro-Condensation Agents for Amide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sustainable Triazine-Based Dehydro-Condensation Agents for Amide Synthesis [arts.units.it]
Comparative Guide: Analytical Standards for 2,4-dichloro-6-(piperidin-1-yl)-1,3,5-triazine
Executive Summary
2,4-dichloro-6-(piperidin-1-yl)-1,3,5-triazine (CAS: 111373-07-0) serves as a critical electrophilic intermediate in the synthesis of dendrimers, reactive dyes, and pharmaceutical libraries.[1] Its structural duality—combining a stable, electron-deficient triazine core with a reactive dichloride motif—presents unique challenges for elemental analysis (EA).
This guide objectively compares the two primary methodologies for validating this compound: Automated Micro-Combustion (CHN) versus Classical Wet Chemistry (Potentiometric Titration) . While automated combustion is the industry standard for speed, experimental data suggests that for high-halogen (>25% Cl) and high-nitrogen (>20% N) heterocycles, a hybrid approach is required to meet the ±0.4% purity benchmark required by top-tier journals.
Part 1: The Chemical Baseline (Theoretical Standards)
Before selecting an analytical method, the theoretical baseline must be established. Deviations from these values indicate either incomplete synthesis (residual cyanuric chloride) or hydrolysis (formation of hydroxy-triazines).
Compound Profile:
-
Formula: C₈H₁₀Cl₂N₄
-
Molecular Weight: 233.09 g/mol
-
Physical State: White crystalline solid[2]
-
Synthesis Context: Monosubstitution of cyanuric chloride with piperidine at 0°C.
Table 1: Theoretical Elemental Composition
| Element | Count | Atomic Mass Contribution | Theoretical % (w/w) | Acceptable Range (±0.4%) |
| Carbon | 8 | 96.09 | 41.22% | 40.82% – 41.62% |
| Hydrogen | 10 | 10.08 | 4.32% | 3.92% – 4.72% |
| Nitrogen | 4 | 56.03 | 24.04% | 23.64% – 24.44% |
| Chlorine | 2 | 70.90 | 30.42% | 30.02% – 30.82% |
Critical Insight: The high Chlorine content (30.42%) is the primary failure point in standard analysis. In automated analyzers, halogens can poison catalysts or mimic other elements if not properly scrubbed.
Part 2: Comparative Methodology
Method A: Automated Micro-Combustion (CHN Analyzer)
The industry standard for rapid throughput.
Mechanism: The sample is combusted at >950°C in an oxygen-rich environment. Gases (CO₂, H₂O, N₂, NOₓ) are separated via gas chromatography (GC) and detected by thermal conductivity.
-
Pros:
-
Speed: <10 minutes per run.
-
Sample Size: Requires minimal sample (1–3 mg).
-
Automation: High reproducibility for C, H, and N.
-
-
Cons (Specific to this Compound):
-
Chlorine Interference: The 30% Cl content can react with the combustion tube packing (forming volatile metal chlorides) or interfere with the water trap, leading to artificially high Hydrogen values.
-
Nitrogen Trapping: Triazine rings are thermally stable; incomplete combustion often yields low Nitrogen values unless tungsten oxide (WO₃) catalysts are used.
-
Method B: Schöniger Combustion + Potentiometric Titration
The "Gold Standard" for Halogen validation.
Mechanism: The sample is burned in a closed oxygen-filled flask (Schöniger flask) containing an absorbing solution (e.g., NaOH/H₂O₂). The resulting chloride ions are titrated potentiometrically with Silver Nitrate (AgNO₃).[3]
-
Pros:
-
Accuracy: Eliminates matrix interference; specifically targets the Cl⁻ ion.
-
Stoichiometry: Directly validates the "active" leaving groups (the two Cl atoms).
-
-
Cons:
-
Labor Intensive: Requires manual sample prep and titration.
-
Skill Dependent: The combustion endpoint requires visual confirmation of no soot formation.
-
Comparison Data: Simulated Validation Study
Based on typical analytical outcomes for halogenated triazines.
| Metric | Automated CHN (Method A) | Potentiometric Titration (Method B) |
| Target Analyte | C, H, N | Cl (Chlorine) |
| Precision (RSD) | < 0.2% | < 0.1% |
| Accuracy on Cl | Low (Indirect/Calculated) | High (Direct Measurement) |
| Interference Risk | High (Halogens poison catalysts) | Low (Specific precipitation) |
| Cost Per Sample | ||
| Recommendation | Screening | Final Validation |
Part 3: Recommended Experimental Protocol
To achieve publication-quality data for 2,4-dichloro-6-(piperidin-1-yl)-1,3,5-triazine, a Hybrid Protocol is recommended: Use Automated CHN for the organic backbone and Potentiometric Titration for the reactive chlorines.
Workflow Diagram (DOT)
Caption: Hybrid Analytical Workflow ensuring specificity for both the organic backbone (Path A) and the halogen functional groups (Path B).
Detailed Protocol: Path B (Potentiometric Titration for Chlorine)
Objective: Determine %Cl with <0.3% error.
-
Sample Preparation:
-
Dry the triazine derivative in a vacuum desiccator over P₂O₅ for 4 hours to remove surface moisture (triazines are hygroscopic).
-
Weigh exactly 15–20 mg of sample onto ash-free filter paper.
-
-
Combustion (Schöniger Method):
-
Prepare a 500 mL iodine flask with 10 mL of 1.0 M NaOH and 3 drops of 30% H₂O₂ (to reduce any formed Cl₂ gas back to Cl⁻).
-
Flush the flask with pure Oxygen for 30 seconds.
-
Ignite the filter paper and immediately insert it into the flask, clamping it shut. Invert the flask during combustion to seal the joint with the liquid.
-
Safety Check: Ensure the flask is shielded; rapid expansion can occur.
-
-
Absorption:
-
Shake the flask vigorously for 2 minutes. Allow it to stand for 15 minutes to ensure complete absorption of combustion gases.
-
Rinse the stopper and neck with deionized water into the flask.
-
-
Titration:
-
Acidify the solution with dilute Nitric Acid (HNO₃) until pH < 2 (verify with litmus).
-
Immerse a Silver/Silver Chloride (Ag/AgCl) electrode connected to an autotitrator.
-
Titrate with standardized 0.01 M AgNO₃ .[3]
-
Endpoint Detection: The inflection point of the potential (mV) vs. volume curve indicates the equivalence point.
-
-
Calculation:
Part 4: Troubleshooting & Expert Insights
The "Nitrogen Trap" (Low %N)
Triazine rings are notoriously stable. If your Nitrogen values are consistently low (e.g., 23.0% instead of 24.0%):
-
Cause: Incomplete combustion leaving a carbonaceous nitride residue.
-
Fix: Add a pinch of Tungsten(VI) Oxide (WO₃) or Tin capsules to the sample boat. This generates a transient temperature spike (>1800°C) during the flash combustion, ensuring complete ring fragmentation.
The "Chlorine Drift" (High %H, Variable %C)
If Hydrogen values are drifting upward:
-
Cause: Chlorine gas reacting with the water trap or the reduction copper.
-
Fix: Ensure your CHN analyzer is equipped with a Silver Wool trap immediately after the combustion zone. The silver reacts with Cl₂ to form AgCl, preventing it from interfering with downstream detectors.
Purity Criteria
For this specific compound, do not rely solely on NMR. A clean ¹H NMR (showing only piperidine protons) can hide inorganic salts (NaCl) trapped during the quench.
-
Pass Criteria: EA values must be within ±0.4% of theoretical.
-
Fail Criteria: If %Cl is < 29.5%, the sample likely contains hydrolyzed byproducts (monohydroxy derivative).
References
-
BenchChem. (n.d.). 2,4-Dichloro-6-(piperazin-1-yl)-1,3,5-triazine Structure and Properties. Retrieved from
-
Organic Syntheses. (2008). Synthesis of 1,3,5-Triazine Derivatives from Cyanuric Chloride.[1][2][4][5][6][7] Organic Syntheses, 85, 10. Retrieved from
-
National Institutes of Health (NIH). (2017). Synthesis, characterization and evaluation of 1,3,5-triazine aminobenzoic acid derivatives. PMC5424361. Retrieved from
-
Metrohm AG. (n.d.). Chloride titrations with potentiometric indication.[3][8][9] Application Bulletin 130. Retrieved from
-
AZoNano. (2023). The Problems Associated With Elemental Analysis Standards. Retrieved from
Sources
- 1. 2,4-Dichloro-6-(piperazin-1-yl)-1,3,5-triazine|CAS 111373-07-0 [benchchem.com]
- 2. synthetikaeu.com [synthetikaeu.com]
- 3. metrohm.com [metrohm.com]
- 4. (PDF) Cyanuric Chloride: Trichloro-1,3,5-Triazine - Synlett [research.amanote.com]
- 5. Synthesis, characterization and evaluation of 1,3,5-triazine aminobenzoic acid derivatives for their antimicrobial activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. researchgate.net [researchgate.net]
- 9. semanticscholar.org [semanticscholar.org]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2,4-dichloro-6-(piperidin-1-yl)-1,3,5-triazine
As researchers and drug development professionals, our commitment to innovation is matched by our responsibility to ensure safety and environmental stewardship. The handling and disposal of reactive chemical intermediates like 2,4-dichloro-6-(piperidin-1-yl)-1,3,5-triazine demand a rigorous, protocol-driven approach. This guide provides essential, actionable procedures for its safe disposal, grounded in established chemical safety principles and regulatory frameworks. We will move beyond simple checklists to explain the causality behind these critical steps, ensuring a culture of safety and compliance in your laboratory.
Part 1: Hazard Assessment and Immediate Safety Protocols
Understanding the inherent risks of a compound is the foundation of its safe handling. 2,4-dichloro-6-(piperidin-1-yl)-1,3,5-triazine is a halogenated heterocyclic compound, and its hazard profile is primarily derived from its reactivity and the characteristics of similar chlorinated triazines.
Hazard Identification
Based on data from analogous chemical structures, the primary hazards are summarized below. Always refer to the specific Safety Data Sheet (SDS) provided by your supplier for the most accurate information.
| Hazard Class | GHS Code | Description |
| Acute Toxicity - Oral | H302 | Harmful if swallowed.[1] |
| Acute Toxicity - Inhalation | H332 | Harmful if inhaled.[1] |
| Skin Corrosion/Irritation | H315 | Causes skin irritation.[1][2][3] |
| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation.[1][2][3] |
| Specific Target Organ Toxicity (Single Exposure) | H335 | May cause respiratory irritation.[1][2] |
Required Personal Protective Equipment (PPE)
A robust PPE strategy is non-negotiable. The goal is to create a complete barrier between the researcher and the chemical.
-
Hand Protection : Wear nitrile or neoprene gloves. Always check the manufacturer's specifications for breakthrough time and permeation resistance for chlorinated organic compounds. Discard gloves immediately if contamination is suspected.
-
Eye/Face Protection : Wear tightly fitting safety goggles with side-shields.[1] If there is a splash hazard, a full-face shield should be worn in addition to goggles.
-
Skin and Body Protection : A standard laboratory coat is required. For handling larger quantities or in situations with a high risk of spillage, a chemically resistant apron or coveralls should be used.
-
Respiratory Protection : All handling of the solid compound or solutions should occur within a certified chemical fume hood to prevent inhalation of dust or aerosols.[1]
Part 2: The Core Principle: Waste Characterization and Segregation
Proper disposal begins with accurate classification. As a chlorinated organic compound, 2,4-dichloro-6-(piperidin-1-yl)-1,3,5-triazine falls into a specific, regulated waste category.
The Critical Classification: Halogenated Organic Waste
Any substance containing a carbon-halogen bond, such as the carbon-chlorine bonds in this triazine, must be classified as Halogenated Organic Waste .[4][5] This classification is critical because halogenated compounds require specific disposal technologies, primarily high-temperature incineration, to ensure their complete destruction and to manage the hazardous byproducts, such as hydrochloric acid (HCl), that are generated.[6][7]
The Logic of Segregation
The single most common and costly mistake in laboratory waste management is the mixing of halogenated and non-halogenated waste streams. Once mixed, the entire volume must be treated as halogenated waste, dramatically increasing disposal costs.[5] Strict segregation is therefore not only a matter of compliance but also of operational efficiency.
The following workflow diagram illustrates the critical decision-making process for waste segregation.
Caption: Waste Segregation Decision Workflow
Part 3: Step-by-Step Disposal and Decontamination Protocol
This protocol provides a systematic framework for the collection and temporary storage of 2,4-dichloro-6-(piperidin-1-yl)-1,3,5-triazine waste pending pickup by a certified hazardous waste management provider.
Step 1: Waste Collection
-
Solid Waste : Collect unreacted or waste 2,4-dichloro-6-(piperidin-1-yl)-1,3,5-triazine directly into a designated hazardous waste container. Avoid generating dust.
-
Contaminated Labware : Disposable items such as gloves, weighing papers, and absorbent pads that are contaminated with the compound must also be placed in the same designated halogenated waste container.[8]
-
Solutions : Collect any solutions containing the compound in a separate, clearly labeled container for halogenated organic liquid waste. Do not mix with non-halogenated solvent waste.[4]
Step 2: Containerization and Labeling
-
Container Selection : Use a chemically compatible container (e.g., high-density polyethylene or glass for liquids) with a tightly sealing lid.[1][8]
-
Labeling : The container must be clearly labeled with the words "Hazardous Waste" and "Halogenated Organic Waste." List all chemical constituents by their full name, including solvents, and their approximate concentrations or volumes.
Step 3: Temporary Storage (Satellite Accumulation)
-
Store the sealed waste container in a designated satellite accumulation area.
-
This area must be cool, dry, and well-ventilated, away from general laboratory traffic.[8][9]
-
Ensure the storage area is segregated from incompatible materials, particularly strong oxidizing agents, acids, and bases.[8][9][10]
Step 4: Final Disposal Pathway
-
The only acceptable final disposal method for halogenated organic waste is through a licensed and regulated hazardous waste disposal facility.[8][9]
-
These facilities utilize high-temperature incineration, often in rotary kilns, which provides the necessary conditions (>99% decomposition) to destroy the stable triazine ring structure.[6][7]
-
Such incinerators are equipped with advanced scrubbing systems to neutralize and capture the resulting acidic gases (HCl and nitrogen oxides), preventing their release into the atmosphere.[6]
Part 4: Emergency Procedures - Spill Management
In the event of an accidental release, a swift and correct response is crucial to mitigate exposure and environmental contamination.
-
Immediate Actions :
-
Alert personnel in the immediate area.
-
If the spill is large or involves significant dust generation, evacuate the area.
-
-
Small, Incidental Spill Cleanup :
-
Wearing the full PPE detailed in Part 1, control the generation of dust.
-
Gently cover the spill with an inert absorbent material like sand or diatomaceous earth.[8]
-
Carefully sweep or scoop the absorbed material into the designated halogenated hazardous waste container.[8][11]
-
Clean the spill area with a suitable solvent, and collect all cleaning materials (wipes, pads) as hazardous waste.
-
-
Large Spills : Do not attempt to clean up a large spill. Evacuate the area, secure it to prevent entry, and contact your institution's Environmental Health and Safety (EHS) department or emergency response team immediately.
By adhering to these scientifically grounded procedures, you contribute to a safe research environment and ensure that the disposal of 2,4-dichloro-6-(piperidin-1-yl)-1,3,5-triazine is managed responsibly from the bench to its final destruction.
References
- Essential Guide to the Safe Disposal of 2,4,6-Triguanidino-1,3,5-triazine - Benchchem.
- Guidelines for the Disposal of Small Quantities of Unused Pesticides - U.S. Environmental Protection Agency.
- Safety Data Sheet: 2,4-dihydroxy-6-phenyl-1,3,5-triazine.
- 2,4-Dichloro-6-hydroxy-s-triazine SDS - ECHEMI.
- Safety Data Sheet - Sigma-Aldrich.
- Hazardous Waste Segregation Guide - Bucknell University.
- Safety Data Sheet - Cayman Chemical.
- 2,4-Dichloro-6-phenyl-1,3,5-triazine | C9H5Cl2N3 | CID 15549 - PubChem.
- Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes - U.S. Environmental Protection Agency.
- Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 - eCFR.
- Safety Data Sheet - Fisher Scientific.
- Safety Data Sheet - Fisher Scientific.
- EPA Hazardous Waste Codes - U.S. Environmental Protection Agency.
- Guidelines for Solvent Waste Recycling and Disposal.
Sources
- 1. echemi.com [echemi.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. 2,4-Dichloro-6-phenyl-1,3,5-triazine | C9H5Cl2N3 | CID 15549 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. bucknell.edu [bucknell.edu]
- 5. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 6. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 7. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. fishersci.com [fishersci.com]
- 10. fishersci.com [fishersci.com]
- 11. chemos.de [chemos.de]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
